Tetrazine-NHS Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDYVDDJMYIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Tetrazine-N-hydroxysuccinimide (NHS) Ester Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Tetrazine-NHS Ester reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules. This guide provides a detailed examination of the underlying chemical mechanisms, quantitative data, and experimental protocols relevant to its application in research and drug development. This reaction is not a single concerted process, but a powerful two-step strategy that combines the specificity of amine-reactive chemistry with the speed and bioorthogonality of tetrazine ligations.
Part I: Amine Modification via NHS Ester Chemistry
The initial step involves the modification of a biomolecule using an amine-reactive this compound. N-hydroxysuccinimide (NHS) esters are highly reactive compounds ideal for labeling primary amines (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues in proteins.[1][2]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a nucleophilic acyl substitution mechanism.[2] The primary amine on the biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the tetrazine moiety to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct.[1][2]
The efficiency of this reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 9.0.[3][4] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2][5] Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing the conjugation yield.[5][6]
Part II: Bioorthogonal Ligation via Tetrazine Chemistry
Once the biomolecule is labeled with a tetrazine moiety, it can undergo a highly specific and rapid bioorthogonal reaction. This reaction, termed a tetrazine ligation, typically involves an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[7][8] This chemistry is renowned for its exceptional speed and selectivity, allowing it to proceed efficiently in complex biological media without interfering with native biochemical processes.[3][9]
Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[10] The reaction proceeds through an initial cycloaddition to form a highly unstable tetraazabarrelene intermediate.[7] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) linkage.[8][9] The release of N₂ gas makes the reaction irreversible and is often the sole byproduct.[8]
Overall Experimental Workflow
The two-part mechanism translates into a logical experimental workflow for bioconjugation. First, the protein of interest is activated by reacting it with a this compound. After purification to remove unreacted reagents, the now tetrazine-labeled protein is introduced to a molecule functionalized with a TCO group, initiating the rapid and specific ligation.
Quantitative Data Summary
The kinetics and efficiency of the this compound strategy are influenced by several factors. The following table summarizes key quantitative parameters for consideration.
| Parameter | Value | Notes |
| NHS Ester Reaction | ||
| Optimal pH | 7.2 - 9.0 (commonly 8.3-8.5) | Lower pH protonates amines; higher pH increases NHS ester hydrolysis.[4][5] |
| Recommended Molar Excess | 8- to 20-fold molar excess of NHS ester | Empirical value for mono-labeling; may require optimization.[5][11] |
| Reaction Time | 30 - 60 minutes | Typically performed at room temperature.[8] |
| Solvents | Aqueous buffer (amine-free), DMSO, DMF | NHS esters can be dissolved in organic solvent before adding to the aqueous protein solution.[5] |
| Tetrazine-TCO Ligation | ||
| Second-Order Rate Constant (k) | 1 - 30,000 M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and dienophile structures.[8][12][13] |
| Reaction pH | 6.0 - 9.0 | Robust over a wide physiological pH range.[4][8] |
| Reaction Temperature | 4°C, 25°C (RT), or 37°C | Reaction is often complete within minutes at room temperature.[4] |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | A slight excess of the tetrazine component is often recommended.[4] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the conjugation of two proteins using a this compound and a TCO-NHS ester.
Materials and Reagents
-
Protein 1 and Protein 2
-
Tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG8-NHS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Amine-free buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Protocol 1: Activation of Protein 1 with TCO-NHS Ester
-
Protein Preparation : Prepare a solution of Protein 1 at 1-5 mg/mL in PBS. If the storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction : Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11]
-
Incubation : Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[8]
-
Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification : Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with PBS.
Protocol 2: Activation of Protein 2 with this compound
-
Protein Preparation : Prepare Protein 2 solution as described in Protocol 1, Step 1.
-
Reagent Preparation : Prepare a fresh 10 mM stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction : To the solution of Protein 2, add a 20-fold molar excess of the this compound.[11]
-
Incubation : Incubate for 60 minutes at room temperature with gentle mixing.[8]
-
Purification : Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted this compound.
Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation
-
Reaction Setup : Mix the purified TCO-activated Protein 1 with the tetrazine-activated Protein 2. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 equivalents) of the tetrazine-protein can be used for optimal results.[4][8]
-
Incubation : Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[4]
-
Monitoring (Optional) : The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[8]
-
Final Product : The final conjugate is now ready for use or further purification by size exclusion chromatography if necessary to remove any unreacted components.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of reaction speed, selectivity, and biocompatibility.[1][2] Its capacity to forge covalent bonds within complex biological milieus, devoid of cytotoxic catalysts, has rendered it an indispensable tool in fields spanning from cellular imaging to the sophisticated design of targeted drug delivery systems.[1][3] This technical guide provides a comprehensive exploration of the fundamental principles underpinning IEDDA cycloaddition, complete with detailed experimental protocols and a curated summary of kinetic data to empower the rational design of innovative bioconjugation strategies.
Fundamental Principles of IEDDA Cycloaddition
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4][5] This is in stark contrast to the conventional Diels-Alder reaction, which proceeds with an electron-rich diene and an electron-poor dienophile.[6] The remarkable utility of the IEDDA reaction in biological contexts stems from the use of specific reactant pairs, such as 1,2,4,5-tetrazines and strained trans-cyclooctenes (TCO), which are abiotic and exhibit exceptional reactivity towards each other while remaining inert to the plethora of functional groups inherent to biological systems.[1][7]
The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory, where the energetic proximity between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate.[8][9] The reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, enabling efficient transformations even at the low concentrations typical of biological systems.[7][10] Furthermore, the reaction is highly specific, with tetrazines and their dienophile partners reacting selectively with one another, thereby obviating side reactions with endogenous functionalities like amines and thiols.[10] This reaction proceeds efficiently in aqueous media across a physiological pH range and does not necessitate a catalyst.[7][11]
The mechanism involves a [4+2] cycloaddition between the electron-deficient diene (e.g., a tetrazine) and the electron-rich dienophile (e.g., a trans-cyclooctene) to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a small molecule, typically nitrogen gas (N₂), to yield a stable dihydropyridazine (B8628806) product.[3][11]
Quantitative Data for IEDDA Reactions
The selection of an appropriate diene and dienophile pair is critical for the successful application of IEDDA chemistry. The following tables summarize key quantitative data, specifically second-order rate constants (k₂), for a variety of commonly employed tetrazine and dienophile reactants to facilitate this selection process.
Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions of Various Dienophiles with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.
| Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| trans-Cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [12] |
| Norbornene | 1.9 | Not Specified | [9] |
| (E)-cyclooct-4-enol | 22,600 (isomer 1) | Not Specified | [13] |
| (E)-cyclooct-4-enol | 80,200 (isomer 2) | Not Specified | [13] |
| Bicyclononyne (BCN) | 0.38 x 10⁻³ | Acetonitrile | [12] |
Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions of Various Tetrazines with trans-Cyclooctene (TCO).
| Tetrazine | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine | 6,000 | 1:1 MeOH/H₂O | [4] |
| 3-methyl-6-(2-pyridyl)-s-tetrazine | 330 | 1:1 MeOH/H₂O | [4] |
| 3,6-diphenyl-s-tetrazine | 2.4 | 1:1 MeOH/H₂O | [4] |
| 3-(4-aminomethylphenyl)-6-(2-pyridyl)-s-tetrazine | 1,000 | PBS (pH 7.4) | [4] |
| 3-(4-cyanophenyl)-6-(2-pyridyl)-s-tetrazine | 14,000 | PBS (pH 7.4) | [4] |
Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions such as solvent and temperature.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing IEDDA cycloaddition, including the synthesis of a common tetrazine derivative, protein-protein conjugation, and live-cell imaging.
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.
Materials:
-
Anhydrous hydrazine (B178648)
-
Sulfur (optional catalyst)
-
Ethanol
-
Sodium nitrite (B80452)
-
Acetic acid
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica (B1680970) gel. The final product is typically a colored solid.
Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the conjugation of two proteins using NHS ester chemistry to introduce the TCO and tetrazine moieties.[10][11]
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the proteins to be labeled in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
NHS Ester Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.[11]
-
Activation of Protein A with TCO: To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. Incubate the reaction mixture for 60 minutes at room temperature.[11]
-
Activation of Protein B with Tetrazine: To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃. Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle rotation.[15]
-
Purification of Activated Proteins: Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS.
-
IEDDA Ligation: Mix the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analyzing the reaction mixture using SDS-PAGE or size-exclusion chromatography.[10][15]
-
Final Purification: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary. Store the final conjugate at 4°C.[10][11]
Protocol for Fluorogenic IEDDA Labeling in Live Cells
This protocol describes a general procedure for labeling a TCO-modified biomolecule in live cells with a fluorogenic tetrazine probe.[16][17]
Materials:
-
Live cells expressing a TCO-modified target molecule
-
Live-cell imaging medium
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Tetrazine-Fluorophore Preparation: Prepare a 1 mM stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[10][15]
-
Labeling: Add the tetrazine-fluorophore staining solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[10][17]
-
Washing (Optional): For fluorogenic probes that exhibit a "turn-on" fluorescence upon reaction, a washing step may not be necessary. If required, gently wash the cells 2-3 times with fresh imaging medium to remove any unreacted tetrazine-fluorophore.[10][16]
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizing IEDDA in Drug Development Workflows
The versatility of IEDDA chemistry has led to its integration into various complex workflows in drug development and biomedical research. The following diagrams, rendered using the DOT language, illustrate some of these key applications.
A pre-targeting strategy decouples the tumor-targeting and drug-delivery steps.[9][18] An antibody modified with a TCO moiety is first administered and allowed to accumulate at the tumor site. Subsequently, a tetrazine-caged drug is administered, which then reacts specifically with the TCO-modified antibody at the tumor, releasing the active drug payload.[12][18]
In proteomics, IEDDA chemistry can be used for the selective enrichment and identification of newly synthesized proteins.[19][20] Cells are metabolically labeled with an amino acid analog containing a TCO group. Following cell lysis, a biotinylated tetrazine is used to "click" onto the TCO-labeled proteins, which can then be enriched using streptavidin beads for subsequent mass spectrometry analysis.[21]
IEDDA can be employed to visualize cell surface receptors like HER2, a key target in cancer therapy.[6][22] An antibody targeting HER2 is functionalized with TCO. Upon binding to the receptor on the cell surface, a tetrazine-conjugated fluorophore is added, which reacts with the TCO-antibody conjugate, allowing for fluorescent labeling and subsequent visualization of the HER2 receptor and its downstream signaling pathways.[6][23]
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: The Copper-Free Click Reaction of Tetrazine Derivative and trans-Cycloocatene Derivative | TCI AMERICA [tcichemicals.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Maximizing peptide identification events in proteomic workflows using data-dependent acquisition (DDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Tetrazine-NHS Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel Tetrazine-N-hydroxysuccinimide (NHS) Ester derivatives. These heterobifunctional crosslinkers are at the forefront of bioconjugation strategies, enabling the precise and efficient labeling of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
Introduction to Tetrazine-NHS Ester Derivatives
Tetrazine-NHS esters are powerful tools in chemical biology, primarily utilized for their ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[1] This reaction occurs between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), with exceptionally fast kinetics and high specificity, even in complex biological environments.[2]
The key components of a this compound derivative are:
-
A Tetrazine Moiety : The bioorthogonal reactive group that enables rapid "click" chemistry with a dienophile.[1]
-
An NHS Ester : A highly reactive functional group that readily couples with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1]
-
A Linker/Spacer (Optional) : Often, a polyethylene (B3416737) glycol (PEG) or a cleavable disulfide (-SS-) linker is incorporated between the tetrazine and the NHS ester. PEG spacers enhance aqueous solubility and reduce steric hindrance, while cleavable linkers allow for the controlled release of conjugated payloads.[1][3]
The unique combination of bioorthogonal reactivity and amine reactivity makes Tetrazine-NHS esters invaluable for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and proteomic studies.[1]
Synthesis of this compound Derivatives
The synthesis of a this compound is typically a multi-step process that involves the initial formation of a tetrazine core functionalized with a carboxylic acid, followed by the activation of the carboxylic acid to an NHS ester.
Synthesis of the Tetrazine-Carboxylic Acid Intermediate
A common route to synthesize an unsymmetrical tetrazine-carboxylic acid is through the condensation of a nitrile-containing precursor with hydrazine, followed by oxidation. 4-(1,2,4,5-tetrazin-3-yl)benzoic acid is a key intermediate for many this compound derivatives.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioorthogonal Nature of Tetrazine-TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry. Its unparalleled reaction speed, high specificity, and ability to function within complex biological systems without interfering with native biochemical processes have made it an indispensable tool in drug development, molecular imaging, and chemical biology.[1][2] This guide provides a comprehensive overview of the core principles, quantitative data, experimental workflows, and detailed protocols central to the application of this powerful ligation.
Core Principles: The Chemistry of the Ligation
The Tetrazine-TCO ligation is a type of [4+2] cycloaddition. The reaction is driven by the unique electronic properties of the reactants: the electron-deficient tetrazine ring acts as the diene, while the electron-rich and highly strained TCO serves as the dienophile.[2] This "inverse-electron-demand" characteristic is key to its rapid kinetics.
The mechanism proceeds in two main steps:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate.[1][2] This is the rate-determining step.
-
Retro-Diels-Alder Elimination: The intermediate undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][3] The release of N₂ makes the reaction irreversible and is the only byproduct.[4]
This reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic copper catalysts or external triggers like UV light, which is a significant advantage over other click chemistry reactions.[5][6]
Caption: The two-step mechanism of the Tetrazine-TCO ligation.
Quantitative Data: Reaction Kinetics
The hallmark of the Tetrazine-TCO ligation is its exceptionally fast reaction rate, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1][7] This allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for in vivo applications where reagent concentrations are inherently low.[5][8]
The kinetics are highly tunable. The reactivity can be increased by:
-
Modifying the Tetrazine: Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, accelerating the reaction.[1][7]
-
Modifying the TCO: Attaching electron-donating groups (EDGs) to the TCO raises its HOMO energy, also speeding up the reaction.[1]
The following table summarizes kinetic data for various tetrazine derivatives reacting with TCO under physiological conditions.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | Aqueous media |
| H-substituted Tetrazines | ~800 - 3,300 | PBS, pH 7.4, 37°C |
| Tetrazines with Electron-Donating Groups | Slower (e.g., < 500) | PBS, pH 7.4, 37°C |
| Tetrazines with Electron-Withdrawing Groups | Faster (e.g., > 4,000) | PBS, pH 7.4, 37°C |
| Highly Strained TCO Derivatives | > 50,000 up to 3.3 x 10⁶ | H₂O, Room Temperature |
Note: The exact rate constants can vary significantly based on the specific structures of the tetrazine and TCO derivatives, solvent, and temperature.[9][10][11][12]
Experimental Workflows and Applications
The bioorthogonal nature of the Tetrazine-TCO ligation has been leveraged in numerous applications, most notably in pre-targeted drug delivery and molecular imaging.
Pre-targeted Imaging and Therapy: This is a powerful two-step strategy that enhances the efficacy and safety of diagnostics and therapeutics.[13]
-
Step 1 (Targeting): A TCO-modified antibody is administered. It circulates and accumulates at the target site (e.g., a tumor). The long circulation time allows for clearance of unbound antibodies from the blood, reducing background signal.[13][14]
-
Step 2 (Ligation): A small, fast-clearing tetrazine molecule carrying a payload (e.g., a radiolabel for PET imaging or a cytotoxic drug) is administered.[13] This molecule rapidly finds and "clicks" to the TCO-antibody at the target site, concentrating the payload where it is needed.[15]
This approach significantly improves the target-to-background ratio, reduces off-target toxicity, and allows for the use of short-lived radionuclides.[13][16]
Caption: A generalized workflow for pre-targeted imaging or drug delivery.
Other key applications include:
-
Antibody-Drug Conjugates (ADCs): Creating homogeneous ADCs with precise drug-to-antibody ratios.[2][16]
-
Cell and Hydrogel Engineering: Modifying the surfaces of cells or tuning the properties of 3D cell culture matrices in situ.[8]
-
Click-to-Release: Designing systems where the ligation event triggers the release of a therapeutic agent.[2][17]
Detailed Experimental Protocols
Successful implementation of Tetrazine-TCO ligation requires careful execution of conjugation protocols. Below are representative methodologies for modifying proteins and performing the subsequent ligation.
Protocol 1: Antibody Modification with a TCO-NHS Ester
This protocol describes the conjugation of a TCO moiety to primary amines (lysine residues) on an antibody using an N-hydroxysuccinimide (NHS) ester.[18]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
TCO-PEG-NHS ester linker.
-
Anhydrous DMSO.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) or spin desalting columns (e.g., Zeba™ Spin Columns).
Methodology:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains Tris or other primary amines, it must be exchanged into PBS.[18][19]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.[19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[18][19]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[18]
-
Purification: Remove unreacted TCO-NHS ester and quenching buffer using a desalting spin column or SEC equilibrated with PBS.[18][20]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[21] Store the final TCO-antibody conjugate at 4°C.
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore
This protocol details the reaction between the prepared TCO-antibody and a tetrazine-modified molecule (e.g., a fluorophore for imaging).
Materials:
-
Purified TCO-antibody (from Protocol 1).
-
Tetrazine-fluorophore.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reactant Preparation: Prepare the TCO-antibody in the reaction buffer. Dissolve the tetrazine-fluorophore in a minimal amount of compatible solvent (e.g., DMSO) and dilute into the reaction buffer.[19]
-
Ligation Reaction: Mix the TCO-antibody with the tetrazine-fluorophore. A 1.5- to 5-fold molar excess of the tetrazine molecule is often used to drive the reaction to completion.[3][20]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature. Due to the rapid kinetics, the reaction is often complete within this timeframe.[3][18]
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm) using a spectrophotometer.[4][16]
-
Purification (Optional): If necessary, remove excess unreacted tetrazine-fluorophore using a desalting column, especially for in vivo applications.[3]
Protocol 3: In Vivo Pre-targeting Study in a Mouse Model
This protocol provides a general framework for a pre-targeted imaging experiment.[13]
Materials:
-
Tumor-bearing mouse model.
-
Sterile, purified TCO-antibody conjugate.
-
Sterile, purified radiolabeled tetrazine (e.g., ¹⁸F- or ⁶⁸Ga-Tz).
-
Imaging modality (e.g., PET scanner).
Methodology:
-
Primary Agent Administration: Administer a defined dose of the TCO-antibody conjugate (e.g., 10-100 µg) to each mouse, typically via intravenous (tail vein) injection.[13]
-
Accumulation and Clearance Interval: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This pre-targeting interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[13]
-
Secondary Agent Administration: After the interval, administer the radiolabeled tetrazine intravenously.
-
Ligation and Imaging: The tetrazine will rapidly react with the pre-accumulated TCO-antibody. Allow a short period (e.g., 1-3 hours) for unbound radiolabeled tetrazine to clear from the body via the renal system.
-
Image Acquisition: Anesthetize the mice and acquire images using a PET scanner to visualize the distribution of the radionuclide, which should be concentrated at the target site.[12][13]
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Bioorthogonal Ligation: A Technical Guide to Tetrazine-NHS Ester in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Tetrazine-N-hydroxysuccinimidyl (NHS) Ester in the realm of copper-free click chemistry. We will delve into the core principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, detail experimental protocols for bioconjugation, and present a quantitative analysis of its performance, establishing why this reagent has become an indispensable tool in drug development, molecular imaging, and proteomics.
Introduction: The Bioorthogonal Revolution
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful of these reactions is the TCO-tetrazine ligation, a copper-free click chemistry reaction prized for its exceptional speed, selectivity, and biocompatibility. This reaction's utility is particularly pronounced in applications requiring the precise and stable covalent linking of biomolecules, such as in the development of antibody-drug conjugates (ADCs) and in vivo imaging agents.[3][4]
At the heart of many of these applications lies Tetrazine-NHS Ester, a heterobifunctional linker that serves as the bridge between the world of biomolecules and the power of click chemistry.[1][] The NHS ester provides a reactive handle for facile conjugation to primary amines on proteins and other biomolecules, while the tetrazine moiety is primed for an exceptionally rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner.[][6]
The Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition
The ligation between a tetrazine and a trans-cyclooctene (TCO) is a [4+2] cycloaddition reaction.[7] Specifically, it is an inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained TCO (the dienophile).[8][9] This reaction is exceptionally fast, driven by the high ring strain of the TCO and the favorable frontier molecular orbital overlap between the two reactants.[7]
The reaction proceeds in two key steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable bicyclic intermediate.[1]
-
Retro-Diels-Alder and Nitrogen Extrusion: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[7][8] The release of N₂ makes the reaction irreversible, ensuring the formation of a stable conjugate.[7]
This catalyst-free reaction proceeds efficiently under physiological conditions, including in aqueous environments, at neutral pH, and at ambient temperatures, highlighting its profound biocompatibility.[3][7]
Caption: Mechanism of the Tetrazine-TCO IEDDA Reaction.
The Role of the NHS Ester: Gateway to Bioconjugation
The N-hydroxysuccinimidyl (NHS) ester is a highly reactive functional group that selectively targets primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.[1] This amine-reactive conjugation is a well-established and robust method for attaching small molecules to biomolecules.
The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1]
The use of a this compound allows for a straightforward, two-step approach to bioconjugation:
-
Amine Reaction: The biomolecule of interest is first functionalized with the tetrazine moiety by reacting it with the this compound.
-
Bioorthogonal Ligation: The resulting tetrazine-functionalized biomolecule can then be reacted with a TCO-containing molecule in a highly specific and efficient manner.
Caption: General Experimental Workflow for Bioconjugation.
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that are orders of magnitude higher than other bioorthogonal reactions.[10] This allows for efficient labeling at very low concentrations, which is crucial for in vivo applications.[11]
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Tetrazine - TCO | Up to 30,000[12] | Exceptionally fast, catalyst-free, biocompatible.[3][10] |
| Methyltetrazine - TCO | Generally slower than unsubstituted tetrazines but with improved stability[12] | Balances reactivity with increased stability. |
| Highly Reactive Tetrazines - TCO | >50,000[13] | Optimized for speed in demanding applications like in vivo imaging. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1[10] | Copper-free but significantly slower than TCO-tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[10] | Faster than SPAAC but requires a cytotoxic copper catalyst. |
Note: Rate constants can vary depending on the specific tetrazine and TCO derivatives, as well as the solvent and temperature.
The stability of the tetrazine moiety is an important consideration. While highly reactive tetrazines may have lower stability, derivatives such as methyltetrazines offer a good balance of reactivity and stability for many applications.[12][14]
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for the conjugation of a this compound to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like a PD-10)
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[15]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration.
-
Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]
-
Protocol for TCO-Tetrazine Ligation
This protocol describes the "click" reaction between a tetrazine-functionalized biomolecule and a TCO-functionalized molecule.
Materials:
-
Tetrazine-functionalized biomolecule
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the tetrazine-functionalized biomolecule and the TCO-functionalized molecule in the Reaction Buffer. A 1.1 to 1.5-fold molar excess of the TCO reagent is often recommended.[1]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification (Optional):
-
If necessary, the final conjugate can be purified to remove any unreacted TCO-functionalized molecule using an appropriate method (e.g., size-exclusion chromatography).
-
Applications in Research and Drug Development
The unique properties of the this compound have led to its widespread adoption in a variety of cutting-edge applications:
-
Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
In Vivo Imaging: Pre-targeting strategies where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, leading to high-contrast images.[9][16]
-
Proteomics and Target Identification: The labeling and identification of proteins in complex biological samples.[18]
-
Live Cell Imaging: The ability to perform the ligation in living cells without cytotoxicity allows for the real-time tracking of biological processes.[3][18]
-
Drug Delivery: The construction of targeted drug delivery systems.[]
Conclusion
This compound stands as a cornerstone reagent in the field of copper-free click chemistry. Its dual functionality, enabling straightforward conjugation to biomolecules and subsequent participation in the ultrafast and bioorthogonal TCO-tetrazine ligation, provides researchers with a powerful and versatile tool. The exceptional kinetics, high specificity, and biocompatibility of this system continue to drive innovation in drug development, diagnostics, and our fundamental understanding of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. furthlab.xyz [furthlab.xyz]
- 16. benchchem.com [benchchem.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Stability of Tetrazine-NHS Ester in Aqueous Solutions and Biological Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioconjugation relies heavily on efficient and specific ligation chemistries. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has gained prominence due to its exceptionally fast kinetics and bioorthogonality. Tetrazine-NHS esters are pivotal reagents in this domain, serving as a bridge between the worlds of bioorthogonal chemistry and amine-reactive labeling. This technical guide provides a comprehensive analysis of the stability of Tetrazine-NHS esters in aqueous solutions and biological media, offering quantitative data, detailed experimental protocols, and visual aids to facilitate their effective use in research and drug development.
Core Concepts: A Tale of Two Moieties
The stability of a Tetrazine-NHS ester is a dual narrative, governed by the chemical vulnerabilities of both the N-hydroxysuccinimide (NHS) ester and the tetrazine ring. Understanding the distinct yet interconnected degradation pathways of these two functional groups is critical for successful bioconjugation.
The NHS ester is a highly reactive group designed for efficient coupling with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][2] However, this reactivity also makes it susceptible to hydrolysis in aqueous environments, a competing reaction that renders the molecule inert towards its intended target.[3][4]
The tetrazine ring , the cornerstone of the iEDDA click reaction, is an electron-deficient aromatic system.[5] This electron-deficient nature, essential for its rapid reaction with dienophiles, also makes it susceptible to nucleophilic attack and degradation, particularly in basic aqueous solutions.[3][5] The stability of the tetrazine ring can be modulated by the electronic properties of its substituents.[5][6]
Quantitative Analysis of Stability
The stability of Tetrazine-NHS esters is paramount for reproducible and efficient bioconjugation. The following tables summarize the key factors influencing the stability of both the NHS ester and the tetrazine moieties.
Table 1: Stability of the NHS Ester Moiety
| Parameter | Condition | Effect on Stability | Half-life (General NHS Esters) | Citation |
| pH | pH 7.0 (0°C) | Moderate hydrolysis | 4-5 hours | [4] |
| pH 8.0 (room temp) | Increased hydrolysis | Significantly shorter than at pH 7 | [3] | |
| pH 8.6 (4°C) | Rapid hydrolysis | 10 minutes | ||
| Temperature | 4°C | Slower hydrolysis | Longer half-life | |
| Room Temperature | Faster hydrolysis | Shorter half-life | [7] | |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Recommended for conjugation | Minimizes competition | [3][7] |
| Buffers with primary amines (e.g., Tris, glycine) | Competes with the desired reaction | Reduces labeling efficiency | [3][7] |
Table 2: Stability of the Tetrazine Ring
| Parameter | Condition | Effect on Stability | Citation |
| pH | Neutral to slightly acidic (pH 6-7.4) | Generally stable | [6][8] |
| Basic (pH > 8) | Increased degradation | [3][5] | |
| Substituents | Electron-donating groups (e.g., methyl) | Increased stability | [5][6] |
| Electron-withdrawing groups | Decreased stability | [6] | |
| Nucleophiles | Presence of thiols or other nucleophiles | Can lead to degradation | [3] |
Experimental Protocols
Precise and reproducible experimental design is crucial when working with Tetrazine-NHS esters. Below are detailed protocols for the storage, handling, and use of these reagents.
Storage and Handling of this compound
-
Long-term Storage : Store the solid this compound at -20°C, desiccated, and protected from light.[1][9][10]
-
Equilibration : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[7][11]
-
Stock Solution Preparation : Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]
-
Stock Solution Storage : Anhydrous stock solutions can be stored for a few days at -20°C.[7] However, for optimal reactivity, fresh preparation is highly recommended.
General Protocol for Protein Labeling with this compound
-
Protein Preparation :
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.[3][13] A common choice is 20 mM sodium phosphate (B84403), 150 mM sodium chloride, pH 7.4.[7]
-
If the protein is in a buffer containing primary amines like Tris, a buffer exchange is necessary.[3][7]
-
The protein concentration should ideally be between 1-10 mg/mL to favor the aminolysis reaction over hydrolysis.[14]
-
-
Reaction Setup :
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7][15] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[7]
-
Add the freshly prepared this compound stock solution to the protein solution while gently mixing.
-
-
Incubation :
-
Quenching :
-
Purification :
Protocol for Assessing NHS Ester Reactivity
This protocol allows for a qualitative assessment of the activity of a this compound that may have been stored for some time. The principle is to measure the absorbance of the released NHS byproduct after intentional hydrolysis.[11]
-
Materials :
-
Procedure :
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF.[11]
-
Measure the initial absorbance of the solution at 260 nm.
-
To 1 mL of this solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[11]
-
Immediately measure the absorbance at 260 nm. A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed.[11][16]
-
Visualizing the Pathways and Processes
To further clarify the chemical reactions and experimental steps involved, the following diagrams have been generated using Graphviz.
References
- 1. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]
- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. broadpharm.com [broadpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound, 1616668-55-3 | BroadPharm [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Methyltetrazine-NHS Ester vs. Standard Tetrazine-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is one of the fastest and most specific bioorthogonal reactions available, revolutionizing bioconjugation for applications ranging from live-cell imaging to antibody-drug conjugate (ADC) development.[1][2][3] The choice of the tetrazine reagent is critical and often comes down to derivatives like Methyltetrazine-NHS Ester and the standard, unsubstituted this compound. This guide provides a detailed comparison of these two reagents, focusing on the core differences in reactivity, stability, and solubility that directly impact their application in research and drug development. While standard this compound can exhibit exceptionally fast kinetics, its application is often hampered by lower stability and poor aqueous solubility.[4] Methylthis compound emerges as a more robust and versatile tool, offering an optimal balance of high reaction rates and superior stability, making it a preferred choice for most in vivo and aqueous bioconjugation applications.[5][6]
Core Chemical Differences
The fundamental difference between the two molecules lies in the substitution on the tetrazine ring. Methyltetrazine possesses a methyl group (-CH₃), an electron-donating group, attached to the aromatic ring, whereas the standard tetrazine is typically substituted with a hydrogen atom or a phenyl group for basic stability. This seemingly minor structural change has profound effects on the electronic properties, stability, and steric profile of the molecule.
The N-Hydroxysuccinimide (NHS) ester moiety is common to both, providing a reactive handle for coupling to primary amines (e.g., lysine (B10760008) residues on proteins) under mild alkaline conditions.[7][8]
Comparative Analysis: Reactivity, Stability, and Solubility
The performance of a bioorthogonal reagent is defined by its reaction speed (kinetics), its longevity under experimental conditions (stability), and its compatibility with aqueous biological environments (solubility).
The iEDDA reaction between a tetrazine (diene) and a TCO (dienophile) is governed by frontier molecular orbital theory.[9] The reaction is fastest when the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO) is small.
-
Standard this compound : Unsubstituted (H-tetrazine) or phenyl-tetrazines are highly electron-deficient. This lowers the LUMO energy, leading to extremely rapid reaction rates with TCO, with some second-order rate constants (k₂) reported to be as high as 30,000 M⁻¹s⁻¹.[4][6]
-
Methylthis compound : The electron-donating methyl group slightly raises the LUMO energy of the tetrazine ring. This results in a marginally slower reaction rate compared to the unsubstituted parent tetrazine. However, the kinetics are still exceptionally fast, typically in the range of 1,000 - 10,000 M⁻¹s⁻¹, which is more than sufficient for most biological applications, even at low micromolar concentrations.[6][10]
Stability, particularly in aqueous buffers and biological media, is a critical parameter where Methyltetrazine shows a distinct advantage.
-
Standard this compound : The high reactivity of the unsubstituted tetrazine ring also makes it more susceptible to degradation, particularly hydrolysis in aqueous media. This limits its utility for long-term experiments or in vivo studies where the reagent must circulate for extended periods.[4][6]
-
Methylthis compound : The methyl group provides steric hindrance and electronic stabilization, significantly enhancing the molecule's stability against degradation in aqueous solutions.[5][11] This makes Methylthis compound far more reliable for multi-step protocols and essential for in vivo applications.
Poor aqueous solubility can lead to aggregation of labeled biomolecules and reduce conjugation efficiency.
-
Standard this compound : The parent aromatic structure is often poorly soluble in aqueous buffers, making it unsuitable for direct labeling of proteins without organic co-solvents.[4] While PEGylated versions exist to improve solubility, the core tetrazine itself is hydrophobic.
-
Methylthis compound : The methyl group slightly increases lipophilicity. However, these reagents are almost universally synthesized with hydrophilic PEG (polyethylene glycol) spacers (e.g., PEG4, PEG12) between the tetrazine moiety and the NHS ester.[8][11][12] This PEG linker dramatically improves water solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[11]
| Property | Methyltetrazine | Standard (H-) Tetrazine | Key Advantage |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332[6] | Up to 30,000[4][6] | Standard Tetrazine (for speed) |
| In Vivo / Aqueous Stability | High[5][6][11] | Low[4][6] | Methyltetrazine |
| Aqueous Solubility (unmodified) | Poor | Very Poor[4] | N/A (Both require PEGylation) |
| Calculated logD₇.₄ (Hydrophilicity Index) | More Hydrophilic (when PEGylated)[6][13] | More Lipophilic[6] | Methyltetrazine (when PEGylated) |
Experimental Protocols
This protocol describes a typical procedure for labeling a primary antibody with Methyltetrazine-PEG-NHS Ester.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, HEPES).
-
Methyltetrazine-PEG-NHS Ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.3-8.5.[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[15]
Procedure:
-
Antibody Preparation :
-
NHS Ester Preparation :
-
Conjugation Reaction :
-
Quenching (Optional but Recommended) :
-
Purification :
-
Characterization :
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~520-540 nm (for tetrazine). A correction factor is needed to account for tetrazine absorbance at 280 nm.[15]
-
This workflow demonstrates the use of a tetrazine-labeled antibody for subsequent reaction with a TCO-functionalized imaging agent.
Reaction Mechanism and Logical Relationships
The first step in bioconjugation is the reaction of the NHS ester with a primary amine on the biomolecule, forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.
The core bioorthogonal reaction involves a [4+2] cycloaddition between the electron-poor tetrazine and the electron-rich, strained TCO.[1][9] This is followed by an irreversible, retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[9][19]
Conclusion and Recommendations
For drug development professionals and scientists, the choice between Methylthis compound and standard this compound hinges on the specific application's demands for reactivity versus stability.
-
Standard this compound may be considered for applications where the absolute fastest kinetics are required and the reaction can be performed quickly in a controlled, non-aqueous environment. However, its poor stability and solubility make it a less desirable choice for most biological applications.[4]
-
Methylthis compound is the superior reagent for the vast majority of bioconjugation tasks, especially those involving aqueous buffers, cell culture media, or in vivo systems.[6] Its excellent balance of rapid kinetics and significantly enhanced stability ensures higher yields of well-defined conjugates and more reliable outcomes in complex biological environments.[5][11]
Therefore, for robust and reproducible results in ADC development, pretargeted imaging, and other advanced bioconjugation strategies, Methylthis compound is the highly recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Methyltetrazine-PEG12-NHS ester, 2055646-25-6 | BroadPharm [broadpharm.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
The Fluorogenic Properties of Tetrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of tetrazine derivatives as powerful tools in bioconjugation and chemical biology has been driven by their unique fluorogenic properties. These compounds, which are intrinsically fluorescent or can efficiently quench the fluorescence of a tethered fluorophore, undergo a remarkable transformation upon reaction with a dienophile, leading to a significant increase in fluorescence emission. This "turn-on" capability is at the heart of their utility in wash-free live-cell imaging, super-resolution microscopy, and the development of activatable therapeutic agents. This guide provides a comprehensive overview of the core principles governing the fluorogenic behavior of tetrazine derivatives, detailed experimental protocols, and a summary of their key photophysical and kinetic data.
Core Principles: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The fluorogenic nature of tetrazine derivatives is fundamentally linked to the inverse electron demand Diels-Alder (iEDDA) reaction. In this bioorthogonal cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[1][2] This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst.[3][4]
The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product.[4] This transformation is critical as it disrupts the electronic properties of the tetrazine ring, which is responsible for either its intrinsic fluorescence or its ability to quench an attached fluorophore.
Mechanisms of Fluorescence Modulation
Tetrazine derivatives employ several distinct mechanisms to control fluorescence emission, offering a versatile toolkit for probe design.[5][6]
Fluorescence Quenching Mechanisms
In many fluorogenic probes, the tetrazine moiety acts as a quencher, suppressing the emission of a conjugated fluorophore. Upon reaction via iEDDA, the quenching is relieved, and fluorescence is restored. The primary quenching mechanisms include:
-
Förster Resonance Energy Transfer (FRET): This mechanism relies on the spectral overlap between the emission of the donor fluorophore and the absorption of the acceptor (tetrazine).[5][6] Energy is transferred non-radiatively from the excited fluorophore to the tetrazine.
-
Through-Bond Energy Transfer (TBET): In probes where the fluorophore and tetrazine are connected through a conjugated π-system, energy transfer can occur directly through the covalent bonds.[5][7] This can be a highly efficient quenching mechanism.
-
Photoinduced Electron Transfer (PeT): The electron-deficient nature of the tetrazine ring can facilitate the transfer of an electron from the excited fluorophore, leading to non-radiative decay.[8]
-
Internal Conversion to a Dark State (ICDS): For tetrazine-fluorophore conjugates with integrated π-systems, quantum chemical calculations suggest that the excited state can decay non-radiatively through an internal conversion to a non-emissive "dark state".[9]
Intrinsic Fluorescence and "Turn-Off" Probes
Interestingly, some tetrazine derivatives, particularly tetrazine ethers, are intrinsically fluorescent.[10][11] In these cases, the iEDDA reaction leads to the loss of the fluorescent tetrazine core, resulting in a "turn-off" of the fluorescence signal. This provides an alternative strategy for developing fluorescent probes.
Formation of a New Fluorophore
A distinct class of fluorogenic tetrazine reactions involves the formation of a new fluorescent product upon cycloaddition.[5][12] In these systems, neither the tetrazine nor the dienophile is significantly fluorescent on its own. The pyridazine product of the iEDDA reaction, however, possesses a conjugated electronic structure that gives rise to fluorescence. This approach can lead to very high fluorescence turn-on ratios.
Quantitative Data Summary
The performance of a fluorogenic tetrazine probe is characterized by its photophysical properties and reaction kinetics. The following tables summarize key quantitative data for a selection of representative tetrazine derivatives.
Table 1: Photophysical Properties of Selected Fluorogenic Tetrazine Probes
| Tetrazine-Fluorophore Conjugate | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_on) | Fluorescence Turn-On Ratio | Reference(s) |
| BODIPY-Tz | ~500 | ~515 | 0.60 (product) | up to 1600-fold | [13][14] |
| Fluorescein-Tz | ~494 | ~521 | ~0.93 (product) | up to 109-fold | [15][16] |
| Oregon Green-Tz | ~496 | ~524 | - | 60-fold | [15] |
| Tetramethylrhodamine-Tz | ~555 | ~578 | ~0.36 (product) | 22-fold | [15] |
| Silicon Rhodamine-Tz | ~652 | ~671 | ~0.11 (product) | 2.0 to 3.3-fold | [15] |
| Alkenyl-Tetramethylrhodamine | 569 | 573 | 0.43 (product) | up to 76-fold | [15] |
| Alkenyl-BODIPY | - | - | 0.68 (product) | up to 400-fold | [15] |
| Tetrazine Ether (from Tyrosine) | ~535 | ~585 | 0.1189 | "Turn-off" | [10] |
Note: Quantum yields and turn-on ratios can vary depending on the specific dienophile, solvent, and measurement conditions.
Table 2: Second-Order Rate Constants (k₂) for iEDDA Reactions of Tetrazine Derivatives
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| 3-bromo-6-phenyl-1,2,4,5-tetrazine derivative | TCO | 115.3 | - | [10] |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | TCO | ~2,000 | PBS, 37 °C | [17] |
| 3,6-diphenyl-s-tetrazine | TCO | 3,100 | MeOH, 25 °C | [18] |
| 3,6-di(2-pyridyl)-s-tetrazine | TCO | 22,000 | MeOH, 25 °C | [18] |
| Hydrogen substituted tetrazine | TCO | up to 30,000 | PBS, 37 °C | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorogenic tetrazine derivatives.
General Synthesis of a BODIPY-Tetrazine Probe
This protocol is adapted from the synthesis of BODIPY-tetrazine derivatives and involves a Pinner-like reaction.[5][12]
Materials:
-
BODIPY-nitrile precursor
-
Anhydrous hydrazine (B178648)
-
Sulfur (S₈)
-
Ethanol
-
p-chloranil or sodium nitrite (B80452)/acetic acid for oxidation
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel chromatography)
Procedure:
-
Dissolve the BODIPY-nitrile precursor in ethanol.
-
Add sulfur (S₈) and anhydrous hydrazine to the solution.
-
Heat the reaction mixture at 90 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
To oxidize the intermediate dihydrotetrazine, add a solution of p-chloranil in DCM and stir for 30 minutes at room temperature. Alternatively, an acidic solution of sodium nitrite can be used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the final BODIPY-tetrazine probe.
Live-Cell Imaging with a Fluorogenic Tetrazine Probe
This protocol outlines the general steps for labeling and imaging proteins in living cells that have been genetically encoded with a TCO-containing unnatural amino acid.[2][15]
Materials:
-
Cells expressing the TCO-modified protein of interest, plated on a suitable imaging dish.
-
Fluorogenic tetrazine-dye conjugate (e.g., SiR-tetrazine).
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Confocal or fluorescence microscope.
Procedure:
-
Preparation of Labeling Solution: Prepare a 1 mM stock solution of the tetrazine-dye in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 1-10 µM).
-
Cell Preparation: Gently wash the cells expressing the TCO-modified protein once with pre-warmed PBS.
-
Labeling Reaction: Remove the PBS and add the tetrazine-dye labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the expression level of the target protein.
-
Washing (Optional but Recommended for Low Turn-On Probes): For probes with lower fluorogenic ratios, or to minimize any residual background, gently wash the cells two to three times with pre-warmed live-cell imaging medium. For highly fluorogenic probes, this step may not be necessary ("no-wash" imaging).
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a tetrazine-fluorophore product relative to a known standard.[19][20][21]
Materials:
-
Fluorogenic tetrazine probe and corresponding dienophile (e.g., TCO).
-
A reference fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol).
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
High-purity solvent (e.g., ethanol).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the fully reacted tetrazine-fluorophore product in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorbance spectra for all solutions and the solvent blank. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the reference and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample. The plots should be linear.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the quantum yield of the reference.
-
Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).
-
Determination of Second-Order Rate Constants
The kinetics of the iEDDA reaction can be determined by monitoring the disappearance of the tetrazine's characteristic absorbance over time under pseudo-first-order conditions.[14][17]
Materials:
-
Tetrazine derivative.
-
Dienophile (e.g., TCO).
-
Appropriate solvent (e.g., PBS or methanol).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Prepare a stock solution of the tetrazine derivative of known concentration.
-
Prepare a series of stock solutions of the dienophile at concentrations that are at least 10-fold higher than the tetrazine concentration.
-
Equilibrate the tetrazine solution in a cuvette in the spectrophotometer at the desired temperature (e.g., 25 °C or 37 °C).
-
Initiate the reaction by adding a small volume of the dienophile stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max (typically around 520-540 nm) over time.
-
Fit the absorbance decay data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs) for each dienophile concentration.
-
Plot k_obs versus the concentration of the dienophile. The slope of this linear plot is the second-order rate constant (k₂).
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanism, a typical experimental workflow for live-cell imaging, and the different fluorescence quenching and activation pathways.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction pathway.
Caption: A typical workflow for labeling and imaging proteins in live cells.
Caption: General scheme for fluorescence activation via iEDDA reaction.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Fluorescent Liquid Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. edinst.com [edinst.com]
- 21. chem.uci.edu [chem.uci.edu]
The Rise of a Bioorthogonal Super-Star: A Technical Guide to Tetrazine-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
The ability to perform chemical reactions within a living system without interfering with native biochemical processes—a concept known as bioorthogonal chemistry—has revolutionized our capacity to study and manipulate biological systems. Among the arsenal (B13267) of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a particularly powerful and versatile strategy. First reported independently by two research groups in 2008, this reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for a wide range of applications, from cellular imaging to the development of novel therapeutics.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the history, development, and core applications of tetrazine-based bioorthogonal chemistry. It is designed to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and diagnostics, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The foundation of tetrazine bioorthogonal chemistry is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4] Unlike conventional Diels-Alder reactions, the IEDDA reaction is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. The reaction proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[2][5] This process forms a stable dihydropyridazine (B8628806) product, covalently linking the two reaction partners.
The reaction's speed is a key advantage, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low, physiologically relevant concentrations.[3][4] The kinetics can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally accelerate the reaction, while electron-donating groups on the dienophile also contribute to faster kinetics.[6][7]
Quantitative Data: A Comparative Look at Reaction Kinetics
The selection of the appropriate tetrazine and dienophile pair is critical for the success of any bioorthogonal labeling experiment. The following table summarizes the second-order rate constants for a selection of tetrazine derivatives with various dienophiles, providing a quantitative basis for reagent choice.
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water | 25 |[2] | | 3,6-diphenyl-s-tetrazine | (E)-bicyclo[6.1.0]non-4-ene | 3100 | Methanol | 25 |[8] | | 3,6-di-(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene (sTCO) | 22000 | Methanol | 25 |[8] | | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol | Ambient |[7] | | 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | Bicyclononyne (BCN) | 3.6 | Methanol | Ambient |[7] | | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | Methanol | Ambient |[7] | | H-phenyl-tetrazine scaffold | TCO-PEG4 | >39000 | DPBS | 37 |[9] | | Pyrimidyl-phenyl-tetrazine scaffold | TCO-PEG4 | >39000 | DPBS | 37 |[9] | | Bis(pyridyl)-tetrazine scaffold | TCO-PEG4 | >39000 | DPBS | 37 |[9] |
Key Applications and Experimental Protocols
The versatility of tetrazine ligation has led to its adoption in a wide array of applications, including protein labeling, live-cell imaging, and the development of sophisticated drug delivery systems.
Protein Labeling and Antibody-Drug Conjugate (ADC) Development
Site-specific modification of proteins, particularly antibodies, is a cornerstone of modern biotherapeutics. Tetrazine ligation offers a robust method for creating homogenous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).
This protocol describes the modification of a protein (e.g., an antibody) with a TCO-NHS ester, followed by conjugation with a tetrazine-functionalized molecule (e.g., a cytotoxic drug).
Materials:
-
Protein of interest (1-10 mg/mL in PBS, pH 7.4, free of primary amines like Tris)
-
TCO-NHS ester
-
Tetrazine-functionalized molecule
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system or spin desalting columns
-
UV-Vis spectrophotometer
Methodology:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Modification of Protein with TCO: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification of TCO-Modified Protein: Remove excess TCO-NHS ester using SEC or a spin desalting column. Determine the concentration of the purified TCO-modified protein via UV-Vis spectrophotometry at 280 nm.
-
Tetrazine Stock Solution: Dissolve the tetrazine-functionalized molecule in DMSO to a final concentration of 1-10 mM.
-
Conjugation of TCO-Modified Protein with Tetrazine: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the purified TCO-modified protein. Incubate for 30-120 minutes at room temperature. The reaction can be monitored by the disappearance of the tetrazine chromophore (around 520-540 nm).
-
Final Purification: Purify the final protein conjugate using SEC or a spin desalting column to remove unreacted tetrazine.
-
Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Substrate Scope of Tetrazine-NHS Ester Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate scope and applications of Tetrazine-N-hydroxysuccinimidyl (NHS) ester reactions. This powerful bioconjugation technique plays a pivotal role in drug development, diagnostics, and various research applications by enabling the precise and efficient labeling of biomolecules.[1]
Introduction to Tetrazine-NHS Ester Chemistry
Tetrazine-NHS esters are heterobifunctional crosslinkers that combine two key reactive functionalities: an NHS ester and a tetrazine ring. The NHS ester facilitates covalent bond formation with primary amines, while the tetrazine moiety participates in an exceptionally fast and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) partner, a type of "click chemistry".[2][3] This dual reactivity allows for a two-step bioconjugation strategy that is highly efficient and specific, even in complex biological environments.[4]
The versatility of this chemistry has led to its widespread adoption in various fields:
-
Bioconjugation: Linking proteins, antibodies, and peptides to other molecules for targeted therapies and diagnostics.[1]
-
Drug Development: Creating antibody-drug conjugates (ADCs) and prodrug systems for targeted drug delivery.[1][2]
-
Fluorescent Imaging: Developing fluorescent probes for real-time imaging of biological processes.[1]
-
Diagnostics: Constructing assays and biosensors for the detection of specific biomolecules.[1]
The Reaction Mechanism
The utility of Tetrazine-NHS esters stems from two distinct and orthogonal reactions:
-
Amine Acylation: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) via nucleophilic acyl substitution to form a stable amide bond.[4][5] This reaction is most efficient at a pH between 7.2 and 8.5, where the primary amines are deprotonated and more nucleophilic.[4]
-
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The tetrazine ring reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO), in a rapid and highly selective [4+2] cycloaddition.[6][7] This bioorthogonal reaction is notable for its exceptional speed, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[8][9]
Substrate Scope of the NHS Ester Reaction
The primary targets for Tetrazine-NHS esters are molecules containing primary aliphatic amines. The reactivity and efficiency of the labeling depend on the accessibility and nucleophilicity of these amine groups.
Proteins and Antibodies
Proteins and antibodies are ideal substrates due to the presence of multiple lysine residues with primary amine side chains on their surfaces.[10] This allows for the attachment of multiple tetrazine moieties to a single protein molecule.
-
Lysine Residues: The ε-amino group of lysine is the most common target for NHS ester conjugation.[4]
-
N-terminal α-amines: The N-terminal amino group of a protein can also react with NHS esters.[10]
The degree of labeling can be controlled by adjusting the molar ratio of the this compound to the protein.[11] It is important to note that excessive labeling can potentially interfere with the protein's biological activity, especially if lysine residues are present in the antigen-binding sites of antibodies.[11]
Peptides and Amino Acids
Peptides and synthetic amino acids containing primary amines are readily modified with Tetrazine-NHS esters. This allows for the site-specific incorporation of the tetrazine handle for subsequent ligation. Non-canonical amino acids containing tetrazine moieties have also been synthesized and incorporated into peptides.[12][13][14][15] This approach offers precise control over the location of the bioorthogonal handle.
Small Molecules and Other Nucleophiles
While primary amines are the most efficient reactants, NHS esters can also react with other nucleophiles, although generally at a slower rate.[16] These side reactions are more likely to occur at higher pH values.[17]
-
Secondary Amines: Can react, but the reaction is slower than with primary amines.[18]
-
Thiols (Cysteine): Can form unstable thioesters.[16]
-
Hydroxyls (Serine, Threonine, Tyrosine): Can form unstable esters.[16][17]
It is crucial to control the reaction conditions, particularly pH, to favor the desired reaction with primary amines and minimize side reactions.
Quantitative Data
The efficiency of the initial NHS ester labeling step is influenced by factors such as pH, temperature, and the concentration of reactants. The subsequent tetrazine-TCO ligation is characterized by its exceptionally fast kinetics.
Table 1: Factors Influencing this compound Reaction Efficiency
| Parameter | Recommended Condition/Consideration | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[4][5] Lower pH protonates amines, reducing reactivity, while higher pH increases the rate of NHS ester hydrolysis.[11] |
| Temperature | Room temperature (25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes).[19] Reactions at 4°C can proceed overnight to accommodate sensitive biomolecules.[19] |
| Stoichiometry | 10- to 50-fold molar excess of NHS ester | A molar excess is used to drive the reaction to completion, especially for less concentrated protein solutions.[20] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[19][20] |
| Solvent | Anhydrous DMSO or DMF for stock solutions | Tetrazine-NHS esters are often not readily soluble in aqueous buffers and are first dissolved in an organic solvent.[19][20] |
Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile (TCO) | Rate Constant (k₂) M⁻¹s⁻¹ |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000[9] |
| General Tetrazine | trans-cyclooctene (TCO) | up to 30,000[8] |
| General Tetrazine | TCO | > 800[21] |
Note: The reaction kinetics are highly dependent on the specific structures of the tetrazine and TCO derivatives used. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate.[6]
Experimental Protocols
The following are generalized protocols for the labeling of a protein with a this compound and subsequent conjugation to a TCO-functionalized molecule.
Protocol 1: Activation of a Protein with this compound
This protocol describes the labeling of primary amines on a protein with a this compound.
Materials:
-
Protein of interest
-
This compound (e.g., Methyltetrazine-PEG-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in PBS. If the buffer contains primary amines, a buffer exchange into PBS is necessary.[22]
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[20][22]
-
Activation Reaction:
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[19][20]
-
Purification: Remove the excess and hydrolyzed this compound using a spin desalting column.[2][22] The tetrazine-activated protein is now ready for conjugation.
Protocol 2: Conjugation of Tetrazine-Activated Protein to a TCO-Molecule
This protocol details the final ligation step to conjugate the activated proteins.
Materials:
-
Tetrazine-activated Protein (from Protocol 1)
-
TCO-functionalized molecule
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified tetrazine-activated protein with the TCO-functionalized molecule in PBS. A slight molar excess (1.05-1.5 equivalents) of one component can be used to ensure complete consumption of the other.[22]
-
Incubation: Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[22] The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[22]
-
Purification (Optional): The final conjugate can be purified from any unreacted components using size-exclusion chromatography if necessary.[22]
Conclusion
This compound chemistry provides a robust and versatile platform for the modification and conjugation of a wide range of biomolecules. The high reactivity of the NHS ester towards primary amines, coupled with the unparalleled speed and specificity of the subsequent tetrazine-TCO ligation, makes this a powerful tool for researchers in drug development, diagnostics, and fundamental biological research. By understanding the substrate scope and optimizing reaction conditions, scientists can effectively leverage this technology to create novel bioconjugates for a multitude of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. escholarship.org [escholarship.org]
- 12. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | PLOS One [journals.plos.org]
- 14. [PDF] Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. interchim.fr [interchim.fr]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Streamlined Protein Labeling with Tetrazine-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent labeling of proteins with Tetrazine-NHS Ester. This method is a cornerstone of bioorthogonal chemistry, enabling the precise introduction of a tetrazine moiety onto a protein of interest. The N-hydroxysuccinimide (NHS) ester chemistry targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[][2] The incorporated tetrazine group can then be used in subsequent, highly specific, and rapid ligation reactions with a trans-cyclooctene (B1233481) (TCO)-modified molecule, a reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This two-step strategy is widely employed in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and proteomic tools.[5][6]
This document offers a comprehensive, step-by-step guide for researchers, covering reagent preparation, protein labeling, quenching, and purification of the final tetrazine-labeled protein conjugate.
Quantitative Data and Reaction Parameters
The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes the recommended conditions for successful protein modification with this compound.
| Parameter | Recommended Value | Notes | Source(s) |
| NHS Ester Reaction pH | 7.0 - 9.0 | Optimal efficiency is typically observed between pH 8.3-8.5.[3] Amine-free buffers such as PBS, HEPES, or bicarbonate are essential to prevent competition with the target protein.[3][7] | [3][7] |
| Molar Excess of this compound | 10- to 50-fold | The optimal molar excess is protein-dependent and should be optimized to achieve the desired degree of labeling (DOL). For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is recommended.[3][7] | [3][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[4] | [3][4] |
| Reaction Time | 30 - 60 minutes at room temperature | Alternatively, the reaction can be performed for 2 hours on ice.[6][7] Longer incubation times may be necessary for reactions at a lower pH (e.g., 7.4).[3] | [3][6][7] |
| Reaction Temperature | Room Temperature or 4°C | The reaction is rapid at room temperature. Incubation at 4°C may require longer reaction times.[3][7] | [3][7] |
| Quenching | 50-100 mM Tris or Glycine | Addition of a primary amine-containing buffer effectively quenches any unreacted this compound.[6][7] | [6][7] |
Experimental Protocols
This section details the step-by-step methodology for labeling a protein with this compound.
Materials Required
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (ensure it is protected from moisture)[7]
-
Anhydrous DMSO or DMF[7]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[6]
-
Purification tools: Desalting spin column or size-exclusion chromatography (SEC) system[5]
Protocol Steps
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer such as PBS (Phosphate-Buffered Saline) at a pH between 7.0 and 9.0.[3][7]
-
If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[6]
-
The recommended protein concentration is between 1-10 mg/mL.[3]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[6][7] Stock solutions in anhydrous solvents can be stored for several days at -20°C.[7]
-
-
Labeling Reaction:
-
Add the calculated amount of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold).[3][7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. Alternatively, the incubation can be carried out for 2 hours on ice.[6][7]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent using a desalting spin column for smaller sample volumes or size-exclusion chromatography (SEC) for larger volumes.[5]
-
The purified tetrazine-labeled protein is now ready for downstream applications or storage.
-
-
Storage:
-
The purified tetrazine-labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.[3]
-
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of a protein's primary amine with this compound.
References
Application Note: Antibody Conjugation Using Tetrazine-NHS Ester for Pre-Targeted Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for the conjugation of antibodies with Tetrazine-NHS Ester. This technique is a cornerstone of a two-step, pre-targeting immunofluorescence strategy. The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody, forming a stable amide bond.[1][] This creates a tetrazine-modified antibody.
The subsequent detection step utilizes the highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3] The tetrazine-functionalized antibody, once bound to its target antigen, is detected by a trans-cyclooctene (B1233481) (TCO)-modified fluorophore. This "click chemistry" reaction is exceptionally fast and occurs efficiently under physiological conditions, enabling robust and specific fluorescent labeling for various imaging applications.[1][3][4] This pre-targeting approach minimizes background fluorescence from unbound probes, as the small TCO-fluorophore can be quickly washed away.[4]
Principle of the Method
The process involves two main stages:
-
Antibody Modification: A this compound is covalently attached to the antibody by targeting primary amine groups on lysine residues.
-
Bioorthogonal "Click" Reaction: The tetrazine-modified antibody is used as a primary antibody in an immunofluorescence protocol. After binding to its cellular target and a wash step to remove unbound antibody, a TCO-containing fluorophore is added. The tetrazine and TCO moieties rapidly and specifically react, resulting in covalent labeling of the target.
Caption: Logical workflow of the two-stage antibody conjugation and immunofluorescence detection process.
Experimental Protocols
Protocol 1: Antibody Preparation (Buffer Exchange)
It is critical to remove any amine-containing compounds (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the NHS-ester reaction.[5]
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)[3][6] or centrifugal filter units (e.g., Amicon® Ultra, 10K or 30K MWCO)[5]
Method:
-
Choose a desalting column or filter unit with a molecular weight cut-off (MWCO) significantly smaller than your antibody (a typical IgG is ~150 kDa).
-
Equilibrate the column/filter with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the antibody solution to the column/filter.
-
Process according to the manufacturer's protocol to exchange the buffer to PBS.
-
Measure the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).[5][6]
Protocol 2: Antibody Conjugation with this compound
This protocol describes the covalent attachment of the tetrazine moiety to the antibody.
Materials:
-
Purified antibody (5-10 mg/mL in PBS, pH 7.4)[6]
-
This compound (or a more soluble variant like Tetrazine-PEG-NHS Ester)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH adjusted to 8.0-8.5[][8]
Method:
-
Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
Prepare this compound Stock: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[][6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[6] Gently mix by pipetting.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][3]
Caption: Experimental workflow for antibody conjugation with this compound.
Protocol 3: Purification of the Tetrazine-Antibody Conjugate
This step is essential to remove unreacted this compound.
Materials:
-
Crude conjugation reaction mixture
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[6]
-
PBS, pH 7.4
Method:
-
Equilibrate the spin desalting column with PBS, pH 7.4, according to the manufacturer's instructions.[5][6]
-
Carefully apply the entire reaction volume to the center of the column.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified tetrazine-antibody conjugate.[5]
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 4: Characterization of the Conjugate
Determine the final concentration of the antibody and the Degree of Labeling (DOL), which is the average number of tetrazine molecules per antibody.[6]
Method:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength for the specific tetrazine used (e.g., ~520 nm).[3][6]
-
Calculate Antibody Concentration:
-
A correction factor is needed because the tetrazine also absorbs at 280 nm.
-
Corrected A280 = A280_measured - (A_tet_max * CF), where CF is the correction factor (A280/A_tet_max) for the free tetrazine dye.
-
Antibody Concentration (M) = Corrected A280 / ε_antibody, where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (A_tet_max * ε_antibody) / (Corrected A280 * ε_tet), where ε_tet is the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength.
-
| Parameter | Typical Value/Range | Reference |
| Antibody Concentration | 2 - 10 mg/mL | |
| This compound Stock | 10 mM in DMSO | [][6] |
| Molar Excess (Tetrazine:Ab) | 10:1 to 20:1 | [6] |
| Reaction pH | 8.0 - 8.5 | [][8] |
| Incubation Time | 30 - 60 minutes | [1] |
| Expected DOL | 2 - 8 | Optimization Dependent |
Table 1: Summary of typical quantitative parameters for antibody conjugation.
Protocol 5: Immunofluorescence Staining
This protocol outlines the pre-targeting strategy for cell staining.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Purified Tetrazine-Antibody conjugate
-
TCO-Fluorophore probe
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS)
-
Fixation and Permeabilization buffers (if required for intracellular targets)
Method:
-
Sample Preparation: Fix and permeabilize cells as required for the target antigen.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the Tetrazine-Antibody conjugate to the desired working concentration (e.g., 1-10 µg/mL) in Blocking Buffer.[4] Incubate with cells for 1 hour at room temperature.[4]
-
Washing: Wash the cells three times with Wash Buffer to remove unbound primary antibody.[4][9] This step is critical for reducing background.[9]
-
TCO-Fluorophore Labeling: Dilute the TCO-Fluorophore probe in Blocking Buffer to a final concentration of 1-5 µM.[4] Add the solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[4]
-
Final Wash and Imaging: Wash the cells three times with Wash Buffer. Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for pre-targeted immunofluorescence staining.
References
- 1. benchchem.com [benchchem.com]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
Application of Tetrazine-NHS Ester in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctene (B1233481) (TCO), has emerged as a powerful bioorthogonal ligation tool in the field of targeted drug delivery.[1] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for constructing and activating therapeutic agents in complex biological environments.[1][2] Tetrazine-NHS (N-Hydroxysuccinimide) esters are key reagents in this methodology, enabling the efficient labeling of biomolecules containing primary amines, such as antibodies and proteins, with the tetrazine moiety. This allows for a modular and versatile approach to creating targeted drug delivery systems, including antibody-drug conjugates (ADCs), prodrug activation systems, and functionalized nanoparticles.[1][3]
The reaction between a tetrazine and a TCO is exceptionally rapid and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2] The sole byproduct is nitrogen gas, which drives the irreversible reaction to completion.[1] This clean and efficient ligation strategy offers precise control over bioconjugation and drug release, leading to significant improvements in therapeutic efficacy and safety.[1]
Core Concepts: The Tetrazine-TCO Ligation
The foundation of this technology lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and an electron-rich, strained trans-cyclooctene (the dienophile).[1] The Tetrazine-NHS ester allows for the initial, stable conjugation of the tetrazine moiety to a biomolecule of interest, typically through the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the biomolecule's surface.[3][4]
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
Tetrazine linkers are increasingly used in the development of next-generation ADCs. A common strategy involves a pre-targeting approach where a TCO-modified antibody is administered first, allowing it to accumulate at the tumor site. Subsequently, a tetrazine-linked cytotoxic drug is administered, which rapidly reacts with the TCO-tagged antibody at the target location, minimizing systemic exposure to the toxic payload.[1]
Prodrug Activation and Release
Tetrazine linkers are instrumental in designing "click-to-release" prodrug systems.[1] In this approach, a therapeutic agent is inactivated by capping it with a TCO or tetrazine moiety. The active drug is then released upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.[1]
Nanoparticle-Based Drug Delivery
Tetrazine linkers can be incorporated into nanoparticle drug delivery systems. These nanoparticles can be engineered to release their therapeutic cargo in response to an external trigger, such as an administered tetrazine- or TCO-containing molecule. This provides precise control over the timing and location of drug release.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in targeted drug delivery systems, compiled from various sources.
| Parameter | Value | Notes |
| Antibody Modification | ||
| Antibody Concentration | 2-10 mg/mL in PBS, pH 7.4 or Borate Buffer, pH 8.5 | Higher concentrations can improve conjugation efficiency.[5][6] |
| This compound Stock | 10 mM in anhydrous DMSO or DMF | Should be prepared immediately before use as NHS esters are moisture-sensitive.[5][6][7] |
| Molar Excess of Tetrazine-NHS | 5- to 50-fold | A 10- to 20-fold excess is common for antibody concentrations ≥ 5 mg/mL.[5][7] For lower concentrations, a 20- to 50-fold excess may be used.[7] |
| Incubation Time | 30 minutes to 2 hours at room temperature or 2 hours on ice | Longer incubation times may be required at lower temperatures.[5][6][7] |
| TCO-Drug Linker Preparation | ||
| Molar Excess of TCO-NHS Ester | 1.1-fold | A slight excess is used to ensure complete reaction with the drug.[5] |
| ADC Formation (Tetrazine Ligation) | ||
| Molar Excess of TCO-drug-linker | 1.5- to 3-fold | An excess of the smaller molecule drives the reaction to completion.[5] |
| Final Antibody Concentration | 1-5 mg/mL | |
| Incubation Time | 10-60 minutes at 37°C or room temperature | The reaction is very fast.[5][7] At 4°C, incubation may take 30-120 minutes.[7] |
| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ | Exceptionally fast kinetics for the tetrazine-TCO reaction.[8] |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine moiety via N-hydroxysuccinimide (NHS) ester chemistry, targeting lysine residues.[5]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.[5]
-
This compound (e.g., Me-Tet-Sulfo-NHS).[5]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[5]
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-9.0).[6][7]
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[5]
-
Spectrophotometer.[5]
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in the chosen reaction buffer.[5][6] If the storage buffer contains primary amines (e.g., Tris), a buffer exchange into an amine-free buffer like PBS is necessary.[7]
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[5][6]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.[5][6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice with gentle mixing.[5][6][7]
-
Purification: Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[5]
-
Characterization:
-
Determine the concentration of the tetrazine-modified antibody using a spectrophotometer at 280 nm.[5]
-
Calculate the degree of labeling (DOL), which is the average number of tetrazine molecules per antibody, by measuring the absorbance at the characteristic wavelength for the tetrazine (e.g., ~520 nm) and using the Beer-Lambert law.[5]
-
Protocol 2: Preparation of a TCO-Containing Drug-Linker
This protocol outlines the synthesis of a drug-linker functionalized with a trans-cyclooctene (TCO) moiety, using a generic cytotoxic drug with an available amine handle for conjugation to a TCO-NHS ester.[5]
Materials:
-
Cytotoxic drug with a primary or secondary amine.[5]
-
TCO-NHS ester.[5]
-
Anhydrous N,N-dimethylformamide (DMF).[5]
-
Triethylamine (B128534) (TEA).[5]
-
High-performance liquid chromatography (HPLC) system for purification.[5]
-
Mass spectrometer for characterization.[5]
Procedure:
-
Dissolution: Dissolve the cytotoxic drug and a 1.1-fold molar excess of the TCO-NHS ester in anhydrous DMF.[5]
-
Reaction: Add a slight excess of a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: Purify the TCO-drug-linker conjugate by HPLC.[5]
-
Characterization: Confirm the identity and purity of the product using mass spectrometry.[5]
Protocol 3: ADC Formation via Tetrazine Ligation
This protocol describes the final conjugation of the tetrazine-modified antibody with the TCO-containing drug-linker.[5]
Materials:
-
Tetrazine-modified antibody (from Protocol 1).[5]
-
TCO-drug-linker (from Protocol 2).[5]
-
PBS, pH 7.4.[5]
-
Size-exclusion chromatography (SEC) system.[5]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4.[5] The final antibody concentration should be in the range of 1-5 mg/mL.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[5] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]
-
Purification: Purify the resulting ADC from unreacted TCO-drug-linker and other small molecules using an SEC system.[5]
-
Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Visualizations
Caption: Experimental workflow for ADC development.
Caption: Pre-targeting strategy for targeted drug delivery.
Caption: "Click-to-release" prodrug activation concept.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
Application Note: Labeling of Oligonucleotides with Tetrazine-NHS Ester for Bioorthogonal Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological environments.[2] Tetrazine-NHS ester is a valuable reagent for covalently attaching a tetrazine moiety to biomolecules containing primary amines, such as oligonucleotides. This application note provides a detailed protocol for labeling amino-modified oligonucleotides with this compound, subsequent purification, and characterization.
Principle of the Reaction
The labeling reaction involves the formation of a stable amide bond between the N-hydroxysuccinimidyl (NHS) ester of the tetrazine and a primary amine on the oligonucleotide. The amino group is typically introduced at the 5' or 3' terminus, or internally via a modified base during oligonucleotide synthesis.[3] The resulting tetrazine-labeled oligonucleotide can then be used in bioorthogonal reactions with molecules containing a strained alkene, like TCO, for applications in imaging, diagnostics, and therapeutics.[1][2]
Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide
-
This compound (or a derivative like Methyltetrazine-PEG4-NHS Ester for improved stability and solubility)[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[5][6]
-
Purification columns (e.g., Reverse-phase cartridge, Size Exclusion Chromatography)[1]
-
HPLC system with a reverse-phase column (e.g., C18)[4]
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[5]
-
Standard laboratory equipment (vortexer, centrifuge, shaker, etc.)
Protocol 1: Labeling of Amino-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.1–1.5 mM.[5] If the oligonucleotide was deprotected with AMA, a desalting step may be necessary to remove residual methylamine.[6]
-
This compound Stock Solution: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.[6] NHS esters are moisture-sensitive, so it is crucial to minimize their exposure to moisture.[7]
-
Conjugation Reaction: Add a 5-fold molar excess of the this compound solution to the oligonucleotide solution.[5] Vortex the mixture gently and allow it to react for at least 2 hours at room temperature (approximately 25°C).[6][8] For convenience, the reaction can proceed overnight.[6] To protect fluorescent dyes from photobleaching, cover the reaction tube with aluminum foil.[8]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by HPLC to check for the consumption of the starting amino-oligonucleotide.[5] If the reaction is incomplete after 30-60 minutes, another 5-fold excess of the this compound can be added.[5]
Protocol 2: Purification of Tetrazine-Labeled Oligonucleotide
The purification of the tetrazine-labeled oligonucleotide is crucial to remove unreacted this compound and any byproducts.[1]
Method 1: Reverse-Phase Cartridge Purification [1]
This method is effective for oligonucleotides modified with a hydrophobic tetrazine linker.[1]
-
Follow the manufacturer's instructions for the reverse-phase cartridge.
-
Equilibrate the cartridge with the appropriate buffers.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge to remove excess labeling reagent and salts.
-
Elute the purified tetrazine-labeled oligonucleotide.
Method 2: Ethanol (B145695) Precipitation [4]
This method can remove a significant portion of the unreacted NHS-ester.[8]
-
Add 20 µL of 3 M sodium chloride solution and 250 µL of cold ethanol to the reaction mixture.
-
Mix well and cool at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 g for 20-30 minutes.
-
Discard the supernatant.
-
Wash the pellet twice with cold 70% ethanol.
-
Dry the pellet and resuspend it in a suitable buffer or nuclease-free water.
Method 3: HPLC Purification [4]
For high-purity applications, HPLC is the recommended purification method.[4]
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 7.25) to separate the labeled oligonucleotide from the unlabeled one and the free tetrazine label.[4][5]
-
Collect the fractions corresponding to the purified tetrazine-labeled oligonucleotide.
Protocol 3: Characterization of Tetrazine-Labeled Oligonucleotide
-
Purity Analysis: Analyze the purified product by HPLC to confirm its purity.[1]
-
Identity Confirmation: Confirm the molecular weight of the labeled oligonucleotide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[5]
-
Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Data Presentation
Table 1: Reaction Conditions for Oligonucleotide Labeling
| Parameter | Recommended Value | Reference(s) |
| Oligonucleotide Concentration | 0.1 - 1.5 mM | [5] |
| Molar Excess of this compound | 5-fold (can be repeated) | [5] |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Borate | [4][5] |
| Reaction pH | 8.5 - 9.0 | [6] |
| Reaction Temperature | Room Temperature (~25°C) | [8] |
| Reaction Time | 2 hours to overnight | [6][8] |
| Solvent for this compound | Anhydrous DMF or DMSO | [4] |
Table 2: Purification and Characterization Methods
| Method | Purpose | Key Considerations | Reference(s) |
| Reverse-Phase Cartridge | Removal of excess label | Suitable for hydrophobic tetrazines | [1] |
| Ethanol Precipitation | Removal of excess label | May not remove all unconjugated label | [4][8] |
| HPLC | High-purity separation | Gold standard for purification | [4] |
| Mass Spectrometry (ESI/MALDI) | Identity confirmation | Confirms correct mass of the conjugate | [5] |
| UV-Vis Spectroscopy | Quantification | Measures oligonucleotide concentration at 260 nm | - |
Visualization
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Caption: Reaction scheme for this compound conjugation to an amino-oligonucleotide.
Conclusion
This application note provides a comprehensive protocol for the successful labeling of amino-modified oligonucleotides with this compound. The resulting tetrazine-labeled oligonucleotides are valuable tools for a wide range of bioorthogonal applications, including targeted drug delivery and advanced cellular imaging.[2] The choice of purification method should be tailored to the specific requirements of the downstream application to ensure the purity and integrity of the final conjugate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-Sulfo-NHS Oligo Modifications from Gene Link [genelink.com]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 5. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Site-Specific Protein Modification Using Genetically Encoded Tetrazine Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to modify proteins at specific sites is a powerful tool in basic research, drug discovery, and the development of protein-based therapeutics and diagnostics. Traditional methods for protein modification often lack precision, leading to heterogeneous products. The use of genetically encoded non-canonical amino acids (ncAAs) with bioorthogonal reactivity offers a solution for precise, site-specific protein engineering.
This document provides detailed application notes and protocols for the site-specific incorporation of tetrazine-containing amino acids into proteins and their subsequent modification via the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and specific, allowing for efficient labeling and conjugation in complex biological environments.[1][2]
Core Principles
The workflow for site-specific protein modification using genetically encoded tetrazine amino acids involves two key stages:
-
Genetic Encoding of the Tetrazine Amino Acid: A specific codon in the gene of interest, typically a nonsense codon like the amber stop codon (TAG), is repurposed to encode for a tetrazine-containing ncAA. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the tetrazine amino acid and does not cross-react with endogenous cellular components.[1][3]
-
Bioorthogonal Ligation: The protein containing the genetically encoded tetrazine amino acid is then reacted with a molecule functionalized with a strained dienophile (e.g., TCO). The iEDDA reaction proceeds rapidly and specifically under physiological conditions to form a stable covalent bond.[2][4]
Quantitative Data
The efficiency of this protein modification strategy is dependent on several factors, including the yield of the modified protein and the kinetics of the bioorthogonal reaction. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Reference Protein | E. coli Strain | Reference |
| Protein Yield | ~200 mg per liter of culture | sfGFPTet2-Et | BL21(DE3) or B95(DE3) | [1][3][5] |
| Encoding Fidelity | > 95% | sfGFPTet2-Et | BL21(DE3) or B95(DE3) | [3][5] |
Table 1: Protein Expression and Encoding Fidelity. This table presents the typical yield and fidelity for the incorporation of the tetrazine amino acid Tet2-Et into superfolder Green Fluorescent Protein (sfGFP).
| Tetrazine Amino Acid | Dienophile | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | trans-cyclooctene (TCO) | 880 ± 10 M⁻¹s⁻¹ | PBS, pH 7, 22°C | [6] |
| Tet-v3.0 Variants | strained TCO (sTCO) | up to 8 x 10⁴ M⁻¹s⁻¹ | Eukaryotic systems | [7] |
| Various Tetrazine Derivatives | TCO | 1,100 - 73,000 M⁻¹s⁻¹ | Buffered aqueous solution, 37°C | [8] |
| Tetrazine Carbamate | TCO | 23,800 ± 400 M⁻¹s⁻¹ | 25% ACN/PBS, 20°C | [9] |
Table 2: Reaction Kinetics of Tetrazine-Dienophile Pairs. This table provides a comparison of the second-order rate constants for the iEDDA reaction between various genetically encoded tetrazine amino acids and their corresponding dienophiles.
Experimental Protocols
Protocol 1: Genetic Incorporation of Tetrazine Amino Acid (Tet2-Et) into a Target Protein (sfGFP) in E. coli
This protocol details the expression of a target protein containing the tetrazine amino acid Tet2-Et at a specific site defined by an in-frame amber stop codon (TAG).[1][3][5]
Materials:
-
E. coli expression strain: BL21(DE3) or B95(DE3)
-
pAJE-E7 plasmid encoding the Tet2-Et aminoacyl-tRNA synthetase/tRNA pair
-
Expression plasmid for the gene of interest (e.g., pET28-sfGFP-N150TAG) with a TAG codon at the desired modification site
-
Tet2-Et amino acid
-
Auto-induction media (AIM) components
-
Appropriate antibiotics (e.g., kanamycin, spectinomycin)
-
Standard molecular biology reagents and equipment
Procedure (4-Day Protocol):
Day 1: Transformation
-
Co-transform the E. coli expression strain with the pAJE-E7 plasmid and the expression plasmid for the gene of interest.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics.
-
Incubate the plates overnight at 37°C.
Day 2: Starter Culture
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Incubate the culture overnight at 37°C with shaking.
Day 3: Protein Expression
-
Inoculate 1 L of auto-induction media (containing the appropriate antibiotics and 1 mM Tet2-Et) with the overnight starter culture.
-
Incubate the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Reduce the temperature to 18-25°C and continue shaking for 16-24 hours to allow for protein expression.
Day 4: Cell Harvest and Protein Purification
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).
Protocol 2: Bioorthogonal Ligation of Tetrazine-Modified Protein with a TCO-Functionalized Molecule
This protocol describes the reaction of the purified tetrazine-containing protein with a TCO-labeled molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
Purified protein containing the tetrazine amino acid
-
TCO-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a solution of the purified tetrazine-modified protein in PBS.
-
Add the TCO-functionalized molecule to the protein solution. A 5- to 10-fold molar excess of the TCO reagent is typically used.
-
Incubate the reaction mixture at room temperature for 5-60 minutes. The reaction is often complete within minutes due to the fast kinetics.[1][3]
-
Monitor the reaction progress by SDS-PAGE. A successful ligation will result in a shift in the molecular weight of the protein, which can be visualized as a band shift on the gel.
-
If necessary, remove the excess unreacted TCO-functionalized molecule by size-exclusion chromatography or dialysis.
Protocol 3: Synthesis of 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine
This protocol is based on a published five-step synthesis from commercially available materials.[6] For a more detailed, step-by-step synthesis of a similar tetrazine amino acid, (S)-3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, the following procedure can be adapted.[10][11]
Materials:
-
L-4-cyano-phenylalanine
-
Formamidine (B1211174) acetate
-
Anhydrous hydrazine (B178648)
-
Sulfur
-
Acetic acid
-
Sodium nitrite (B80452)
-
Standard organic synthesis glassware and reagents
Procedure:
-
Mix L-4-cyano-phenylalanine, formamidine acetate, and sulfur.
-
Add anhydrous hydrazine to the mixture and stir at room temperature for approximately 22 hours. This step forms the dihydrotetrazine intermediate.
-
Dissolve the reaction mixture in acetic acid.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite to oxidize the dihydrotetrazine to the final tetrazine product.
-
The final product can be purified by filtration and washing.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Genetic encoding of a tetrazine amino acid.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 5. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102627615B - A compound L-4-tetrazine-phenylalanine and its preparation method and application - Google Patents [patents.google.com]
Application Notes: Pre-targeted Imaging Strategies Employing Tetrazine-TCO Ligation
Introduction
Pre-targeted imaging represents a significant advancement in molecular imaging, addressing the limitations of conventional approaches that utilize directly radiolabeled targeting vectors like monoclonal antibodies (mAbs).[1] Conventional methods often suffer from slow pharmacokinetics and high background signals, leading to suboptimal image contrast and a high radiation burden for the patient.[1] The pre-targeting strategy decouples the targeting event from the delivery of the imaging agent into two distinct steps.[1][2] This is most prominently achieved using the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][3][4]
In this two-step approach, a TCO-modified targeting molecule, typically an antibody, is first administered.[1] This conjugate is allowed to accumulate at the target site, while the unbound excess clears from systemic circulation.[1][2] Subsequently, a small, rapidly clearing radiolabeled tetrazine probe is injected.[1][2] This probe then undergoes a rapid and highly specific "click" reaction with the TCO-tagged antibody at the target location.[1][3] This strategy facilitates the use of short-lived radionuclides, significantly enhances tumor-to-background ratios, and reduces the radiation dose to non-target tissues.[1][4]
The Tetrazine-TCO ligation is exceptionally well-suited for in vivo applications due to its incredibly fast reaction kinetics (up to 10^7 M⁻¹s⁻¹), high specificity, and ability to proceed efficiently at low concentrations in a biological environment without interfering with native biochemical processes.[3][5]
Mechanism of Tetrazine-TCO Ligation
The reaction between a 1,2,4,5-tetrazine (B1199680) and a trans-cyclooctene is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[3][6] This is followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[6][7] The high reaction rate is driven by the ring strain of the TCO and the specific electronic properties of the tetrazine and TCO pair.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various pre-targeted imaging studies utilizing Tetrazine-TCO ligation.
Table 1: Reaction Kinetics and In Vivo Performance
| Parameter | Value | Conditions / Notes | Reference(s) |
| Second-Order Rate Constant (k) | Up to 107 M-1s-1 | General range for highly reactive Tz-TCO pairs. | [3][5] |
| ~1,000 - 30,000 M-1s-1 | For methyl-substituted tetrazines with TCO. | [6] | |
| 13,090 ± 80 M-1s-1 | Reaction between CC49-TCO and 111In-DOTA-tetrazine in PBS. | [8] | |
| Pre-targeting Interval | 24 - 72 hours | Time between administration of TCO-antibody and radiolabeled tetrazine. | [4][9][10] |
| Imaging Time Points | 30 minutes - 48 hours | Post-injection of the radiolabeled tetrazine. | [9][10][11] |
Table 2: Tumor Uptake and Biodistribution Data from Preclinical Studies
| Targeting Agent (Antibody) | Radionuclide | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference(s) |
| CC49-TCO | 111In | LS174T Colon Cancer | 4.2 | 13:1 | - | [3] |
| CC49-TCO (with clearing agent) | 177Lu | LS174T Colon Cancer | 7.45 ± 1.46 | Significantly increased | Significantly increased | [9] |
| A33-TCO | 64Cu | SW1222 Colorectal Cancer | >10 at 4h | High contrast observed | >5 at 18h | [11] |
| 5B1-TCO (anti-CA19.9) | 18F | BxPC3 Pancreatic Cancer | Up to 6.4 at 4h | Increasing over time | - | [4] |
| U36-TCO (anti-CD44v6) | 89Zr | - | 3.3 ± 0.5 (high TCO ratio) | - | - | [12] |
| 1.5 ± 0.2 (low TCO ratio) | [12] | |||||
| DZ-Lys-TCO | 68Ga | HeLa/U87MG | 3.53 ± 1.76 | 10.9 ± 0.3 | - | [10] |
| 5B1-TCO | 177Lu | Pancreatic Cancer | 16.8 ± 3.9 at 120h | - | - | [13] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of TCO to a Monoclonal Antibody
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) of interest
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin columns
-
1 M Sodium Bicarbonate (NaHCO₃) (optional, for pH adjustment)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting spin column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
To the antibody solution, add a 10- to 20-fold molar excess of the TCO-NHS ester solution.[6] For initial optimization, different molar ratios should be tested.[14]
-
If needed, adjust the pH of the reaction mixture to 8.5-9.0 by adding a small volume of 1 M NaHCO₃ to facilitate the reaction with primary amines.[15]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[4][7]
-
-
Purification:
-
Remove unreacted TCO-NHS ester and purify the TCO-conjugated antibody using a desalting spin column equilibrated with PBS.
-
-
Characterization:
-
Determine the final concentration of the purified TCO-antibody conjugate using a protein concentration assay (e.g., BCA or Nanodrop).
-
Determine the degree of labeling (number of TCO molecules per antibody) using methods such as reacting the conjugate with an excess of a tetrazine-bearing dye and measuring the absorbance, or by mass spectrometry.[11]
-
Protocol 2: Radiolabeling of a Tetrazine Probe
This protocol provides a general procedure for radiolabeling a DOTA-functionalized tetrazine with a radiometal like 177Lu or 68Ga.
Materials:
-
DOTA-PEGn-Tetrazine conjugate
-
Radionuclide (e.g., 177LuCl₃ in HCl or 68GaCl₃ eluted from a generator)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching Solution (e.g., 50 mM EDTA)
-
C18 Sep-Pak cartridge for purification
-
Ethanol (B145695) and sterile water
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, add the DOTA-PEGn-Tetrazine conjugate dissolved in the reaction buffer.
-
Add the radionuclide solution to the vial. The molar ratio of chelator to radionuclide should be optimized, but typically a molar excess of the chelator is used.
-
Gently mix the solution.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C for 15-30 minutes for 177Lu, or room temperature to 95°C for 5-15 minutes for 68Ga). The optimal temperature and time will depend on the specific tetrazine conjugate and radionuclide.
-
-
Quenching:
-
After incubation, add the quenching solution to chelate any unreacted radionuclide.[1]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the radiolabeled tetrazine using radio-HPLC or radio-TLC. The RCP should typically be >95%.[1]
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash with sterile water to remove unreacted radionuclide and hydrophilic impurities.
-
Elute the radiolabeled tetrazine with an ethanol/water mixture.
-
-
Final Formulation:
-
The purified product is typically formulated in a sterile solution (e.g., PBS with a small percentage of ethanol) and passed through a 0.22 µm sterile filter before in vivo administration.[1]
-
Protocol 3: In Vivo Pre-targeted Imaging in a Xenograft Mouse Model
This protocol outlines a general workflow for a pre-targeted PET or SPECT imaging study.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
TCO-conjugated antibody
-
Radiolabeled tetrazine probe
-
Anesthetic (e.g., isoflurane)
-
Imaging system (PET or SPECT scanner)
-
(Optional) Clearing agent
Procedure:
-
Step 1: Administration of TCO-Antibody:
-
Step 2: Pre-targeting Interval:
-
Step 3 (Optional): Administration of a Clearing Agent:
-
To further reduce the background signal from circulating TCO-antibody, a clearing agent can be administered a few hours (e.g., 3-4 hours) before the injection of the radiolabeled tetrazine.[1][9] The clearing agent is designed to bind to the circulating TCO-antibody and facilitate its rapid removal from the blood.[16]
-
-
Step 4: Administration of Radiolabeled Tetrazine:
-
Step 5: In Vivo Imaging:
-
Step 6: Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging time point, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Visualizations
Caption: General workflow for pre-targeted imaging using Tetrazine-TCO ligation.
Caption: Workflow for conjugating a TCO-NHS ester to a monoclonal antibody.
Caption: Workflow for radiolabeling a DOTA-functionalized tetrazine probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
Application Notes and Protocols for the Use of Tetrazine-NHS Ester in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1] A critical component of an ADC is the linker that connects the antibody to the drug, as it dictates the stability, pharmacokinetics, and efficacy of the conjugate.[2][3] Tetrazine-NHS (N-Hydroxysuccinimide) Ester has emerged as a powerful tool in ADC development, leveraging the principles of bioorthogonal click chemistry.[4][5]
The use of a Tetrazine-NHS Ester allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines, predominantly on the lysine (B10760008) residues of the antibody, to form a stable amide bond, thereby functionalizing the antibody with a tetrazine moiety.[4][6] The second step involves the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine-modified antibody and a trans-cyclooctene (B1233481) (TCO)-functionalized drug-linker.[5][7] This reaction is exceptionally fast, proceeds under mild, physiological conditions without the need for a catalyst, and is orthogonal to native biological functional groups, ensuring precise control over the conjugation process.[7][8] This methodology enables the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window.[2][9]
Data Presentation
The following tables summarize quantitative data related to the use of this compound in ADC development.
Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)
| Antibody | Drug | Linker Components | Molar Excess of this compound | Achieved DAR | Reference |
| CC49 (Diabody) | Monomethyl Auristatin E (MMAE) | TCO-PEG-Maleimide | Not Specified | 4 | [10] |
| Trastuzumab | MMAE | Tetrazine-vc-MMAE | Not Specified | >1.9 | [9] |
| 4D5Albu (Antibody Fragment) | Not Specified | Hydrogen-substituted tetrazine (frTet) | Not Specified | 1 and 3 | [11] |
| CC49 | Doxorubicin | TCO-Dox | Not Specified | ~2 | [5] |
| 2Rs15d (Single Domain Antibody) | Not Specified | TCO-PEG4 | 1.2-fold | Not Specified (85% modification) |
Table 2: In Vitro and In Vivo Efficacy of Tetrazine-based ADCs
| ADC | Cell Line | In Vitro IC50/EC50 | In Vivo Model | Efficacy | Reference |
| Trastuzumab-MMAE | SK-BR-3 (HER2 high) | 55 ± 10 pM | Not Specified | Not Specified | [9] |
| Trastuzumab-MMAE | MCF-7 (HER2 low) | >11 nM | Not Specified | Not Specified | [9] |
| Diabody-TCO-MMAE + Tetrazine Activator | LS174T | 185 pM (in solution) | LS174T Xenograft | Pronounced delay of tumor growth | [10][12] |
| Diabody-TCO-MMAE + Tetrazine Activator | OVCAR-3 | 35 pM (in solution) | OVCAR-3 Xenograft | Complete tumor remission | [10][12] |
| Tetrazole-containing derivative (not an ADC) | A549 | 41.3 µmol/L | Not Applicable | Not Applicable | [13] |
| Tetrazole-containing derivative (not an ADC) | PA-1 | 10.6 µmol/L | Not Applicable | Not Applicable | [13] |
| Tetrazole-containing derivative (not an ADC) | Huh7 | 19.9 µmol/L | Not Applicable | Not Applicable | [13] |
| Tetrazole-containing derivative (not an ADC) | HeLa | 3.7 µmol/L | Not Applicable | Not Applicable | [13] |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety by targeting primary amines on lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., Me-Tet-Sulfo-NHS)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4)[4]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[4]
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the chosen reaction buffer.[4] If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[4] The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer’s instructions.[4]
-
Characterization:
-
Determine the concentration of the tetrazine-modified antibody using a spectrophotometer at 280 nm.[4]
-
Calculate the Degree of Labeling (DOL), which is the average number of tetrazine molecules per antibody, by measuring the absorbance at the characteristic wavelength for the tetrazine (e.g., ~520 nm) and using the Beer-Lambert law.[4]
-
Protocol 2: Preparation of a TCO-Drug Linker
This protocol outlines the synthesis of a drug-linker functionalized with a trans-cyclooctene (TCO) moiety. This example uses a generic cytotoxic drug with an available amine handle.
Materials:
-
Cytotoxic drug with a primary or secondary amine
-
TCO-NHS ester
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the cytotoxic drug and a 1.1-fold molar excess of the TCO-NHS ester in anhydrous DMF.
-
Reaction: Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: Purify the TCO-drug linker by preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 3: ADC Formation via Tetrazine Ligation
This protocol describes the final conjugation of the tetrazine-modified antibody with the TCO-containing drug-linker.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-drug-linker (from Protocol 2)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4.[4] The final antibody concentration should be in the range of 1-5 mg/mL.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[4] The rapid kinetics of the tetrazine ligation allows for short incubation times.[4] The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progression.
-
Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.[4]
-
Characterization:
-
Determine the final ADC concentration by measuring the absorbance at 280 nm.[4]
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[4]
-
Assess the level of aggregation by SEC.[4]
-
Confirm the integrity of the ADC by SDS-PAGE analysis.[4]
-
Visualizations
Caption: Experimental workflow for ADC development using this compound.
Caption: Mechanism of Tetrazine ligation for ADC formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 6. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GIST Scholar: Development of Drug-to-Antibody Ratio Enhanced Antibody Fragment-Drug Conjugates Platform [scholar.gist.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling with Tetrazine-NHS Ester for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the fluorescent labeling of cell surface proteins using Tetrazine-N-hydroxysuccinimidyl (NHS) Ester for subsequent analysis by flow cytometry. This method leverages the reaction between the NHS ester moiety and primary amines present on cell surface proteins, such as the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, to covalently attach a tetrazine group.[1][2] This initial labeling step then allows for a highly specific and efficient secondary reaction with a trans-cyclooctene (B1233481) (TCO)-modified fluorescent probe via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This bioorthogonal "click chemistry" approach offers rapid, specific, and high-yield labeling under physiological conditions, making it a powerful tool for cell analysis.[3][4][5]
Principle of the Method
The labeling strategy is a two-step process. First, the Tetrazine-NHS Ester reacts with primary amines on the cell surface, forming a stable amide bond.[1][2] This step introduces the tetrazine moiety onto the cell surface proteins. The second step involves the introduction of a TCO-functionalized fluorophore, which rapidly and specifically reacts with the cell-surface-bound tetrazine.[3][5] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the absence of cross-reactivity with other biological functional groups, ensuring highly specific labeling.[3][4] The resulting fluorescently labeled cells can then be analyzed by flow cytometry to quantify the expression of surface proteins.
Data Presentation: Key Experimental Parameters
Successful and reproducible cell surface labeling depends on the careful optimization of several experimental parameters. The following table summarizes critical quantitative data for labeling cells with this compound and a subsequent TCO-fluorophore reaction for flow cytometry.
| Parameter | Recommended Value | Notes |
| Cell Preparation | ||
| Cell Density | 1 x 10⁶ cells/mL | Ensure a single-cell suspension to prevent aggregation.[5] |
| Washing Buffer | Ice-cold PBS with 1% BSA | Maintain cell viability and reduce non-specific binding.[5] |
| This compound Labeling | ||
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh, as the NHS ester is moisture-sensitive.[6][7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[6][8] |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between the NHS ester and primary amines.[7][9][10] |
| This compound Final Concentration | 100 µM - 1 mM (optimization required) | The optimal concentration depends on the cell type and protein expression levels. |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | Room Temperature or 4°C | 4°C can help to minimize internalization of surface antigens.[11] |
| TCO-Fluorophore Reaction | ||
| TCO-Fluorophore Final Concentration | 5 - 20 µM | Optimization may be required depending on the fluorophore and cell type.[5] |
| Incubation Time | 30 - 60 minutes | Reaction is typically rapid.[5] |
| Incubation Temperature | Room Temperature | Protect from light.[5] |
| Flow Cytometry | ||
| Washing Steps | 2-3 washes with cold PBS + 1% BSA | To remove unreacted reagents and reduce background signal.[5] |
| Centrifugation | 300-400 x g for 5 minutes at 4°C |
Experimental Protocols
This section provides a detailed step-by-step protocol for labeling cell surfaces with this compound followed by a TCO-fluorophore for flow cytometry analysis.
Materials Required:
-
Cells of interest (suspension or adherent)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate solution
-
Bovine Serum Albumin (BSA)
-
TCO-conjugated fluorophore
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes (or 96-well round-bottom plates)
Protocol Steps:
1. Cell Preparation: a. Harvest cells and wash them twice with ice-cold PBS. b. Count the cells and resuspend them in an amine-free buffer like PBS at a concentration of 1 x 10⁶ cells/mL.[5] c. Keep the cells on ice to maintain viability and prevent internalization of surface proteins.[11]
2. Preparation of this compound Solution: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.[12]
3. Cell Surface Labeling with this compound: a. Adjust the pH of the cell suspension to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate solution. This pH is optimal for the NHS ester reaction with primary amines.[7][9] b. Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 100 µM to 1 mM). c. Incubate for 30-60 minutes at room temperature or 4°C with gentle mixing. Protect from light. d. Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 5-15 minutes, or proceed directly to washing.[6]
4. Washing: a. Wash the cells three times with 1-2 mL of cold PBS containing 1% BSA to remove unreacted this compound. b. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.[5]
5. TCO-Fluorophore Reaction: a. Resuspend the tetrazine-labeled cells in cold PBS with 1% BSA. b. Add the TCO-conjugated fluorophore to a final concentration of 5-20 µM.[5] c. Incubate for 30-60 minutes at room temperature, protected from light.[5]
6. Final Washes and Preparation for Flow Cytometry: a. Wash the cells twice with cold Flow Cytometry Staining Buffer to remove any unbound TCO-fluorophore.[5] b. Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-400 µL) for analysis.
7. Flow Cytometry Analysis: a. Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore. b. Include appropriate controls, such as unstained cells and cells treated with only the TCO-fluorophore, to set gates and assess background fluorescence.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Experimental Workflow
Caption: Workflow for cell surface labeling with this compound for flow cytometry.
References
- 1. escholarship.org [escholarship.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Flow cytometry troubleshooting | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Nanoparticle Functionalization with Tetrazine-NHS Ester for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of amine-presenting nanoparticles with Tetrazine-NHS Ester. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry," for advanced biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics.
Introduction
The functionalization of nanoparticles is a critical step in the development of nanomedicines, enhancing their efficacy while minimizing side effects.[1] The use of this compound to modify nanoparticles offers a powerful strategy for creating versatile platforms. The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds.[2] The incorporated tetrazine moiety then serves as a bioorthogonal handle, allowing for a highly specific and rapid "click" reaction with a trans-cyclooctene (B1233481) (TCO) partner.[3][4] This two-step approach enables the precise attachment of targeting ligands, imaging agents, or therapeutic molecules in complex biological environments without interfering with native biological processes.[3][5]
The key advantages of this methodology include:
-
High Reaction Speed: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 30,000 M⁻¹s⁻¹.[6]
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts.[4]
-
High Specificity: Tetrazines and TCOs are mutually reactive and do not cross-react with other functional groups present in biological systems.[4]
-
Modularity: It allows for a modular approach where the nanoparticle and the targeting/therapeutic agent can be prepared separately and then combined.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
| Parameter | Method | Typical Result | Reference |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Increase in diameter post-functionalization. | [7] |
| Surface Charge | Zeta Potential Measurement | Decrease in positive charge (or increase in negative charge) as primary amines are converted to neutral amides. | [7] |
| Confirmation of Tetrazine | UV-Vis Spectroscopy | Characteristic absorbance peak for tetrazine (around 520-540 nm). | [8] |
| Quantification of Tetrazine | Titration with a fluorescent or radiolabeled TCO derivative | Determines the number of accessible tetrazine molecules per nanoparticle. | [7] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size and shape. | [2] |
Table 1: Key Characterization Parameters for Tetrazine-Functionalized Nanoparticles.
Experimental Protocols
Protocol for Functionalizing Amine-Coated Nanoparticles with this compound
This protocol details the steps for conjugating this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (-NH₂)
-
Tetrazine-PEG-NHS Ester (A PEG spacer is recommended to improve solubility and reduce steric hindrance)[5]
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Borate Buffer (50 mM, pH 8.5). Avoid buffers containing primary amines like Tris.[8][9]
-
Quenching Buffer: Tris-HCl or Glycine (1 M, pH 7.4)
-
Purification system: Centrifugation/resuspension, dialysis, or size exclusion chromatography.[2]
Workflow for Nanoparticle Functionalization:
Caption: Experimental workflow for nanoparticle functionalization.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.[2]
-
This compound Solution: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so this solution should not be stored.[9]
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the NHS ester relative to the estimated surface amine groups on the nanoparticles is a good starting point.[2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove unreacted this compound and byproducts.
-
For larger nanoparticles: Centrifuge the solution to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash cycle 2-3 times.[2]
-
For smaller nanoparticles: Use dialysis against the desired storage buffer.
-
-
Storage: Resuspend the final, purified tetrazine-functionalized nanoparticles in a suitable buffer for storage and downstream applications.
Protocol for Bioorthogonal "Click" Reaction
This protocol describes the reaction of the tetrazine-functionalized nanoparticles with a TCO-containing molecule (e.g., a drug, a targeting peptide, or a fluorescent dye).
The Bioorthogonal Reaction:
Caption: The iEDDA "click" reaction mechanism.
Procedure:
-
Reaction Setup: Mix the tetrazine-functionalized nanoparticles and the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A 1:1 to 1:5 molar ratio of tetrazine to TCO is often used.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.[5]
-
Purification (Optional): Depending on the downstream application, purification to remove any unreacted TCO-molecule may be necessary, using methods described in the previous protocol.
Application Example: Tetrazine-Triggered Drug Delivery
A powerful application of this technology is the development of drug delivery systems that release their payload in response to a specific trigger.[3] In this model, nanoparticles are loaded with a therapeutic agent (e.g., doxorubicin) and functionalized with a molecule that can be cleaved upon reaction with tetrazine.
Quantitative Data: Drug Release and Cytotoxicity
The following tables summarize quantitative data from a study using tetrazine-responsive nanoparticles loaded with doxorubicin (B1662922) (DOX) to treat PC3 human prostate cancer cells.[2]
Table 2: Doxorubicin Release Profile.
| Time (hours) | Drug Release (- Tetrazine) | Drug Release (+ Tetrazine) |
| 0 | ~0% | ~0% |
| 5 | < 5% | ~70% |
| 10 | < 5% | ~95% |
| 24 | < 5% | ~100% |
| 48 | < 5% | ~100% |
Data are estimated from published graphical representations.[3]
Table 3: Cell Viability of PC3 Cells after 72h Incubation.
| Treatment Condition | Cell Viability (%) |
| Control (untreated cells) | 95% |
| 1 µM DOX-NPs (no tetrazine) | ~95% |
| 6 µM DOX-NPs (no tetrazine) | ~95% |
| 18 µM DOX-NPs (no tetrazine) | 87% |
| 1 µM DOX-NPs (+ tetrazine) | Significantly Reduced |
| 6 µM DOX-NPs (+ tetrazine) | Significantly Reduced |
| 18 µM DOX-NPs (+ tetrazine) | ~2% (98% cell death) |
Data sourced from a flow cytometry study using propidium (B1200493) iodide for dead cell staining.[2]
Mechanism of Enhanced Cellular Uptake and Action
The tetrazine-mediated reaction can not only trigger drug release but also enhance the cellular uptake of the nanoparticles. This is achieved by altering the nanoparticle's surface properties, such as charge and size, upon reaction.[2][10]
Caption: Enhanced cellular uptake and drug action pathway.
This proposed mechanism illustrates how an external tetrazine trigger can react with the nanoparticle, leading to a change in its physicochemical properties that promotes internalization via endocytotic pathways, ultimately resulting in targeted drug delivery and therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG9-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling [mdpi.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bioorthogonal Click of Colloidal Gold Nanoparticles to Antibodies In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle “switch-on” by tetrazine triggering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of Tetrazine-NHS Ester during labeling reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the hydrolysis of Tetrazine-NHS Ester during labeling reactions, ensuring successful and reproducible bioconjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound labeling, offering potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Labeling Efficiency | 1. Hydrolysis of this compound: The NHS ester has been prematurely inactivated by water. This is the most common cause of low labeling efficiency. | - Optimize pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][][3] - Proper Reagent Handling: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][5] - Use Anhydrous Solvent: Dissolve the ester in anhydrous (water-free) DMSO or DMF immediately before use.[1][6][7] - Fresh Reagents: Avoid using old or improperly stored this compound. Do not prepare aqueous stock solutions for storage.[1][5][8] |
| 2. Inappropriate Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester. | - Use Amine-Free Buffers: Switch to a recommended buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer.[1][3][4][9] | |
| 3. Suboptimal pH: The pH is too low (< 7.0), causing protonation of the target primary amines, which renders them non-reactive.[1][6] | - Verify Buffer pH: Check and adjust the pH of your reaction buffer to be within the 7.2-8.5 range to ensure a sufficient concentration of deprotonated, reactive amines.[1][9][10] | |
| 4. Low Protein Concentration: The concentration of the target biomolecule is too low, making hydrolysis a more favorable competing reaction.[][3] | - Increase Concentration: If possible, concentrate your protein or biomolecule solution. A concentration of 1-10 mg/mL is often recommended.[1][6][10] | |
| 5. Tetrazine Ring Instability: The tetrazine moiety itself may degrade, especially if it has strong electron-withdrawing groups or is exposed to nucleophiles or basic conditions for extended periods.[8][11] | - Use Freshly Prepared Solutions: Prepare tetrazine solutions immediately before the experiment.[8] - Consider Stability: Be aware that tetrazine stability can be pH-dependent and is often inversely correlated with its reactivity.[8][11] | |
| Inconsistent Labeling Results (Batch-to-Batch Variability) | 1. Reagent Handling and Storage: Inconsistent exposure of the solid this compound to moisture upon opening vials. | - Standardize Handling: Always allow the reagent to warm to room temperature before opening.[5][12] Store the solid ester at -20°C with a desiccant.[1][13] |
| 2. Solvent Quality: Using DMF that has degraded to form dimethylamine, which can react with the NHS ester.[6] | - Use High-Quality Solvent: Use fresh, high-quality, amine-free DMF. A fishy odor is an indicator of degradation.[1][6] | |
| 3. pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution, reducing reaction efficiency over time.[6][7] | - Use Adequate Buffer Concentration: For large-scale reactions, consider using a more concentrated buffer to maintain a stable pH.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation? A1: The primary cause of inactivation is hydrolysis, a reaction where water attacks the ester group, cleaving it and rendering it incapable of reacting with the target primary amine.[1] This competing reaction is a major factor in reduced labeling yields.[1]
Q2: What is the optimal pH for a this compound labeling reaction? A2: The optimal pH is a compromise between maximizing the availability of reactive (deprotonated) primary amines on the target molecule and minimizing the rate of NHS ester hydrolysis.[1] The recommended pH range is typically between 7.2 and 8.5.[1][][3] Below pH 7, the amine is mostly protonated and non-reactive, while above pH 8.5, the rate of hydrolysis increases dramatically.[1][6][9]
Q3: Which buffers should I use for my labeling reaction? A3: It is crucial to use amine-free buffers.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, sodium bicarbonate, or borate (B1201080) buffers within the optimal pH range of 7.2-8.5.[3][9] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with your biomolecule for reaction with the NHS ester.[1][4][13]
Q4: How should I prepare and store my this compound? A4:
-
Storage: The solid ester should be stored at -20°C, protected from light and moisture, and preferably with a desiccant.[1][5][13]
-
Handling: Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][5]
-
Dissolving: Dissolve the this compound in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before you are ready to perform the labeling reaction.[1][6][7]
-
Stock Solutions: Do not prepare and store aqueous stock solutions.[1] Stock solutions in anhydrous DMSO or DMF can be stored for short periods (1-2 months) at -20°C if aliquoted to avoid freeze-thaw cycles.[1][5][6]
Q5: How can I confirm if my this compound is still active? A5: You can monitor the hydrolysis of the NHS ester by observing the increase in absorbance at 260-280 nm in an amine-free buffer.[1][3] The release of the N-hydroxysuccinimide (NHS) byproduct leads to this increase.[1][3] A significant increase in absorbance over a short period indicates that the reagent is active but also hydrolyzing.[1]
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the reactive ester to hydrolyze in an aqueous solution.
Table 1: Approximate Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[3][14] |
| 8.0 | 4°C | 1 hour[5][15] |
| 8.6 | 4°C | 10 minutes[3][5][15] |
Data compiled from multiple sources for general NHS esters and is intended as a guideline.[3][5][14][15]
Visual Guides and Protocols
Key Chemical Pathways
The success of a labeling reaction depends on favoring the aminolysis pathway over the competing hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Recommended Experimental Workflow
Following a structured workflow minimizes opportunities for reagent degradation and maximizes labeling success.
Caption: General experimental workflow for this compound labeling.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common labeling issues.
Caption: Troubleshooting flowchart for low labeling efficiency.
Detailed Experimental Protocol
This protocol provides a general guideline for conjugating a this compound to a protein. The optimal molar ratio of ester to protein should be determined empirically for each specific system.
1. Materials Required:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[1]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[4]
-
Desalting column or dialysis equipment for purification.[5][10]
2. Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the volume of the ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for proteins ≥ 5 mg/mL, while a 20- to 50-fold excess may be needed for more dilute solutions.[4][10]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4] Protect from light if the tetrazine is conjugated to a fluorophore.
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted this compound and reaction byproducts (e.g., hydrolyzed ester, free NHS) using a desalting column, size-exclusion chromatography, or dialysis.[5]
-
The purified Tetrazine-labeled protein is now ready for downstream applications. Store the conjugate under conditions appropriate for the protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Optimizing Tetrazine-TCO Cycloaddition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Tetrazine-trans-cyclooctene (TCO) cycloaddition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Tetrazine-TCO reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system. An incorrect molar ratio may lead to an incomplete reaction.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The Tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1][3] The reaction is typically performed within a pH range of 6 to 9.[1][3][4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride at pH 7.5, to prevent unwanted side reactions with buffer components like Tris or glycine.[1]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (25°C) or 37°C within 10 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 40°C can be used to further accelerate the reaction.[2]
Q4: How does the choice of tetrazine and TCO affect the reaction rate?
A4: The reaction kinetics are highly dependent on the electronic and steric properties of the tetrazine and TCO derivatives. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[5][6] Similarly, sterically less hindered reactants, such as monosubstituted H-tetrazines, tend to react faster.[5] Highly strained TCOs react much faster than less strained ones.[6]
Q5: Is a catalyst required for the Tetrazine-TCO ligation?
A5: No, the Tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[3] This is a significant advantage for biological applications as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be monitored spectroscopically by following the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to the disappearance of its absorbance peak between 510 and 550 nm.[4][7]
Troubleshooting Guide
Issue: Low or No Conjugation Product Observed
This guide addresses common issues that can lead to low product yield during Tetrazine-TCO ligation.
| Potential Cause | Recommended Solution |
| Degradation of Reactants | Tetrazine Instability: Some tetrazines can be unstable in aqueous media.[8] Prepare tetrazine solutions fresh before use.[8] Consider using more stable derivatives, such as methyl-substituted tetrazines, for applications requiring longer incubation times.[8] TCO Instability: TCO can isomerize or degrade under certain conditions. Store TCO reagents, especially highly strained ones, at low temperatures (-20°C to -80°C) under an inert atmosphere.[8] |
| Inefficient NHS Ester Labeling | Hydrolysis of NHS Ester: TCO-NHS or Tetrazine-NHS esters are moisture-sensitive.[1] Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[8] Use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use.[9][8] Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired labeling reaction. Perform a buffer exchange into an amine-free buffer like PBS before labeling.[1] |
| Suboptimal Reaction Conditions | Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[8] Empirically optimize the molar ratio, starting with a slight excess of tetrazine (1.05-1.5 equivalents).[1][2] Incorrect pH: While the reaction is robust over a wide pH range (typically 6 to 9), extreme pH values can affect the stability of the protein or reagents.[1][8] Ensure the reaction buffer is within the optimal pH range. |
| Reactant Precipitation | Poor Solubility: Poor solubility of either the tetrazine or TCO-functionalized molecule can lead to low yield. To improve solubility, consider using reagents with hydrophilic linkers, such as PEGs.[1] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.[1] |
| Inaccurate Quantification | Incorrect Concentrations: Inaccurate concentration measurements of your TCO-protein and tetrazine stock solutions will lead to incorrect stoichiometry and poor results. Verify the concentrations of your stock solutions using a reliable method, such as UV-Vis spectroscopy. |
| Presence of Interfering Substances | Reducing Agents: If your protein sample contains reducing agents like DTT or TCEP from a purification step, they should be removed via dialysis or a desalting column prior to labeling.[8] |
Quantitative Data Summary
The reaction rate of the Tetrazine-TCO cycloaddition is influenced by the specific structures of the reactants and the solvent used. The following table summarizes reported second-order rate constants (k₂) for various tetrazine and TCO pairs.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Not Specified | Not Specified | ~2000[10] |
| Various | TCO | PBS (pH 7.4) | 37 | Up to 30,000[11] |
| Not Specified | TCO | Not Specified | Not Specified | 1 - 1 x 10⁶[4] |
| Not Specified | TCO | Not Specified | Not Specified | Up to 10⁷[7][12] |
Note: Reaction rates can vary significantly based on the specific substituents on both the tetrazine and TCO molecules.
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes the labeling of two proteins with TCO and Tetrazine NHS esters, followed by their conjugation.
1. Activation of Protein A with TCO-NHS Ester:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[1]
-
Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[7]
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[1][3]
2. Activation of Protein B with Tetrazine-NHS Ester:
-
Repeat the same labeling and purification steps as for Protein A, using a this compound.[3]
3. Ligation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS).[3] A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein (1.05-1.5 molar equivalents) can be beneficial.[3][7]
-
Incubate the reaction for 60 minutes at room temperature.[3]
-
The progress of the reaction can be monitored by the disappearance of the pink/red color of the tetrazine.[7]
4. Purification:
-
Purify the final conjugate to remove any unreacted starting material using a suitable method such as size-exclusion chromatography.[3]
5. Storage:
-
Store the final conjugate at 4°C.[3]
Protocol 2: Live-Cell Labeling
This protocol outlines a general procedure for labeling live cells using a pre-targeting approach.
1. Pre-targeting:
-
Incubate the cells with a TCO-labeled antibody (e.g., 10-100 nM in imaging medium) for 30-60 minutes at 37°C to allow for target binding.[3]
2. Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[3]
3. Ligation and Imaging:
-
Prepare a 1-5 µM solution of the tetrazine-fluorophore conjugate in imaging medium.[3]
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
-
Wash the cells two to three times with fresh imaging medium to remove unreacted tetrazine-fluorophore.[3]
-
The cells are now ready for fluorescence microscopy.[3]
Visualizations
Caption: Mechanism of the Tetrazine-TCO ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrazine-NHS Ester Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for purifying proteins after labeling with Tetrazine-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: Why is purification necessary after labeling my protein with this compound?
Purification is a critical step to remove unreacted this compound, hydrolyzed ester byproducts, and any protein aggregates that may have formed during the labeling reaction.[1][2][3][4] The presence of these impurities can interfere with downstream applications by causing high background signals, non-specific binding, or reduced activity of the labeled protein.[4]
Q2: What are the most common methods for purifying proteins after labeling?
The three most common and effective methods for purifying labeled proteins are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is highly effective at separating the larger labeled protein from smaller, unreacted this compound molecules.[5][6][7][8]
-
Dialysis: This technique involves the use of a semi-permeable membrane to separate the protein from small molecule impurities based on differential diffusion rates.[2][9]
-
Spin Filtration (Centrifugal Ultrafiltration): This method uses a centrifugal force to pass small molecules through a membrane with a specific molecular weight cut-off (MWCO), while retaining the larger labeled protein.[10][11][12][13][14]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your protein, the required purity, the sample volume, and the available equipment. The following table provides a general guideline for selecting a method:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius.[5][6][15][7] | High resolution, can remove aggregates, gentle and non-denaturing.[5][6][7] | Can dilute the sample, requires specialized equipment (FPLC/HPLC).[6] | High-purity applications, separating monomers from aggregates.[5] |
| Dialysis | Diffusion across a semi-permeable membrane.[2][9] | Simple, gentle on the protein, can handle large volumes. | Time-consuming (can take hours to days), potential for sample loss.[2][10] | Large sample volumes where time is not a critical factor. |
| Spin Filtration | Size-based separation using a centrifugal force and membrane.[12][13] | Fast, concentrates the sample, simple to perform.[10][11] | Potential for protein loss due to non-specific binding to the membrane, can induce aggregation if over-concentrated.[10][14] | Quick buffer exchange and removal of small molecules from small to medium sample volumes.[10][11] |
Q4: What buffer should I use for purification?
For most purification methods, an amine-free buffer such as Phosphate-Buffered Saline (PBS) is recommended.[1][9] It is crucial to avoid buffers containing primary amines, like Tris, as they can react with any remaining unquenched NHS esters.[9][16] The pH of the buffer should generally be in the physiological range (pH 7.2-7.4) to maintain protein stability.
Experimental Workflows and Protocols
The general workflow for protein labeling and purification is outlined below.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and removing protein aggregates.[5][15]
Materials:
-
Labeled protein reaction mixture
-
SEC column with an appropriate fractionation range for your protein
-
FPLC or HPLC system
-
Purification buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer at the manufacturer's recommended flow rate.[4]
-
Sample Preparation: Centrifuge your labeled protein mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the column. The sample volume should ideally be between 1-4% of the total column volume for optimal separation.[4]
-
Elution: Elute the column with the purification buffer.[4]
-
Fraction Collection: Collect fractions as the protein elutes. The larger, labeled protein will elute before the smaller, unreacted this compound and hydrolysis byproducts.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified, labeled protein. Pool the desired fractions.
Protocol 2: Purification by Dialysis
This protocol is suitable for removing small-molecule impurities from larger sample volumes.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly smaller than the protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Large beaker
-
Stir plate and stir bar
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Tubing: If using tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions.
-
Load Sample: Load the labeled protein mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) purification buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.[2]
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight at 4°C. For efficient removal of impurities, perform at least two buffer changes.[2]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Purification by Spin Filtration
This is a rapid method for buffer exchange and removing small molecules.[10][11]
Materials:
-
Labeled protein reaction mixture
-
Centrifugal filter unit with a MWCO at least half the molecular weight of your protein (e.g., a 30 kDa MWCO for a >60 kDa protein).[14]
-
Purification buffer (e.g., PBS, pH 7.4)
-
Centrifuge with a compatible rotor
Procedure:
-
Load Sample: Add the labeled protein mixture to the upper chamber of the centrifugal filter unit. Do not exceed the maximum volume of the device.
-
First Centrifugation: Centrifuge the unit according to the manufacturer's instructions until the sample volume is reduced to the desired level. The filtrate in the collection tube contains the unreacted this compound.
-
Discard Filtrate: Discard the filtrate from the collection tube.
-
Buffer Exchange: Add purification buffer to the upper chamber to bring the volume back to the original sample volume. Gently mix.
-
Repeat Centrifugation: Repeat the centrifugation step. This "diafiltration" process washes out the remaining small-molecule impurities.[11]
-
Repeat Wash: For optimal purity, repeat the buffer exchange and centrifugation steps 2-3 times.
-
Sample Recovery: After the final spin, recover the concentrated, purified labeled protein from the upper chamber of the device.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Final Yield of Labeled Protein | Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[9][17] | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9][17] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][16][17] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[9][16] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5 before labeling.[1][9][17] | |
| Protein Loss During Purification: The protein may be non-specifically binding to the purification matrix (e.g., spin filter membrane).[14][18] | For spin filters, you can passivate the membrane with a solution like 5% Tween® 20 or 2% BSA to block non-specific binding sites.[14] Ensure SEC conditions are optimized to prevent protein-resin interaction. | |
| Protein Aggregation or Precipitation | High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the NHS ester can denature the protein if the final concentration is too high.[4][17] | Keep the final concentration of the organic solvent below 10% of the total reaction volume.[4][17] |
| Over-concentration: During spin filtration, a high local concentration of protein near the membrane surface can cause aggregation.[14] | Use shorter spin times and gently mix the sample in the upper chamber between spins.[14] Avoid concentrating the protein to a level where it is no longer soluble. | |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, leading to precipitation.[14][19] | Ensure the purification buffer pH is at least one unit away from the protein's pI. Consider adding stabilizing agents like glycerol or arginine.[19] | |
| Presence of Unreacted Label After Purification | Inefficient Purification: The purification method did not adequately separate the small molecule label from the large protein.[4] | SEC: Ensure the column has the correct fractionation range and optimize the flow rate for better resolution. Dialysis: Increase the duration and/or the number of buffer changes. Spin Filtration: Perform additional buffer exchange (diafiltration) steps.[11] |
| Incorrect MWCO Selection: The pores of the dialysis membrane or spin filter are too large, allowing some protein to be lost, or too close to the protein's size, hindering efficient removal of the label. | Choose a MWCO that is approximately half to one-third the molecular weight of the protein of interest.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 8. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Protein Labeling and Purification with Amicon® Pro Centrifugal Filters [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Centrifugal ultrafiltration (spin concentrators) for protein concentrating – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. goldbio.com [goldbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
How to minimize non-specific binding of tetrazine-labeled probes.
Welcome to the technical support center for tetrazine-labeled probes. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize non-specific binding and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of tetrazine-labeled probes?
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to high background and non-specific binding with tetrazine-labeled probes. These can be broadly categorized as issues related to the probe itself, the experimental protocol, or interactions with the sample environment.
-
Probe-Related Issues:
-
Hydrophobic Interactions: The aromatic structures in many fluorophores and the tetrazine ring itself can lead to hydrophobic interactions with proteins and cellular membranes.[1][3]
-
Ionic Interactions: Charged regions of the probe can interact with oppositely charged surfaces on biomolecules or substrates.[1][4]
-
Probe Aggregation: Lipophilic or poorly soluble probes can form aggregates, especially at high concentrations, which may then bind non-specifically.[1][5]
-
Probe Purity: Impurities from synthesis or degradation can contribute to background signals.
-
-
Protocol-Related Issues:
-
Excessive Probe Concentration: Using a higher concentration of the fluorescent probe than necessary increases the likelihood of non-specific interactions.[1][6]
-
Inadequate Blocking: Failure to block unoccupied binding sites on surfaces (e.g., cells, tissues, or assay plates) allows the probe to adhere to these locations.[1]
-
Insufficient Washing: Inadequate washing after probe incubation fails to remove all unbound probes, contributing to high background.[1][2]
-
Incomplete Quenching: If a quenching step is used, an insufficient concentration of the quenching agent or a short incubation time may fail to neutralize all excess tetrazine probe.[2]
-
Q3: How does the structure of the tetrazine probe affect non-specific binding?
The structure and chemical properties of the tetrazine probe are critical. Studies have shown that the hydrophobicity of the tetrazine derivative can affect its non-specific reactivity with the proteome.[3] Probes with higher hydrophobicity tend to exhibit more non-specific binding through interactions with proteins and membranes.[1][7] Additionally, the choice of fluorophore conjugated to the tetrazine is important. Some dyes are inherently "stickier" than others. Using hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the tetrazine and the fluorophore can enhance solubility and reduce non-specific interactions.[8][]
Q4: What are fluorogenic tetrazine probes and can they help reduce background?
Fluorogenic tetrazine probes, also known as "turn-on" probes, are highly effective at minimizing background signals.[10][11] In these probes, the tetrazine moiety quenches the fluorescence of the attached dye.[12][13] When the tetrazine reacts with its TCO target, the quenching effect is eliminated, leading to a significant increase in fluorescence intensity.[12][14][15] This means that only the probes that have specifically bound to their target will fluoresce brightly, dramatically improving the signal-to-noise ratio and often eliminating the need for wash steps.[7][11]
Troubleshooting Guide
This section addresses common problems encountered during labeling experiments and provides systematic steps to resolve them.
Problem: High Background Signal
A high background signal is the most common issue and can arise from multiple sources. The following decision tree and table provide a structured approach to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Rational Design for High Bioorthogonal Fluorogenicity of Tetrazine-Encoded Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the poor aqueous solubility of certain Tetrazine-NHS Esters.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the poor aqueous solubility of Tetrazine-NHS Esters encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My Tetrazine-NHS Ester precipitated when I added it to my aqueous reaction buffer. What should I do?
A1: This is a common issue due to the hydrophobic nature of many standard Tetrazine-NHS esters.[1][2] Here are the recommended steps to address this:
-
Initial Dissolution in an Organic Solvent: Always dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[3][4][5][6]
-
Stepwise Addition: Add the concentrated organic stock solution of the ester to the aqueous reaction mixture slowly and with gentle vortexing. This allows for better dispersion and reduces the chances of immediate precipitation.
-
Control Organic Solvent Concentration: Keep the final concentration of the organic solvent in your reaction mixture low, typically below 10%, to avoid denaturing your protein or affecting its biological activity.[6]
-
Consider a More Soluble Analog: If solubility issues persist, consider using a more hydrophilic version of the this compound.
Q2: What are the alternatives if my this compound remains insoluble even with an organic co-solvent?
A2: If you continue to face solubility challenges, several hydrophilic alternatives are available:
-
PEGylated Tetrazine-NHS Esters: These esters incorporate a polyethylene (B3416737) glycol (PEG) spacer, which significantly enhances their aqueous solubility.[7][8][9][10] The PEG linker also provides a flexible connection that can reduce steric hindrance during conjugation.[9]
-
Sulfo-NHS Esters: The addition of a sulfonate group to the NHS ring creates a Sulfo-NHS ester, which is much more water-soluble than its non-sulfonated counterpart.[1][11] These are ideal for reactions in 100% aqueous solutions.[11]
Q3: How does pH affect the solubility and reactivity of my this compound?
A3: The pH of the reaction buffer is a critical factor that influences both the stability of the NHS ester and the efficiency of the conjugation reaction.
-
Reactivity: The reaction between an NHS ester and a primary amine (like the lysine (B10760008) side chains on a protein) is most efficient at a pH between 7.2 and 9.[3][12][13] At lower pH, the amine group is protonated (-NH3+), making it a poor nucleophile and slowing down the reaction.[14][15]
-
Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water and becomes non-reactive. The rate of hydrolysis increases significantly at higher pH.[3][13][14] For example, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[13] Therefore, a compromise pH of around 7.2-8.5 is generally recommended for most applications.[13][14]
Q4: What buffers should I use for my conjugation reaction?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][5][12]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers are all suitable choices.[3][13]
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine (B1666218) should be avoided for the conjugation step.[3][5][12] However, they can be useful for quenching the reaction once it is complete.[13]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low yield can be caused by several factors related to the solubility and stability of your this compound. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low conjugation yield.
Data Summary
The aqueous solubility of Tetrazine-NHS esters can be significantly improved by chemical modification. The table below compares the properties of standard versus modified esters.
| Reagent Type | Key Feature | Recommended Solvent | Aqueous Solubility |
| Standard this compound | Highly reactive, but hydrophobic | Initial dissolution in DMSO or DMF required | Poor; not recommended for direct use in aqueous buffers[2] |
| Tetrazine-PEG-NHS Ester | Hydrophilic PEG spacer | Can be dissolved in DMSO/DMF then diluted, or directly in buffer at lower concentrations | Significantly Increased (e.g., Tetrazine-PEG5-NHS ester is soluble up to 3.0 mM)[3][7] |
| Tetrazine-Sulfo-NHS Ester | Sulfonated NHS ester | Aqueous Buffer | High; designed for use in 100% aqueous solutions[11] |
Experimental Protocols
Protocol 1: Solubilization and Use of a Standard this compound
This protocol outlines the standard procedure for dissolving and reacting a hydrophobic this compound with a protein in an aqueous buffer.
Caption: Standard workflow for protein conjugation with this compound.
Detailed Steps:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[3] NHS esters are moisture-sensitive.[3][5]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF.[3][6] Do not store stock solutions in these solvents for extended periods as the NHS ester will hydrolyze.[3]
-
Prepare your protein or other amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[6] The optimal protein concentration is typically 1-10 mg/mL.[6][14]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess relative to the protein.[6] Use a higher excess for more dilute protein solutions.[3]
-
Slowly add the ester stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent remains low (ideally <10%).[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]
-
-
Quenching and Purification:
References
- 1. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. escholarship.org [escholarship.org]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Tetrazine-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. medium.com [medium.com]
- 10. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Stability of the Tetrazine-TCO Linkage In Vivo
Welcome to the technical support center for optimizing the in vivo stability and performance of the Tetrazine-trans-Cyclooctene (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to enhance the success of your bioorthogonal chemistry experiments in complex biological environments.
Frequently Asked Questions (FAQs)
Q1: My tetrazine-TCO ligation is inefficient in vivo. What are the primary factors affecting stability?
A1: The in vivo stability of the tetrazine-TCO linkage is a critical factor for success and is influenced by several parameters:
-
Component Stability : Both tetrazine and TCO molecules can degrade under physiological conditions. Some tetrazines are susceptible to hydrolysis, while TCOs can isomerize to their less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain serum proteins.[1][2]
-
Reactivity vs. Stability Trade-off : Highly reactive tetrazines, such as those with electron-withdrawing groups or H-substituents, often exhibit lower stability in aqueous media.[3][4] Conversely, more stable tetrazines, like methyl- or tert-butyl-substituted variants, may have slower reaction kinetics.[3] A balance must be struck based on the experimental timeline.
-
Steric Hindrance : Bulky molecules conjugated to the tetrazine or TCO can physically block the reactive moieties from approaching each other, reducing ligation efficiency.[5]
-
Hydrophilicity : The solubility and biodistribution of the constructs are crucial. Highly lipophilic molecules may exhibit poor pharmacokinetics and nonspecific binding. Incorporating hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and in vivo performance.[1]
Q2: How do I choose the most stable tetrazine and TCO derivatives for my long-term in vivo study?
A2: For applications requiring long circulation times, such as antibody-based pretargeting, stability is paramount.
-
Tetrazine Selection : Methyltetrazine offers a good balance of reactivity and stability for many in vivo applications.[3] While H-tetrazine is more reactive, it has lower stability.[3] For maximum stability, sterically hindered tetrazines (e.g., tert-butyl) can be used, but this comes at the cost of slower kinetics.[3] Recent studies show that dihydropyridazine (B8628806) (DHP)-substituted tetrazines can offer high reactivity while maintaining exceptional stability.[6]
-
TCO Selection : Conformationally strained TCOs, such as s-TCO or d-TCO, offer extremely fast kinetics.[7] However, some highly reactive TCOs can be prone to isomerization.[2][7] For improved stability, especially in the presence of thiols, certain isomers (e.g., 2-TCO) or stabilized formulations (e.g., as Ag(I) complexes or with radical inhibitors like Trolox) can be considered.[2][8] Often, the more stable TCO is conjugated to the component with the longer circulation time (e.g., an antibody), while the more reactive, less stable tetrazine is used on the fast-clearing component.[9]
Q3: My payload appears to be cleaving from the TCO moiety after ligation. What is happening?
A3: This phenomenon is known as "click-to-release." The initial product of the tetrazine-TCO cycloaddition is a 4,5-dihydropyridazine.[10] This intermediate can tautomerize to a 1,4-dihydropyridazine, which can then undergo spontaneous elimination if a suitable leaving group (like a carbamate-linked drug) is present at the allylic position of the original TCO.[10][11] While this is a powerful tool for controlled drug release, it is an undesired side reaction if a stable linkage is required. To prevent this, ensure your TCO linker is not designed with a cleavable group at the allylic position.
Q4: What are the optimal reaction conditions for in vivo ligation?
A4: The tetrazine-TCO ligation is robust and typically proceeds well under physiological conditions (pH 7.4, 37°C).[12] The reaction is generally fast, often complete within minutes to an hour.[12][13] The key is ensuring that both components can reach the target site at sufficient concentrations. For pretargeted applications, a crucial parameter is the "pretargeting interval"—the time between administering the TCO-labeled component and the tetrazine-labeled component—which must be optimized to allow for clearance of the first component from circulation to maximize the target-to-background ratio.[14]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments involving tetrazine-TCO ligation.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conjugate Formation In Vivo | Degradation of Tetrazine | Select a more stable tetrazine derivative (e.g., methyltetrazine). Prepare tetrazine solutions fresh before injection. Assess stability in serum ex vivo using HPLC.[3][12] |
| Isomerization/Degradation of TCO | Use a more stable TCO derivative (e.g., d-TCO or 2-TCO).[7] For pretargeting, conjugate the TCO to the antibody or nanoparticle using a short, stabilizing linker.[10] Consider the use of radical inhibitors if thiol-mediated isomerization is suspected.[2] | |
| Poor Pharmacokinetics/Bioavailability | Incorporate hydrophilic PEG linkers to improve solubility and circulation time.[1] Evaluate the lipophilicity (clogD7.4) of your constructs; values below -3 are often correlated with better in vivo performance.[15] | |
| Suboptimal Stoichiometry at Target Site | Empirically optimize the injected doses and the pretargeting interval to ensure adequate concentrations of both reactants are present at the target.[1] | |
| Steric Hindrance | Introduce a flexible PEG spacer between the reactive moiety (TCO or tetrazine) and the biomolecule to increase accessibility.[16] | |
| High Background Signal / Off-Target Ligation | Nonspecific Binding of Components | Check for nonspecific accumulation of individual components (TCO- or tetrazine-labeled molecules) in biodistribution studies. Improve targeting specificity or hydrophilicity. |
| Slow Clearance of Unbound Components | Optimize the molecular weight and charge of the tetrazine component for rapid renal clearance. For pretargeting, allow a sufficient interval for the unbound TCO-antibody to clear from the blood before injecting the tetrazine probe.[14] | |
| Premature Payload Cleavage (Unstable Adduct) | "Click-to-Release" Chemistry | The TCO linker itself may be designed for cleavage. Use a TCO derivative without an allylic carbamate (B1207046) or other cleavable functional group.[10][17] |
| Metabolic Instability of the Adduct | The dihydropyridazine adduct can be susceptible to oxidation or other metabolic degradation. Characterize the stability of the final conjugate in plasma ex vivo. Less electron-withdrawing aromatic groups on the tetrazine may lead to more stable adducts.[18] |
Data Presentation: Comparison of Tetrazine & TCO Derivatives
The choice of reactants is critical for balancing reactivity and stability.
Table 1: Performance Comparison of Common Tetrazine Derivatives
| Property | H-Tetrazine | Methyltetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | 2-Pyridyl-Tetrazine |
|---|---|---|---|---|---|
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Up to 30,000[3] | ~1,000 - 10,332[3][19] | ~1,000[3] | Slower than methyl[3] | Up to 69,400[6] |
| In Vivo / Serum Stability | Low[3][14] | High[3][14] | Moderate[3] | Very High[3] | Moderate to Low[6] |
| Key Feature | Fastest kinetics[3] | Optimal balance of reactivity & stability[3] | Moderate properties | Highest stability[3] | Very high reactivity[6] |
Table 2: Comparison of TCO Derivatives
| Property | Standard TCO | Strained TCO (sTCO) | Dioxolane-fused TCO (d-TCO) |
|---|---|---|---|
| Second-Order Rate Constant (k₂) with Diphenyl-s-tetrazine (M⁻¹s⁻¹) | ~19[7] | ~3,100[7] | - |
| Second-Order Rate Constant (k₂) with Dipyridyl-s-tetrazine (M⁻¹s⁻¹) | - | >1,000,000[7] | ~366,000[7] |
| Stability (vs. Isomerization/Degradation) | Moderate; susceptible to thiols.[2][7] | Moderately stable; requires cold storage.[7] | High; crystalline, bench-stable solids.[7] |
| Aqueous Solubility | Moderate to Low | Low (hydrophobic)[7] | Improved[7] |
Visualizations: Workflows and Mechanisms
Logical Workflow for Troubleshooting In Vivo Instability
Caption: A decision tree for diagnosing and solving common issues related to in vivo Tetrazine-TCO linkage instability.
Mechanism of Tetrazine-TCO Ligation and Potential Cleavage
Caption: The reaction between a tetrazine and TCO yields a dihydropyridazine, which can either form a stable product or lead to payload cleavage.
Experimental Protocols
Protocol 1: Ex Vivo Serum Stability Assay for a Tetrazine Conjugate
This protocol assesses the stability of a tetrazine-modified molecule in serum to predict its in vivo behavior.
Materials:
-
Tetrazine-conjugated molecule of interest (e.g., Tetrazine-PEG-Drug)
-
Fetal Bovine Serum (FBS) or mouse/human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Incubator at 37°C
-
DMSO (for stock solution)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the tetrazine conjugate in DMSO.
-
Prepare Serum Samples: In a microcentrifuge tube, dilute the tetrazine stock solution into pre-warmed (37°C) serum or a 50:50 mixture of serum:PBS to a final concentration of 100 µM.[14] A parallel sample in PBS alone should be run as a control.
-
Incubation: Incubate the tubes at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 50 µL) from the incubation mixture.
-
Protein Precipitation: Immediately quench the reaction and precipitate serum proteins by adding 2-3 volumes of cold acetonitrile. Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC. Monitor the degradation of the parent tetrazine conjugate by measuring the decrease in its peak area over time. The tetrazine chromophore can often be monitored around 520-540 nm.[16]
-
Data Analysis: Plot the percentage of intact tetrazine conjugate remaining versus time to determine its half-life (t₁/₂) in serum.
Protocol 2: General Procedure for In Vivo Pretargeted Ligation
This protocol provides a general workflow for a two-step pretargeting experiment in a tumor-bearing mouse model.
Materials:
-
TCO-labeled antibody (or other targeting vector) in a sterile, amine-free buffer (e.g., PBS).
-
Tetrazine-labeled imaging agent or therapeutic (e.g., ⁶⁸Ga-DOTA-Tetrazine) in a sterile formulation.[14]
-
Tumor-bearing animal model (e.g., mice with xenograft tumors).
-
Appropriate imaging modality (e.g., PET scanner).
Procedure:
-
Antibody Administration (Step 1): Administer the TCO-labeled antibody to the animal via intravenous (i.v.) injection. The dose will depend on the specific antibody and target.
-
Pretargeting Interval: Allow the TCO-antibody to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This interval is critical and must be optimized (typically 24-72 hours).[14]
-
Tetrazine Administration (Step 2): After the pretargeting interval, administer the tetrazine-labeled agent (i.v.). This molecule is typically designed to be small for rapid diffusion to the tumor and fast clearance of unbound agent from the body.
-
In Vivo Ligation: The tetrazine will react rapidly with the TCO-antibody that has accumulated at the tumor site.
-
Imaging/Evaluation: At selected time points after the tetrazine injection (e.g., 1, 2, 4 hours), perform imaging (e.g., PET scan) to visualize the accumulation of the label at the target site.
-
Ex Vivo Biodistribution: After the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to quantify the % Injected Dose per gram (%ID/g) and calculate target-to-background ratios.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Quantifying Tetrazine-NHS Ester Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the degree of labeling (DOL) with Tetrazine-NHS Ester. Accurate DOL determination is critical for the consistency and success of downstream applications, including bioorthogonal chemistry, antibody-drug conjugation, and cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of tetrazine molecules conjugated to a single biomolecule (e.g., a protein or antibody).[1][2] It is a crucial quality control parameter that ensures the reproducibility and reliability of your experiments.[2] An optimal DOL is essential for the efficacy of downstream applications. Too low a DOL can result in a poor signal, while an excessively high DOL may lead to protein aggregation, loss of biological activity, or altered solubility.[1][3]
Q2: What are the primary methods for quantifying the DOL of a this compound labeled biomolecule?
The most common and accessible method for determining the DOL is UV-Vis spectrophotometry .[1] This technique relies on measuring the absorbance of the protein and the tetrazine moiety at their respective maximum absorbance wavelengths.[1] Other methods that can provide more detailed analysis include:
-
Mass Spectrometry (MS): Provides a precise mass measurement of the labeled protein, allowing for the determination of the exact number of attached labels.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate labeled from unlabeled proteins and to analyze the heterogeneity of the labeled product.[4]
Q3: What information is needed to calculate the DOL using UV-Vis spectrophotometry?
To calculate the DOL using UV-Vis spectrophotometry, you will need the following information:
-
The molar extinction coefficient (ε) of your protein at 280 nm.
-
The molar extinction coefficient (ε) of the this compound at its maximum absorbance wavelength (λmax), typically around 520-540 nm.[5][6]
-
The correction factor (CF) for the tetrazine's absorbance at 280 nm.[1]
It is highly recommended to obtain the specific molar extinction coefficient and correction factor for your particular this compound from the supplier, as these values can vary between different derivatives.
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
This protocol outlines the general steps for determining the DOL of a protein labeled with this compound.
1. Purification of the Labeled Protein:
It is critical to remove all non-conjugated this compound from the labeled protein sample before measuring absorbance.[2] This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][7]
2. Spectrophotometric Measurement:
-
Establish a baseline for your spectrophotometer using the same buffer in which your purified labeled protein is dissolved.[2]
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of your tetrazine derivative (A_λmax), typically around 520-540 nm.[2][5]
3. Degree of Labeling (DOL) Calculation:
The DOL is calculated in a two-step process: first, determine the corrected protein concentration, and second, calculate the concentration of the tetrazine label.
Step 3a: Calculate the Corrected Protein Concentration
A correction factor is needed to account for the absorbance of the tetrazine at 280 nm.[1]
-
Corrected A₂₈₀ = A₂₈₀ - (A_λmax × CF)
-
Where CF is the correction factor (A₂₈₀ of the tetrazine / A_λmax of the tetrazine).[1]
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Step 3b: Calculate the Tetrazine Concentration
-
Tetrazine Concentration (M) = A_λmax / ε_tetrazine
-
Where ε_tetrazine is the molar extinction coefficient of the tetrazine at its λmax.
-
Step 3c: Calculate the DOL
-
DOL = Tetrazine Concentration (M) / Protein Concentration (M)
Quantitative Data Summary
The following table provides example values. It is crucial to use the specific values provided by the supplier of your this compound.
| Parameter | Symbol | Example Value | Notes |
| Molar Extinction Coefficient of Protein (IgG) | ε_protein | 210,000 M⁻¹cm⁻¹ | This value can vary for different proteins. |
| Molar Extinction Coefficient of Tetrazine | ε_tetrazine | 430 M⁻¹cm⁻¹ at 520 nm | This is an example value and can vary significantly between different tetrazine derivatives. [8] |
| Correction Factor of Tetrazine at 280 nm | CF | 0.3 | This is an example value and should be specific to your tetrazine reagent. [1] |
| Maximum Absorbance of Tetrazine | λmax | ~520-540 nm | [5][6] |
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound labeling.
Issue: Low Degree of Labeling (DOL)
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it unreactive.[9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9] |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[9] At lower pH, the primary amines are protonated and less reactive.[9] At higher pH, the rate of hydrolysis of the NHS ester increases.[9] |
| Presence of Primary Amines in Buffer | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for the NHS ester, reducing labeling efficiency.[9] Use an amine-free buffer like PBS, HEPES, or bicarbonate for the labeling reaction. |
| Insufficient Molar Excess of this compound | For protein concentrations of 1-5 mg/mL, a 10- to 50-fold molar excess of the NHS ester is a good starting point, but this may need to be optimized for your specific protein. |
Issue: Protein Precipitation After Labeling
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The this compound is typically dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature and precipitate proteins. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%. |
| Over-labeling of the Protein | The addition of too many hydrophobic tetrazine molecules can alter the protein's solubility. Reduce the molar excess of the this compound in the reaction. |
| Protein Instability | The protein itself may be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Issue: Inconsistent DOL Results
| Possible Cause | Recommended Solution |
| Reagent Instability | Aliquot the solid this compound upon receipt to minimize freeze-thaw cycles and exposure to moisture.[2] Always use a freshly prepared stock solution for each experiment.[2] |
| Inconsistent Purification | Variations in the post-labeling purification step can lead to differing amounts of residual free label, which will affect the accuracy of your DOL calculation. Standardize your purification protocol, including the type of desalting column, elution buffer, and collection volume.[2] |
| Inaccurate Spectrophotometer Readings | Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary and account for the dilution factor in your calculations.[4] |
Visualizing Workflows and Logic
Caption: Experimental workflow for this compound labeling and DOL quantification.
Caption: Troubleshooting logic for addressing a low Degree of Labeling (DOL).
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Managing side reactions during the synthesis of tetrazine-modified biomolecules.
Welcome to the technical support center for tetrazine bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting side reactions during the synthesis of tetrazine-modified biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Tetrazine-NHS esters for protein labeling?
A: The primary side reactions involve the N-hydroxysuccinimide (NHS) ester and the tetrazine ring itself.
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, particularly at neutral or high pH. This converts the amine-reactive ester into an unreactive carboxylic acid, which reduces labeling efficiency.[1] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), during the NHS ester conjugation step to avoid side reactions with the buffer itself.[2][3][4]
-
Tetrazine Degradation: The tetrazine ring can degrade in aqueous environments, especially in the presence of nucleophiles like thiols (e.g., from cysteine residues or reducing agents like DTT).[1][5][6] The stability of a tetrazine is often inversely correlated with its reactivity in the bioorthogonal reaction.[1]
-
Non-specific NHS Ester Reactions: While highly selective for primary amines (like lysine (B10760008) residues), NHS esters can react with other nucleophilic residues such as serine, threonine, and tyrosine, particularly at higher pH values.[1]
Q2: What is the optimal pH for tetrazine-TCO ligation?
A: The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is robust and proceeds efficiently over a broad pH range, typically between 6 and 9.[2][3][7] A commonly used buffer is Phosphate-Buffered Saline (PBS) at pH 7.4.[2] However, it is critical to consider the pH stability of your specific biomolecule and the tetrazine derivative. Some tetrazines can degrade at basic pH.[1][8]
Q3: My tetrazine-functionalized biomolecule appears to be unstable. What could be the cause?
A: Tetrazine stability is a critical factor and can be influenced by several conditions:
-
Aqueous Environments: Tetrazines, particularly those with electron-withdrawing groups that increase their reactivity, are susceptible to degradation and hydrolysis in aqueous media.[1][2][3] Some dimethyltetrazines and dipyridyl-tetrazines have been reported to hydrolyze in PBS within hours.[9]
-
Presence of Nucleophiles: Thiols are a major concern. Reducing agents like DTT, TCEP, or β-mercaptoethanol, often used in protein purification, can reduce and deactivate the tetrazine ring.[6] The presence of cysteine residues in the biomolecule can also lead to side reactions.[5]
-
pH: Basic conditions can accelerate the degradation of the tetrazine ring.[1][8]
-
Storage: Stock solutions of tetrazine reagents should be prepared in anhydrous solvents like DMSO or DMF and stored at –20°C to –80°C, protected from light and moisture.[1]
Q4: How does the choice of tetrazine and TCO affect the reaction rate?
A: The reaction kinetics are highly dependent on the electronic and steric properties of the reagents.
-
Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate by narrowing the HOMO-LUMO energy gap.[3][10][11]
-
Sterics: Less sterically hindered reactants, such as monosubstituted (H-tetrazines), are generally more reactive.[3][10] Similarly, strained TCOs (sTCO) exhibit faster kinetics than less strained versions.[3]
Troubleshooting Guide
Problem 1: Low or No Formation of the Desired Conjugate
Q: My tetrazine-TCO ligation reaction is slow or incomplete. What are the potential causes and solutions? A: This is a common issue that can be traced back to several factors related to the reactants or reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Reactants | Tetrazine: Susceptible to hydrolysis in aqueous media and reaction with nucleophiles (e.g., thiols).[1][2] TCO: Can isomerize to the unreactive cis-isomer, especially in the presence of thiols or certain metal ions.[2][6] | Use fresh reagents and prepare stock solutions in anhydrous solvents (DMSO, DMF) immediately before use.[1][4] Verify the integrity of stored reagents. Avoid buffers containing reducing agents.[6][12] |
| Incorrect Stoichiometry | An improper molar ratio of tetrazine to TCO can result in unreacted starting material. Inaccurate quantification of stock solutions is a frequent source of error.[2] | Accurately quantify stock solutions using UV-Vis spectroscopy for tetrazine (absorbance at ~520 nm).[2][4] Start with a 1.05 to 1.5-fold molar excess of the tetrazine reagent to drive the reaction to completion.[2][7][11] |
| Suboptimal Reaction Conditions | While robust, extreme pH or very low temperatures can slow the reaction. Very dilute reactant concentrations can also reduce the reaction rate. | Ensure the pH is within the optimal range (6-9).[3] The reaction is typically fast at room temperature (25°C), but can be gently heated to 37°C to increase the rate.[3][7] If possible, increase reactant concentrations. |
| Steric Hindrance | Bulky substituents near the tetrazine or TCO moieties can physically block the reactive centers from approaching each other, slowing the reaction.[2][12] | If designing a custom linker, consider incorporating a flexible PEG spacer to increase the distance between the reactive group and the biomolecule.[4] |
| Inefficient Initial Labeling | If the tetrazine or TCO was introduced via NHS-ester chemistry, the initial labeling step may have been inefficient due to hydrolyzed NHS ester or competing amines in the buffer.[11][12] | Use anhydrous solvents for NHS ester stock solutions and allow vials to warm to room temperature before opening to prevent condensation.[11][12] Crucially, perform NHS ester labeling in an amine-free buffer (e.g., phosphate (B84403) buffer, not Tris or glycine).[4][11] |
Problem 2: Precipitation Observed During Reaction or Purification
Q: I'm observing precipitation in my reaction mixture or during purification. What could be the cause and how can I resolve it? A: Precipitation is typically caused by poor solubility of the reactants or the final conjugate.
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | Tetrazine and TCO moieties can be hydrophobic. Conjugation can increase the overall hydrophobicity of a biomolecule, causing it to aggregate and precipitate from aqueous solution.[13] | Incorporate hydrophilic polyethylene (B3416737) glycol (PEG) linkers into your tetrazine or TCO reagents to enhance water solubility.[2][14] |
| High Concentration of Organic Co-solvent | Stock solutions are often made in DMSO. Adding too large a volume of this stock to the aqueous reaction buffer can cause proteins to precipitate. | Keep the final concentration of the organic co-solvent (e.g., DMSO) below 10% of the total reaction volume.[15] |
| Unstable Protein | The reaction conditions (pH, buffer salts, temperature) may not be optimal for the stability of your specific protein, leading to denaturation and precipitation. | Screen different buffer conditions (pH, ionic strength) to find one that maintains protein solubility.[16] Consider performing the reaction at a lower temperature (e.g., 4°C).[15] |
Problem 3: Difficulty Purifying the Final Conjugate
Q: I'm having trouble separating the final conjugate from unreacted starting materials or byproducts. A: Purification is a critical step to ensure the homogeneity of your final product. The choice of method is key.[17]
| Specific Issue | Recommended Purification Strategy |
| Removing excess small molecules (unreacted Tetrazine/TCO linkers) | Size Exclusion Chromatography (SEC): An ideal, gentle method that separates molecules based on size. It effectively removes small molecule reagents from large biomolecules like proteins and antibodies.[16][17] Dialysis/Tangential Flow Filtration (TFF): Also effective for removing small molecules from large biomolecules.[17] |
| Separating labeled biomolecule from unlabeled biomolecule | Hydrophobic Interaction Chromatography (HIC): The addition of the tetrazine or TCO moiety often increases the hydrophobicity of the biomolecule. HIC can effectively separate the more hydrophobic labeled species from the unlabeled one.[16] Affinity Chromatography (AC): If the biomolecule has an affinity tag (e.g., His-tag), AC can be used. A particularly innovative method uses pyridyl-tetrazines that can chelate nickel, allowing for purification on Ni-IDA resins, similar to His-tagged proteins.[16][18] |
| Mixture of Isomeric Products | The standard tetrazine ligation can sometimes lead to a mixture of isomers, complicating purification and characterization. |
Quantitative Data
Table 1: Reaction Kinetics of Common Tetrazine-TCO Pairs
The rate of the iEDDA reaction is highly dependent on the specific structure of the tetrazine and TCO derivatives used. More reactive pairs allow for the use of lower concentrations and shorter reaction times.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Data compiled from multiple sources.[3][7] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
The stability of the tetrazine core is critical for successful bioconjugation, especially during longer incubation periods.
| Tetrazine Derivative | Conditions | Approximate % Remaining after 12h |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, 37°C | 15-40% |
| Pyrimidyl-substituted tetrazine | 1:9 DMSO/PBS, 37°C | 15-40% |
| Phenyl-tetrazine | 1:9 DMSO/PBS, 37°C | >75% |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | >85% |
| Data adapted from stability studies.[8] |
Diagrams
Experimental & Troubleshooting Workflows
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with a tetrazine moiety using an NHS ester crosslinker.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification tools: Spin desalting column (SEC) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer to remove any primary amines (e.g., from Tris or glycine buffers). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10-20 mM stock solution of the ester in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[2] This will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and quenching buffer salts using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).[3][11] The purified tetrazine-labeled protein is now ready for the ligation step.
Protocol 2: Tetrazine-TCO Ligation and Final Conjugation
This protocol describes the reaction of the tetrazine-labeled protein with a TCO-functionalized molecule.
Materials:
-
Purified tetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., TCO-fluorophore, TCO-drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare a stock solution of the TCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-molecule to the solution of the tetrazine-labeled protein.[4][15] A slight excess of one component helps drive the reaction to completion.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[7][15] The reaction is often complete within minutes due to the fast kinetics.[1] Progress can be monitored by the disappearance of the tetrazine's pink color or the decrease in its characteristic absorbance (~520-540 nm).[7]
-
Purification (Optional but Recommended): Depending on the downstream application, the final conjugate may need to be purified to remove excess TCO-reagent. This can be achieved using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography, as described in the troubleshooting guide.[16]
-
Analysis and Storage: Analyze the final conjugate by SDS-PAGE (which may show a mobility shift), mass spectrometry, and/or UV-Vis spectroscopy. Store the final conjugate under appropriate conditions for the biomolecule, typically at 4°C or frozen at -80°C.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Tetrazine-NHS Ester Reagents
For researchers, scientists, and drug development professionals utilizing Tetrazine-NHS Ester reagents, meticulous storage and handling are paramount to ensure experimental success. This guide provides in-depth information, troubleshooting advice, and detailed protocols to address common challenges encountered during bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound reagents be stored?
To maintain their stability and reactivity, solid this compound reagents should be stored at -20°C, desiccated, and protected from light.[1][2][3] When stored under these conditions, the solid reagent can be stable for up to a year or more, depending on the specific product.[1]
Q2: What is the proper way to handle a new vial of this compound?
NHS esters are highly sensitive to moisture.[4] Before opening a new vial, it is crucial to allow it to equilibrate to room temperature.[4] This prevents atmospheric moisture from condensing inside the cold vial, which can lead to hydrolysis of the NHS ester and a reduction in its reactivity.[4]
Q3: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions of this compound immediately before use.[4] Use an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][6] If a stock solution must be stored, it should be aliquoted into smaller, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure, and stored at -20°C for no more than one month.[1][2]
Q4: Why is it important to use amine-free buffers for the labeling reaction?
Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and the formation of unwanted side products.[7][8] It is essential to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers for the labeling step.[4]
Q5: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for NHS ester reactions is a balance between maximizing the reactivity of the target amine and minimizing the hydrolysis of the ester.[8] The recommended pH range is typically between 7.2 and 8.5.[8][9] A pH of 8.3-8.5 is often considered optimal for efficient conjugation.[8][10][11] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis increases significantly.[8]
Stability of NHS Esters
The primary competing reaction in any labeling experiment with an NHS ester is its hydrolysis in an aqueous environment. The rate of this hydrolysis is highly dependent on both pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data is for N-hydroxysuccinimide esters in general and serves as a good approximation for the behavior of Tetrazine-NHS esters.[9][10][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound reagents.
| Problem | Possible Cause | Solution |
| Low or No Labeling | Hydrolysis of NHS ester: The reagent was exposed to moisture. | Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][7] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target protein. | Perform the labeling reaction in an amine-free buffer such as PBS, HEPES, or bicarbonate.[6][7] | |
| Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines. | Ensure the reaction pH is maintained between 7.2 and 8.5 for efficient labeling.[6][9] | |
| Low Ligation Yield | Degradation of Tetrazine: Tetrazines can be susceptible to degradation in aqueous media. | Use freshly prepared solutions of the tetrazine-labeled molecule.[13] |
| Steric hindrance: The reactive moieties on the protein and the ligation partner are physically blocked. | Consider using a this compound with a flexible PEG spacer to increase the accessibility of the reactive groups.[5][13] | |
| Incorrect stoichiometry: The molar ratio of the tetrazine-labeled molecule to the TCO-labeled molecule is not optimal. | Empirically test different molar ratios, often starting with a slight excess (1.05 to 1.5-fold) of the tetrazine reagent to drive the reaction to completion.[7][13] | |
| Reactant Precipitation | Poor solubility of reactants: One or both of the reactants are not soluble in the reaction buffer. | The use of PEGylated linkers can significantly improve aqueous solubility. A small amount of a compatible organic co-solvent like DMSO or DMF can also be added, but its effect on the biological system should be considered.[7][13] |
| High Background Signal | Inefficient purification: Unreacted this compound or hydrolyzed byproducts were not completely removed. | Ensure thorough purification of the labeled protein using methods like desalting spin columns, dialysis, or size-exclusion chromatography to remove any unreacted reagents.[7] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for conjugating a this compound to primary amines on a target protein.
Materials:
-
Target protein
-
This compound
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[6]
-
Anhydrous DMSO or DMF[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Desalting spin columns or other size-exclusion chromatography method[6]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged for an amine-free buffer.[14]
-
Prepare the this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8][10]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each protein.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][14]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[6]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting spin column or dialysis according to the manufacturer's instructions.[6]
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the reaction between the tetrazine-labeled protein and a TCO (trans-cyclooctene)-modified molecule.
Materials:
-
Purified tetrazine-labeled protein (from Protocol 1)
-
TCO-modified molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)[6]
Procedure:
-
Reactant Preparation: Prepare the tetrazine-labeled protein and the TCO-modified molecule in the Reaction Buffer.
-
Ligation Reaction: Combine the reactants in the desired molar ratio. A slight molar excess (1.05-1.5x) of the tetrazine reagent is often used.[6][7]
-
Incubation: Incubate the reaction at room temperature for 10-60 minutes. For less reactive partners or at 4°C, the incubation time may need to be extended to 30-120 minutes.[4]
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any excess unreacted molecules using an appropriate method such as size-exclusion chromatography.[7]
Visualized Workflows
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for bioconjugation.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Tetrazene-NHS Ester Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and reliable confirmation of covalent linkages is paramount. Tetrazine-NHS ester chemistry, a cornerstone of bioorthogonal ligation, facilitates the attachment of tetrazine moieties to primary amines on biomolecules. This guide provides an objective comparison of key analytical techniques used to validate this conjugation, supported by experimental data and detailed protocols to ensure reproducible results.
The fundamental principle of this compound conjugation involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine (e.g., on a lysine (B10760008) residue of a protein) to form a stable amide bond. The successful incorporation of the tetrazine moiety is a critical first step for subsequent, highly specific "click" reactions with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule.[1] This two-step strategy is widely employed in drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs).[2][3]
Comparison of Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. The most common and effective methods include Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Conjugation is confirmed by the mass shift corresponding to the addition of the this compound. | - Confirmation of covalent modification- Determination of degree of labeling (DOL)- Identification of conjugation sites (with MS/MS) | - High specificity and sensitivity- Provides definitive evidence of conjugation- Can characterize heterogeneity | - Can be complex and require specialized equipment- Potential for ion suppression- Data analysis can be challenging |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., size, charge, hydrophobicity). Conjugation alters the retention time of the biomolecule. | - Assessment of conjugation efficiency- Purification of the conjugate- Detection of unreacted starting materials | - Widely available- Can be used for both analytical and preparative purposes- Relatively straightforward data interpretation | - Indirect confirmation of conjugation- Resolution may be insufficient to separate different conjugated species- Can be time-consuming |
| UV-Visible Spectroscopy | Measures the absorption of light by a sample. Tetrazines have a characteristic absorbance peak that can be monitored. | - Estimation of conjugation efficiency- Real-time monitoring of the reaction | - Simple, rapid, and non-destructive- Requires minimal sample preparation- Can be performed on standard lab equipment | - Indirect and less precise than MS- Susceptible to interference from other chromophores- Requires a distinct chromophore on the tag |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. Provides detailed structural information about the conjugate. | - Unambiguous structural confirmation of the conjugate- Identification of conjugation site | - Provides the most detailed structural information | - Requires high sample concentrations- Complex data analysis- Not suitable for large biomolecules |
Experimental Protocols
Mass Spectrometry (LC-MS) for Intact Protein Analysis
Objective: To confirm the covalent attachment of the this compound to a protein and determine the degree of labeling.
Methodology:
-
Sample Preparation:
-
Perform the conjugation reaction by adding a 5- to 20-fold molar excess of the this compound solution to the protein solution.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1]
-
Remove excess, unreacted this compound and quenching buffer components using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
-
LC-MS Analysis:
-
Inject the purified conjugate onto a reverse-phase HPLC column (e.g., C4 or C8).
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.[1]
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[1]
-
Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw data containing multiple charge states to obtain the zero-charge mass spectrum.[1]
-
The deconvoluted spectrum will show the masses of the unconjugated protein and the various conjugated species (e.g., +1 tetrazine, +2 tetrazines, etc.).
-
The difference in mass between the peaks corresponds to the mass of the attached tetrazine moiety.
-
HPLC Analysis for Conjugation Efficiency
Objective: To assess the efficiency of the conjugation reaction by separating the conjugated biomolecule from the unconjugated starting material.
Methodology:
-
Sample Preparation:
-
Prepare the reaction mixture as described for MS analysis. It is advisable to take aliquots at different time points to monitor the reaction progress.
-
-
HPLC Analysis:
-
Inject the reaction mixture onto an appropriate HPLC column (e.g., size-exclusion for large proteins, reverse-phase for smaller molecules).
-
Develop a suitable gradient method to achieve separation of the conjugated and unconjugated species.
-
Monitor the elution profile using a UV detector at a wavelength where both the biomolecule and the tetrazine absorb (e.g., 280 nm for proteins and the specific λmax for the tetrazine).
-
-
Data Analysis:
-
Integrate the peak areas of the conjugated and unconjugated species.
-
Calculate the conjugation efficiency as the ratio of the peak area of the conjugate to the total peak area of all species.
-
UV-Visible Spectroscopy for Reaction Monitoring
Objective: To monitor the progress of the conjugation reaction in real-time by observing the change in absorbance of the tetrazine.
Methodology:
-
Instrument Setup:
-
Reaction Monitoring:
-
Initiate the conjugation reaction directly in a cuvette by mixing the biomolecule and the this compound.
-
Record the absorbance at the tetrazine's λmax at regular time intervals.
-
-
Data Analysis:
-
The disappearance of the characteristic tetrazine absorbance peak indicates the progress of the subsequent click reaction with a TCO partner, which indirectly confirms the initial successful conjugation of the tetrazine.[4] For the NHS ester reaction itself, a change in the overall spectrum can be observed, though this is less specific.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an analytical technique and the experimental process for this compound conjugation and confirmation.
Caption: A flowchart of the this compound conjugation and confirmation process.
Caption: A decision tree to guide the selection of an appropriate analytical technique.
References
A Head-to-Head Battle of Bioorthogonal Titans: Tetrazine-TCO vs. Copper-Catalyzed Click Chemistry
In the realm of bioconjugation, the ability to rapidly and selectively form covalent bonds in complex biological environments is paramount. For researchers, scientists, and drug development professionals, "click chemistry" has emerged as an indispensable tool. Among the most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO). This guide provides a detailed comparison of the reaction kinetics of these two powerful ligation methods, supported by experimental data, to inform the selection of the optimal strategy for your research needs.
At a Glance: Reaction Kinetics
The most striking difference between Tetrazine-TCO ligation and CuAAC lies in their reaction rates. The Tetrazine-TCO reaction is renowned for its exceptionally fast kinetics, often orders of magnitude faster than CuAAC. This rapid reactivity allows for efficient labeling at low concentrations, a critical advantage in many biological applications.
| Parameter | Tetrazine-TCO Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | 1,3-Dipolar Cycloaddition |
| Catalyst Requirement | None (Bioorthogonal) | Copper(I) |
| **Second-Order Rate Constant (k₂) ** | 1 - 1 x 10⁶ M⁻¹s⁻¹[1][2][3] | 10 - 10⁴ M⁻¹s⁻¹[1][4] |
| Typical Reaction Time | Minutes[5] | Minutes to hours |
| Biocompatibility | High; no cytotoxic catalyst required[6][7] | Lower; copper catalyst can be toxic to cells[7] |
Delving Deeper: A Quantitative Comparison of Reaction Rates
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of a bimolecular reaction. The significant disparity in k₂ values between the two chemistries underscores the kinetic superiority of the Tetrazine-TCO ligation.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine-TCO | ||
| General Range | 1 - 1 x 10⁶ | [1][2][3] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | [3][8] |
| Diphenyl-s-tetrazine with sTCO | 2.86 x 10⁵ | [9] |
| Di-2-pyridyl-s-tetrazine with sTCO | 3.3 x 10⁶ | [9] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ||
| General Range | 10 - 10⁴ | [1][4] |
| Benzyl azide (B81097) and phenyl acetylene (B1199291) (in liquid ammonia) | 17.4 | [10] |
Reaction Mechanisms and Experimental Workflows
The fundamental mechanisms of these two reactions are distinct, leading to their different kinetic profiles and experimental considerations.
Tetrazine-TCO Ligation: A Catalyst-Free Cycloaddition
The Tetrazine-TCO reaction is a bioorthogonal ligation that proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition. The electron-deficient tetrazine rapidly reacts with the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, an irreversible step that drives the reaction to completion.[2][11][12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[13][14] The copper catalyst plays a crucial role in activating the alkyne for cycloaddition.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate click chemistry. Below are detailed methodologies for determining the second-order rate constants for both reactions.
Protocol 1: Determining the Second-Order Rate Constant of Tetrazine-TCO Ligation via Stopped-Flow Spectrophotometry
This method is suitable for the rapid kinetics of the Tetrazine-TCO reaction.
Objective: To determine the second-order rate constant (k₂) by monitoring the disappearance of the characteristic tetrazine absorbance over time.
Materials:
-
Tetrazine derivative with a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO derivative with a known concentration in the same buffer.
-
Stopped-flow spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a solution of the tetrazine derivative and a series of solutions of the TCO derivative at varying concentrations (typically a 10-fold or greater excess over the tetrazine).
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (e.g., ~520 nm for many tetrazines).
-
Data Acquisition:
-
Load one syringe with the tetrazine solution and the other with a TCO solution.
-
Rapidly mix the two solutions in the observation cell.
-
Record the decrease in absorbance over time until the reaction is complete.
-
Repeat the measurement for each TCO concentration.
-
-
Data Analysis:
-
Fit the absorbance decay data for each TCO concentration to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot is the second-order rate constant (k₂).[8][11]
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While various methods can be used to monitor the reaction progress (e.g., HPLC, NMR, or fluorogenic assays), this protocol outlines a general setup for a bioconjugation reaction.
Objective: To perform a CuAAC reaction for the conjugation of two biomolecules.
Materials:
-
Azide-functionalized biomolecule.
-
Alkyne-functionalized biomolecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270) (or another reducing agent).
-
A copper-chelating ligand (e.g., THPTA) is recommended for biological applications to improve catalyst stability and reduce cytotoxicity.[15]
-
Reaction buffer (e.g., PBS, pH 7.0-7.5).
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in the reaction buffer.
-
Dissolve the azide- and alkyne-functionalized biomolecules in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide- and alkyne-functionalized biomolecules.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[16]
-
-
Incubation: Incubate the reaction at room temperature or 37°C. The reaction time can range from 30 minutes to several hours, depending on the reactants and their concentrations.
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the conjugate using appropriate methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted reagents.
-
Conclusion: Selecting the Right Tool for the Job
Both Tetrazine-TCO ligation and copper-catalyzed click chemistry are powerful tools for bioconjugation, each with its own set of advantages and disadvantages.
Tetrazine-TCO ligation is the clear choice for applications that demand:
-
Exceptional speed: Its unparalleled reaction kinetics are ideal for rapid labeling and for reactions at low concentrations.[6][11]
-
High biocompatibility: The absence of a cytotoxic catalyst makes it perfectly suited for live-cell imaging and in vivo studies.[6][7]
-
Simplicity: The one-step, catalyst-free nature of the reaction simplifies experimental design.
Copper-catalyzed click chemistry remains a robust and widely used method, particularly when:
-
Cost is a primary concern: The reagents for CuAAC are generally less expensive than those for Tetrazine-TCO ligation.
-
The presence of a copper catalyst is not a concern: For in vitro applications or when working with robust biological samples, the potential cytotoxicity of copper may be less of an issue.
-
The specific functionalities are readily available: Azides and alkynes are relatively easy to introduce into a wide range of molecules.[5]
Ultimately, the choice between these two premier click chemistry reactions will depend on the specific requirements of the experiment, with the superior kinetics and biocompatibility of the Tetrazine-TCO ligation making it the preferred option for many cutting-edge biological applications.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. labinsights.nl [labinsights.nl]
- 15. confluore.com [confluore.com]
- 16. jenabioscience.com [jenabioscience.com]
The Ascendancy of Tetrazine Ligation: A Superior Bioconjugation Strategy Over Maleimide Chemistry
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, antibodies, and other biomolecules is paramount for the advancement of therapeutics, diagnostics, and research tools. While maleimide (B117702) chemistry has long been a staple for targeting cysteine residues, a more recent innovation, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), facilitated by reagents like Tetrazine-NHS Ester, offers significant advantages in terms of reaction speed, stability, and bioorthogonality. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.
At a Glance: Key Performance Differences
The fundamental distinction between this compound and maleimide chemistry lies in their reaction mechanisms, which dictates their specificity, kinetics, and the stability of the resulting conjugate. This compound is a two-step process where the NHS ester first reacts with primary amines (like lysine (B10760008) residues) to introduce a tetrazine moiety. This tetrazine then undergoes a highly specific and rapid "click" reaction with a TCO-functionalized molecule.[1] Maleimide chemistry directly targets the thiol group of cysteine residues.[2]
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus) for NHS ester; TCO for tetrazine | Thiols (Cysteine) |
| Reaction Type | Acylation followed by iEDDA Cycloaddition | Michael Addition |
| Reaction Kinetics | Extremely Fast (up to 10^6 M⁻¹s⁻¹)[3][4] | Fast (~1000 M⁻¹s⁻¹)[5] |
| Specificity | High (Bioorthogonal)[1][6] | High for thiols, but potential for off-target reactions |
| Stability of Linkage | Very High (Stable dihydropyridazine)[3][5] | Moderate (Thioether bond can undergo retro-Michael reaction) |
| Biocompatibility | Excellent (No catalyst required, occurs in biological media)[6][7] | Good, but potential for reaction with endogenous thiols[5] |
| Optimal pH | NHS ester: 7.2-9.0; Tetrazine-TCO: 6.0-9.0[1][8] | 6.5 - 7.5[2][9] |
| Key Side Reactions | Hydrolysis of NHS ester | Hydrolysis of maleimide, retro-Michael reaction[2][10] |
Reaction Kinetics: A Race Tetrazine Wins
The kinetics of the bioconjugation reaction are critical, especially when working with low concentrations of biomolecules or in time-sensitive in vivo applications. The tetrazine-TCO ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3][4] This is significantly faster than the Michael addition reaction between a maleimide and a thiol, which has a rate constant of approximately 1000 M⁻¹s⁻¹.[5] This rapid kinetic profile allows for efficient conjugation at very low concentrations, which is often a requirement in biological systems.[3] For instance, in radiolabeling applications for PET imaging, the tetrazine-TCO ligation has been shown to achieve over 90% yield in just five minutes at micromolar concentrations.[11]
Stability Showdown: The Robustness of the Dihydropyridazine (B8628806) Linkage
A crucial factor for the efficacy of bioconjugates, particularly for in vivo applications like antibody-drug conjugates (ADCs), is the stability of the linkage. The thioether bond formed through maleimide chemistry is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione.[10] This can lead to the premature release of the payload and potential off-target toxicity. In contrast, the dihydropyridazine bond formed from the tetrazine-TCO cycloaddition is highly stable under physiological conditions.[3][5] Studies have demonstrated the superior stability of conjugates formed via this method, with no significant degradation observed after incubation in serum-containing media.[10]
Specificity and Bioorthogonality: The "Click" Advantage
The term "bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[12] The tetrazine-TCO ligation is a prime example of a bioorthogonal reaction.[6] Neither the tetrazine nor the TCO group reacts with other functional groups found in biological systems, ensuring that the conjugation is highly specific to the intended targets.[3][6] While maleimide chemistry is highly selective for thiols at an optimal pH range of 6.5-7.5, it can exhibit off-target reactivity with amines at higher pH values.[9] Furthermore, the presence of endogenous thiols can lead to undesired side reactions.
Experimental Workflows and Signaling Pathways
The choice of conjugation chemistry dictates the experimental workflow. The use of a this compound involves a two-step process, which offers a degree of modularity.
Maleimide chemistry, on the other hand, is a more direct, one-step process for targeting available cysteine residues.
Comparative Reaction Mechanisms
The underlying chemical transformations highlight the differences in stability and specificity.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]
-
This compound dissolved in DMSO or DMF (10-20 mM)[2]
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette[2]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution with gentle stirring.[2]
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.[2]
-
Purification: Remove excess, unreacted reagent using a desalting column or dialysis.[2]
-
Click Reaction: The resulting tetrazine-labeled protein is now ready for the highly efficient click reaction with a TCO-functionalized molecule.
Protocol 2: General Procedure for Protein Labeling with a Maleimide
Materials:
-
Protein solution containing free cysteine residues in a suitable buffer (e.g., PBS, pH 6.5-7.5)[9]
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Maleimide reagent dissolved in DMSO or DMF.
-
Desalting column or dialysis cassette.[2]
Procedure:
-
Protein Reduction (if necessary): If targeting cysteines involved in disulfide bonds, reduce the protein with a suitable reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide to the protein solution.[13] Flush with nitrogen or argon to prevent re-oxidation of thiols.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
Purification: Remove unreacted maleimide using a desalting column or dialysis.[2]
Conclusion
For researchers seeking a bioconjugation strategy that offers unparalleled speed, stability, and specificity, the tetrazine-TCO ligation, facilitated by reagents such as this compound, presents a compelling choice. While maleimide chemistry remains a valuable tool for targeting cysteine residues, its limitations in terms of linkage stability and potential for side reactions make the bioorthogonal tetrazine chemistry a superior alternative for many applications, particularly in the development of in vivo diagnostics and therapeutics. The exceptional kinetics and biocompatibility of the tetrazine-TCO reaction empower the construction of complex and highly stable bioconjugates with a level of precision and efficiency that was previously unattainable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 11. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
A Head-to-Head Comparison of Tetrazine-NHS Ester and DBCO-NHS Ester for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the precise and efficient modification of biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific covalent reactions to occur within complex biological milieu. Among the most prominent catalyst-free "click chemistry" approaches are the inverse-electron-demand Diels-Alder (iEDDA) reaction, utilized by Tetrazine-NHS esters, and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), used by DBCO-NHS esters.
This guide offers an objective, data-driven comparison of these two leading technologies. We will delve into their reaction mechanisms, kinetics, stability, and provide detailed experimental protocols to help researchers select the optimal reagent for their specific application, be it developing antibody-drug conjugates (ADCs), in vivo imaging agents, or other advanced bioconjugates.
Reaction Principles and Workflow
Both Tetrazine-NHS and DBCO-NHS esters follow a two-step labeling strategy. The first step is the covalent attachment of the bioorthogonal handle (Tetrazine or DBCO) to the biomolecule of interest (e.g., an antibody) via the amine-reactive N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues. The second step is the highly specific bioorthogonal reaction with its complementary partner.
-
Tetrazine-NHS Ester reacts with a trans-cyclooctene (B1233481) (TCO)-modified molecule.
-
DBCO-NHS Ester reacts with an azide-modified molecule.
The general experimental workflow for both chemistries is similar, involving an initial acylation step followed by the bioorthogonal ligation.
Head-to-Head Performance Comparison
The primary distinction between the two chemistries lies in their reaction kinetics, with significant implications for experimental design, particularly for in vivo applications or when dealing with low-concentration reactants.
The following tables summarize key performance metrics for the Tetrazine-TCO (iEDDA) and DBCO-Azide (SPAAC) reactions.
Table 1: Reaction Kinetics
| Feature | Tetrazine Chemistry (iEDDA) | DBCO Chemistry (SPAAC) | Reference |
|---|---|---|---|
| Reactive Partner | trans-cyclooctene (TCO) | Azide | [1][2] |
| **Second-Order Rate Constant (k₂) ** | 800 - 30,000+ M⁻¹s⁻¹ | ~1.0 M⁻¹s⁻¹ | [1][3][4] |
| Reaction Speed | Exceptionally Fast | Fast | [3] |
| Byproducts | Nitrogen gas (N₂) | None |[1] |
Table 2: Reagent and Linkage Stability
| Feature | Tetrazine Chemistry (iEDDA) | DBCO Chemistry (SPAAC) | Reference |
|---|---|---|---|
| Resulting Linkage | Dihydropyridazine | Triazole | [2] |
| Linkage Stability | Stable | Very Stable | [2] |
| Reagent Stability | TCO can be light-sensitive and prone to isomerization to the less reactive cis-isomer, especially in the presence of thiols. | DBCO is generally stable but can show instability with some reducing agents (e.g., TCEP). | [1][5][6] |
| Storage | TCO-containing reagents are not recommended for long-term storage. | Good stability in aqueous buffers. |[1] |
The kinetic data clearly shows that the Tetrazine-TCO ligation is several orders of magnitude faster than the DBCO-azide reaction.[3][4] This makes it the superior choice for applications where speed is critical, such as pre-targeted in vivo imaging or labeling low-abundance targets.[3][7]
Experimental Protocols
The following sections provide detailed, generalized protocols for the labeling of an IgG antibody using either DBCO-NHS Ester or a TCO-NHS Ester (for subsequent reaction with a tetrazine).
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the activation of an antibody with a DBCO-NHS ester.
A. Pre-Conjugation Considerations:
-
Buffer Preparation: Ensure the antibody is in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH between 7.0 and 9.0.[8] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete with the antibody for the NHS ester.[8]
-
Antibody Purity and Concentration: The antibody solution should be purified to remove proteins like BSA or gelatin.[8] The recommended antibody concentration is between 1-5 mg/mL.[8][9]
-
Reagent Preparation: Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening. Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF.[9][10]
B. Labeling Procedure:
-
Calculate the volume of the 10 mM DBCO-NHS ester stock needed to achieve a 20-30 fold molar excess relative to the antibody.[9][11]
-
Add the calculated volume of DBCO-NHS ester to the antibody solution. The final DMSO/DMF concentration should ideally be below 20%.[10]
-
Incubate the reaction for 60 minutes at room temperature.[10]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9][11] Incubate for 15 minutes at room temperature.[10]
-
Purification: Remove unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Columns, 7K or 40K MWCO) or dialysis against PBS.[9][11]
C. Downstream Reaction:
-
The purified DBCO-labeled antibody is now ready for conjugation.
-
Add the azide-modified payload, typically at a 2-4 fold molar excess relative to the DBCO-antibody.
-
Incubate the mixture. Common conditions are overnight at 4°C or 4-12 hours at room temperature.[2][9]
-
The final conjugate can be purified via size-exclusion chromatography (SEC) if necessary.
Protocol 2: Antibody Labeling with TCO-NHS Ester
This protocol details the modification of an antibody with a TCO-NHS ester, preparing it for a rapid reaction with a tetrazine-functionalized molecule.
A. Pre-Conjugation Considerations:
-
Buffer Preparation: As with DBCO, the antibody must be in an amine-free buffer (e.g., PBS) at a pH of 8.0-8.5 for optimal NHS ester reactivity.[12]
-
Antibody Purity and Concentration: Ensure the antibody is pure and at a concentration of 1-10 mg/mL.[12]
-
Reagent Preparation: TCO-NHS esters are moisture-sensitive.[12] Allow the vial to warm to room temperature before preparing a fresh 10 mM stock solution in anhydrous DMSO or DMF.[12]
B. Labeling Procedure:
-
Determine the desired degree of labeling (DOL) to calculate the necessary molar excess of the TCO-NHS ester. A 10-20 fold molar excess is a common starting point for a DOL of 4-8.[12]
-
Add the calculated volume of the TCO-NHS ester stock solution to the antibody.
-
Incubate for 60-90 minutes at room temperature, protecting the reaction from light due to the potential sensitivity of the TCO group.[12][13]
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.[13]
-
Purification: Purify the TCO-labeled antibody from excess reagents using a desalting column (e.g., Zeba Spin, 40K MWCO) or SEC.[12][13]
C. Downstream Reaction:
-
The purified TCO-labeled antibody is ready for the iEDDA reaction.
-
Add the tetrazine-functionalized molecule, typically at a 1.1 to 1.5 molar equivalent.[1]
-
Due to the extremely fast kinetics, the reaction is often complete within 30-60 minutes at room temperature.[1][7]
-
Further purification via SEC can be performed to remove any excess tetrazine reagent.
Conclusion and Recommendations
The choice between this compound and DBCO-NHS Ester is primarily dictated by the specific requirements of the application, with reaction kinetics being the most significant differentiator.
-
Choose this compound (for TCO-ligation) when:
-
Speed is critical: For in vivo pre-targeting, live-cell imaging of dynamic processes, or reactions with low biomolecule concentrations, the unparalleled speed of the iEDDA reaction is a decisive advantage.[3][7]
-
Low background is essential: The iEDDA reaction is noted for its high specificity and low background labeling in cellular contexts.[14]
-
-
Choose DBCO-NHS Ester (for Azide-ligation) when:
-
Maximum stability is required: The resulting triazole linkage is exceptionally stable, making it ideal for applications requiring long-term stability of the final conjugate.[2]
-
Longer reaction times are permissible: For in vitro conjugations where reagents can be incubated overnight, the slower kinetics of SPAAC are perfectly suitable and reliable.[9]
-
Reagent stability is a concern: While TCO reagents require more careful handling to prevent isomerization, DBCO is generally more robust for long-term storage and use.[1]
-
By carefully considering these factors and utilizing the provided protocols, researchers can effectively leverage the power of bioorthogonal chemistry to advance their scientific and therapeutic development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Bioorthogonal Click Reactions: Tetrazine-TCO Ligation vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal click chemistry reaction for in vivo applications is a critical decision that directly impacts the stability, efficacy, and safety of novel therapeutic and diagnostic agents. This guide provides an objective comparison of the in vivo stability of the Tetrazine-TCO ligation against two other widely used click reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The information presented is supported by experimental data to aid in the selection of the most appropriate chemistry for specific research and development needs.
The ideal bioorthogonal reaction for in vivo applications must exhibit high stability, rapid kinetics at low concentrations, and minimal interference with biological processes.[1] This guide focuses on the comparative in vivo stability of the ligation products and the biocompatibility of the reaction components.
Executive Summary
The Tetrazine-TCO ligation stands out for its exceptional reaction speed, which is orders of magnitude faster than both SPAAC and CuAAC.[2][3] This rapid kinetics is a significant advantage in dynamic in vivo environments where reactant concentrations are low and clearance mechanisms are active. While the resulting dihydropyridazine (B8628806) product of the Tetrazine-TCO reaction can be susceptible to oxidation, it generally demonstrates good stability in vivo.[4] SPAAC offers a good balance of stability and reactivity without the need for a toxic catalyst, making it a robust choice for many applications.[5] CuAAC, although efficient, is often limited in its in vivo utility due to the inherent toxicity of the copper catalyst required for the reaction.[6]
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a key parameter for comparing the speed of bioorthogonal reactions. A higher k₂ value indicates a faster reaction, which is crucial for efficient ligation at the low concentrations typically encountered in vivo.
| Reaction | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages for In Vivo Use | Key Disadvantages for In Vivo Use |
| Tetrazine-TCO Ligation | Tetrazine + trans-Cyclooctene (TCO) | None | 1 - 1 x 10⁶[3] | Extremely fast kinetics, catalyst-free. | Reactants can have stability issues (e.g., TCO isomerization), potential for dihydropyridazine oxidation.[4][7] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | None | 10⁻³ - 1 | Good biocompatibility, stable triazole product. | Slower kinetics compared to Tetrazine-TCO ligation. |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Fast and efficient. | Copper catalyst is toxic to living cells , limiting in vivo applications.[6] |
In Vivo Stability Profile
The stability of the covalent bond formed by the click reaction is paramount for applications such as targeted drug delivery and in vivo imaging, where the conjugate must remain intact to function correctly.
| Ligation Product | Formed From | In Vivo Stability | Notes |
| Dihydropyridazine | Tetrazine-TCO Ligation | Generally stable, can undergo oxidation to a pyridazine.[4] | The rate of oxidation can vary depending on the specific tetrazine and TCO derivatives used and the biological environment. |
| Triazole | SPAAC & CuAAC | Highly stable.[6] | The triazole ring is resistant to enzymatic degradation and hydrolysis, making it a very robust linkage. |
Experimental Protocols
The following are generalized protocols for evaluating the in vivo stability of click chemistry ligation products. Specific parameters such as animal models, dosages, and time points should be optimized for the particular application.
Protocol 1: In Vivo Stability Assessment of a Radiolabeled Conjugate
This protocol describes a method for assessing the in vivo stability and biodistribution of a click chemistry conjugate using a radiolabel.
1. Preparation of Radiolabeled Conjugate:
-
Synthesize the biomolecule of interest functionalized with one click handle (e.g., an antibody with TCO).
-
Synthesize the imaging agent functionalized with the complementary click handle and a chelator for radiolabeling (e.g., a tetrazine-DOTA).
-
Perform the click ligation reaction.
-
Purify the conjugate using size exclusion chromatography or other appropriate methods.
-
Radiolabel the purified conjugate with a suitable radionuclide (e.g., ¹¹¹In, ⁶⁴Cu, or ¹⁸F).[8]
-
Purify the final radiolabeled conjugate.
2. Animal Model and Administration:
-
Use an appropriate animal model (e.g., tumor-bearing mice for cancer applications).
-
Administer the radiolabeled conjugate to the animals via a relevant route (e.g., intravenous injection).[9][10]
3. In Vivo Imaging and Biodistribution:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), perform PET or SPECT imaging to visualize the biodistribution of the conjugate.[10]
-
After the final imaging session, euthanize the animals and collect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Measure the radioactivity in each organ/tissue using a gamma counter to quantify the biodistribution, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[11]
4. Analysis of In Vivo Stability:
-
Collect blood samples at various time points.
-
Process the blood to isolate plasma.
-
Analyze the plasma samples by radio-TLC or radio-HPLC to separate the intact radiolabeled conjugate from any radiolabeled metabolites or degradation products.[4]
-
Homogenize tissue samples and extract the radiolabeled species.
-
Analyze the tissue extracts using radio-TLC or radio-HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Analysis: Tetrazine-NHS Ester vs. Traditional Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Tetrazine-NHS Ester with traditional amine-reactive labeling reagents for mass spectrometry-based protein analysis, offering a clear roadmap for selecting the optimal tool for your research needs.
At the forefront of bioorthogonal chemistry, this compound has emerged as a powerful tool for the selective labeling of proteins. Its unique mechanism, involving a highly specific and rapid reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers significant advantages over conventional methods. This guide delves into the performance of this compound, comparing it with established alternatives such as bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and other N-hydroxysuccinimide (NHS) esters. We present a comprehensive overview of experimental protocols, quantitative data, and the underlying chemical principles to empower informed decision-making in your experimental design.
The Two-Step Advantage: Unpacking the this compound Chemistry
The utility of this compound in protein labeling lies in a two-step process. First, the NHS ester functionality reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This initial step is analogous to the mechanism of traditional NHS ester reagents. The key distinction lies in the second step: a bioorthogonal "click" reaction. The tetrazine moiety, now attached to the protein, undergoes an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a TCO-functionalized molecule. This bioorthogonal nature ensures that the labeling reaction proceeds with minimal off-target effects, a crucial factor in complex biological samples.
The kinetics of this tetrazine ligation are remarkably fast, with second-order rate constants reported to be as high as 800 - 2000 M⁻¹s⁻¹.[1] This rapid reaction allows for efficient labeling even at low protein concentrations.
Performance Face-Off: this compound vs. Traditional NHS Esters
To provide a clear comparison, the following tables summarize key performance metrics for this compound chemistry and its traditional counterparts. The data is compiled from various studies to offer a comprehensive, albeit not direct head-to-head, comparison.
Table 1: Comparison of Reaction Chemistries
| Feature | This compound Chemistry | Traditional NHS Esters (e.g., BS3, Sulfo-NHS) |
| Reaction Type | Two-step: Amine reaction + Bioorthogonal iEDDA cycloaddition | One-step: Amine reaction |
| Specificity | High (Bioorthogonal reaction is highly specific) | Moderate (Can have side-reactions with other nucleophiles) |
| Reaction Speed | Extremely fast "click" reaction | Moderate |
| Biocompatibility | Excellent for in-vivo and complex sample labeling | Good for in-vitro labeling of purified proteins |
| Catalyst Required | No | No |
Table 2: Quantitative Performance Metrics in Mass Spectrometry
| Parameter | This compound Chemistry (via TCO-NHS*) | Traditional NHS Esters (e.g., BS3) |
| Reported Labeling Efficiency | ~65-85%[2] | Varies depending on protein and conditions |
| Reaction Kinetics (k₂) | ~800 - 30,000+ M⁻¹s⁻¹ (for iEDDA reaction)[3] | Not typically measured for NHS ester reaction |
| Side Reactions | Minimal to none for the bioorthogonal step | Potential for reaction with Serine, Threonine, Tyrosine residues[4][5] |
| Control over Conjugation | High, due to the two-step nature | Moderate |
Note: The labeling efficiency data presented for the this compound chemistry is based on studies using a closely related TCO-NHS ester, which undergoes the same initial amine reaction. Direct comparative studies with this compound are limited.
Experimental Corner: Protocols for Success
Reproducible and reliable data hinges on meticulously executed experimental protocols. Below are detailed methodologies for protein labeling using both this compound chemistry and a traditional NHS ester.
Protocol 1: Two-Step Protein Labeling with TCO-NHS Ester and Tetrazine
This protocol first modifies the protein with a TCO group using a TCO-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF)
-
Tetrazine-functionalized molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer to prevent competing reactions.
-
Reagent Preparation: Immediately before use, prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[1] Incubate for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted TCO reagent using a desalting spin column.
-
Bioorthogonal Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled protein. A 1.5- to 3-fold molar excess of the tetrazine is a common starting point.[6] Incubate for 1-2 hours at room temperature.
-
Analysis: The labeled protein is now ready for mass spectrometry analysis.
Protocol 2: Protein Labeling with a Homobifunctional NHS Ester (e.g., BS3)
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
BS3 (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the BS3 solution to the protein solution at a 20- to 50-fold molar excess.[7] Incubate at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[7]
-
Analysis: The cross-linked protein is ready for mass spectrometry analysis.
Visualizing the Workflow and Logic
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the decision-making logic for choosing a labeling strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 5. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Monitoring Tetrazine-TCO Ligation: A Comparison of Spectroscopic Methods
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] This "click chemistry" reaction has become indispensable for in vivo imaging, drug delivery, and the construction of complex bioconjugates.[3][4] For researchers and drug development professionals, the ability to accurately monitor the progress of this ligation is crucial for optimizing reaction conditions, quantifying conjugation efficiency, and understanding kinetic profiles.
This guide provides an objective comparison of the primary spectroscopic methods used to monitor the Tetrazine-TCO reaction, supported by experimental data and detailed protocols. We will delve into UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear perspective on the strengths and limitations of each technique.
Comparison of Spectroscopic Monitoring Methods
The choice of monitoring technique depends on several factors, including the specific reactants, the required sensitivity, the experimental setup (in vitro vs. in vivo), and the available equipment. The following table provides a high-level comparison of the most common spectroscopic methods.
| Method | Principle | Typical Signal Monitored | Advantages | Disadvantages | Primary Applications |
| UV-Vis Spectroscopy | Measures the change in absorbance as the tetrazine chromophore is consumed during the reaction. | Decrease in absorbance at the tetrazine's λmax (typically 510-550 nm).[5][6] | Simple, rapid, widely available equipment, allows for straightforward kinetic calculations.[7] | Limited sensitivity, can be affected by interfering absorbances in complex mixtures. | In vitro kinetic studies, determining reaction completion, measuring molar extinction coefficients.[5] |
| Fluorescence Spectroscopy | Monitors the change in fluorescence intensity upon reaction. Often involves a "turn-on" mechanism where a non-fluorescent tetrazine becomes highly fluorescent after reacting with TCO.[8][9] | Increase in fluorescence emission at a specific wavelength. | High sensitivity, excellent signal-to-noise ratio, suitable for low-concentration applications and live-cell imaging.[10][11] | Requires specifically designed fluorogenic probes, potential for background fluorescence. | Live-cell imaging, high-sensitivity in vitro assays, monitoring reactions in complex biological media.[12] |
| NMR Spectroscopy | Tracks the disappearance of reactant signals and the appearance of product signals by observing changes in the chemical environment of specific nuclei (e.g., ¹H). | Disappearance of TCO alkene proton signals (~5.3-5.7 ppm) and appearance of new product resonances.[13] | Provides detailed structural information, allows for in-situ monitoring without perturbing the reaction.[14] | Low sensitivity, requires higher concentrations, longer acquisition times, not suitable for in vivo studies. | Mechanistic studies, product characterization, monitoring reactions with reactants that lack a strong chromophore or fluorophore.[15] |
Quantitative Data: Reaction Kinetics
The efficacy of the Tetrazine-TCO ligation is quantified by its second-order rate constant (k₂). This value is highly dependent on the specific structures of the tetrazine and TCO derivatives, as well as solvent and temperature.[7] Below is a summary of reported kinetic data for various reactant pairs, illustrating the remarkable speed of this bioorthogonal reaction.
| Tetrazine (Tz) Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water | Not Specified | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO | (3,300 ± 40) x 10³ | Not Specified | Not Specified | [7] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | Not Specified | [5] |
| Fluorogenic Tz (15) | PeptoBrush 1 (TCO-polymer) | >25,000 (per TCO unit) | PBS | 37 | [7] |
| 4-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | ~20,000 - 130,000 | DPBS | 37 | [16] |
| 5-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | ~70,000 - 110,000 | DPBS | 37 | [16] |
| 6-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | ~25,000 - 80,000 | DPBS | 37 | [16] |
Experimental Protocols & Visualizations
Detailed methodologies are crucial for reproducible results. Below are protocols for the key spectroscopic methods, accompanied by diagrams generated using Graphviz to illustrate workflows and principles.
General Experimental Workflow
The general process for setting up and monitoring a Tetrazine-TCO reaction is outlined below. This workflow is applicable to most monitoring techniques, with specific adaptations for each method.
Caption: General workflow for monitoring Tetrazine-TCO reactions.
Protocol 1: Monitoring by UV-Vis Spectrophotometry
This is the most common method for determining reaction kinetics due to its simplicity and the distinct color of the tetrazine.[5] The reaction is monitored by observing the disappearance of the tetrazine's characteristic absorbance.[6]
Principle of UV-Vis Monitoring
Caption: Principle of UV-Vis monitoring of Tetrazine-TCO ligation.
Methodology:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the TCO and tetrazine derivatives (typically 1-10 mM) in an anhydrous solvent like DMSO or DMF.[7]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) and perform a UV-Vis scan (400-600 nm) to find the maximum absorbance wavelength (λmax).[7]
-
Setup the Reaction: In a quartz cuvette, add the reaction buffer. To establish pseudo-first-order conditions, add the TCO solution in large excess (e.g., 10-fold or higher) compared to the tetrazine.[7][17] Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate (e.g., 37 °C).[18]
-
Initiate and Monitor: Start the spectrophotometer measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax.[7] Add a small volume of the tetrazine stock solution to initiate the reaction, mix quickly but thoroughly, and record the decrease in absorbance over time.[5]
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order rate equation.[5] The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the excess reactant (TCO).
Protocol 2: Monitoring by Fluorescence Spectroscopy
This method is ideal for high-sensitivity applications and leverages fluorogenic tetrazines that exhibit a significant increase in fluorescence ("turn-on") upon reaction.[8]
Principle of Fluorescence "Turn-On" Monitoring
Caption: Principle of fluorogenic "turn-on" monitoring.
Methodology:
-
Prepare Solutions: Prepare stock solutions of the fluorogenic tetrazine and TCO derivative in a suitable solvent (e.g., DMSO). Dilute the reactants to the final desired concentration (often in the low µM range) in the reaction buffer (e.g., PBS).[19]
-
Setup Measurement: Place the solution of the TCO derivative in a quartz cuvette inside a spectrofluorometer. Set the excitation and emission wavelengths appropriate for the fluorescent product.
-
Initiate and Monitor: Record a baseline fluorescence reading. Initiate the reaction by adding the fluorogenic tetrazine solution to the cuvette. Mix and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The reaction progress is directly proportional to the increase in fluorescence intensity. Kinetic parameters can be derived by fitting the fluorescence increase to an appropriate rate equation. Calculate the "turn-on" ratio by dividing the final fluorescence intensity by the initial intensity.[9]
Protocol 3: Monitoring by ¹H NMR Spectroscopy
NMR provides detailed structural insight and is useful for confirming product formation and monitoring reactions that lack a convenient spectroscopic handle.[13]
Principle of ¹H NMR Monitoring
Caption: Principle of monitoring reaction progress via ¹H NMR.
Methodology:
-
Sample Preparation: Dissolve the TCO derivative in a suitable deuterated solvent (e.g., methanol-d₄) in an NMR tube.[13]
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting material to identify the characteristic peaks, particularly the alkene protons of the TCO at ~5.3-5.7 ppm.[13]
-
Initiate and Monitor: Add the tetrazine derivative to the NMR tube, mix, and immediately begin acquiring a series of ¹H NMR spectra over time.[14] Modern spectrometers can be programmed to run an arrayed series of 1D experiments at set intervals.
-
Data Analysis: Process the spectra and integrate the signals of interest. The reaction progress can be quantified by monitoring the decrease in the integration of the TCO alkene proton signals relative to an internal standard, and the corresponding increase in product-specific signals.[13]
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
While not a spectroscopic method in the traditional sense, LC-MS is a powerful alternative for monitoring Tetrazine-TCO reactions, especially in complex mixtures or when quantitative data on multiple species is required.[7] It allows for the direct quantification of reactants consumed and products formed over time.[7]
Key Features:
-
High Specificity: Can distinguish between starting materials, intermediates, and final products based on both retention time and mass-to-charge ratio.
-
High Sensitivity: Capable of detecting and quantifying species at very low concentrations.
-
Methodology: Involves setting up the reaction and, at specific time points, withdrawing an aliquot and immediately quenching it (e.g., by rapid dilution into a cold organic solvent).[7] The quenched samples are then analyzed by LC-MS.
Conclusion
The selection of an appropriate monitoring method is critical for the successful application of Tetrazine-TCO chemistry.
-
UV-Vis spectroscopy offers a simple and accessible method for routine in vitro kinetic analysis.
-
Fluorescence spectroscopy provides superior sensitivity, making it the method of choice for applications in complex biological media and live-cell imaging where fluorogenic probes are available.
-
NMR spectroscopy is an invaluable tool for mechanistic investigations and for reactions where other methods are not applicable, providing rich structural information.
-
LC-MS serves as a robust orthogonal technique for detailed quantitative analysis in complex environments.
By understanding the principles, advantages, and practical protocols associated with each method, researchers can confidently select the best approach to probe, quantify, and optimize their bioorthogonal labeling strategies.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tetrazine Derivatives for In Vivo Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal reagents is critical for the success of in vivo studies. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctene (B1233481) (TCO), has become a cornerstone of in vivo chemistry due to its exceptional reaction kinetics and high specificity.[1][2] However, the performance of tetrazine derivatives can vary significantly based on their substitution, impacting the outcome of applications ranging from pretargeted imaging to drug delivery.[3][4] This guide provides a comprehensive comparison of commonly used tetrazine derivatives, supported by experimental data, to facilitate the selection of the optimal tool for specific in vivo applications.
Performance Comparison of Tetrazine Derivatives
The efficacy of a tetrazine derivative in a biological system is determined by a balance of several key properties. While rapid reaction kinetics are desirable for efficient labeling, stability in the physiological environment is paramount to ensure the probe remains intact until it reaches its target.[5] Furthermore, hydrophilicity influences biodistribution and clearance. The following table summarizes the performance of common tetrazine derivatives against these critical parameters.
| Property | H-Tetrazine | Methyltetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | 2-Pyridyl-Tetrazine |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Up to 30,000[1] | ~1,000 - 10,332[1] | ~1,000[1] | Slower than methyltetrazine[1] | Up to 69,400[5] |
| In Vivo Stability | Low[1] | High[1] | Moderate[1] | Very High[1] | Moderate[5] |
| Calculated logD₇.₄ | More Hydrophilic[1] | -0.5 to -3.0 (depending on conjugate)[1][4] | More Lipophilic[1] | More Lipophilic[1] | Varies |
| Key Characteristics | Fastest kinetics, but poor stability in aqueous media.[1] | Optimal balance of reactivity and stability for many in vivo applications.[1] | Moderate reactivity and stability. | High stability but slower kinetics. | Very fast kinetics, but stability can be a concern.[5] |
Note: The second-order rate constants and logD values can vary depending on the specific dienophile, solvent, and the molecule to which the tetrazine is conjugated. The data presented here are representative values for comparison.
Key Considerations for In Vivo Applications
-
Reactivity vs. Stability Trade-off: A well-documented challenge in tetrazine chemistry is the inverse relationship between reaction kinetics and stability.[5][6] Highly reactive tetrazines, such as H-tetrazine and 2-pyridyl-tetrazine, often exhibit lower stability in physiological conditions, leading to premature degradation.[1][5] Conversely, highly stable derivatives like tert-butyl-tetrazine tend to have slower reaction rates.[1] Methyltetrazine is often highlighted as providing an optimal balance for many in vivo experiments.[1]
-
Hydrophilicity and Pharmacokinetics: The lipophilicity of a tetrazine derivative, often expressed as the logD value at physiological pH (7.4), significantly impacts its in vivo behavior.[4] More hydrophilic tetrazines generally exhibit faster clearance and lower non-specific binding, which is advantageous for imaging applications to achieve high target-to-background ratios.[4] Studies have shown that tetrazines with low calculated logD₇.₄ values (below -3) are strong candidates for successful pretargeting.[4]
Visualizing Key Concepts in Tetrazine Chemistry
To further illustrate the principles and workflows associated with the use of tetrazine derivatives in vivo, the following diagrams are provided.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: A typical experimental workflow for in vivo pretargeted imaging.
Caption: The inverse relationship between reactivity and stability.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are generalized methodologies for key experiments involved in the evaluation of tetrazine derivatives for in vivo applications.
-
Preparation of Solutions: Prepare stock solutions of the tetrazine derivatives in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the tetrazine stock solution to a final concentration (e.g., 50 µM) in phosphate-buffered saline (PBS, pH 7.4) and in 50% fetal bovine serum (FBS) to mimic physiological conditions.[7]
-
Time Points: Incubate the solutions at 37°C.[7] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of intact tetrazine remaining at each time point.
-
Data Interpretation: Plot the percentage of intact tetrazine against time to determine the stability profile of each derivative.
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft models).[7][8]
-
Antibody-TCO Administration: Intravenously inject the tumor-targeting antibody conjugated with TCO into the mice.[8][9] Allow sufficient time (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation.[7]
-
Radiolabeled Tetrazine Administration: Intravenously inject the radiolabeled tetrazine derivative (e.g., with ⁶⁸Ga or ⁶⁴Cu).[7][8]
-
PET Imaging: Perform PET scans at various time points post-injection of the radiolabeled tetrazine (e.g., 30, 60, 120 minutes) to visualize its biodistribution and accumulation at the tumor site.[7]
-
Biodistribution Studies: After the final imaging session, euthanize the animals and collect major organs and tumors. Measure the radioactivity in each tissue using a gamma counter to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[7][8]
-
Data Analysis: Analyze the PET images to determine tumor-to-background ratios.[7] Use the biodistribution data to confirm the imaging results and assess off-target accumulation.
Conclusion
The selection of a tetrazine derivative for in vivo applications requires careful consideration of the interplay between reaction kinetics, stability, and hydrophilicity. While highly reactive tetrazines may be suitable for rapid labeling, their inherent instability can be a significant drawback for longitudinal studies. Conversely, highly stable tetrazines may not react efficiently within the desired timeframe. Methyltetrazine often represents a favorable compromise, offering a good balance of reactivity and stability.[1] However, the optimal choice is application-dependent. By understanding the properties of different tetrazine derivatives and employing rigorous experimental validation, researchers can enhance the reliability and success of their in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
- 9. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Tetrazine-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that impacts the efficacy, stability, and safety of novel therapeutics and diagnostics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, facilitated by reagents like Tetrazine-NHS Ester, has emerged as a leading strategy for its rapid kinetics and bioorthogonality. This guide provides an objective comparison of the biocompatibility of this compound conjugates with alternative methods, supported by experimental data, to inform the selection of the optimal conjugation strategy.
The biocompatibility of a bioconjugate is a multifaceted issue encompassing its cytotoxicity, immunogenicity, and in vivo stability. While the tetrazine-dienophile reaction itself is widely regarded as biocompatible due to its catalyst-free nature and ability to proceed under physiological conditions, the overall biocompatibility of the final conjugate is influenced by the entire construct—the biomolecule, the linker, and the payload. This guide delves into the available data to assess these critical parameters.
Executive Summary of Biocompatibility Data
To facilitate a clear comparison, the following table summarizes the key biocompatibility and performance metrics for this compound conjugates and common alternatives.
| Parameter | Tetrazine Ligation (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Maleimide-Thiol Conjugation |
| Reaction Kinetics (k₂) (M⁻¹s⁻¹) | Up to 10⁶ | ~10⁻³ - 1 | ~10² - 10³ |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Good (potential for off-target reactions) |
| In Vitro Cytotoxicity (IC50/EC50) | ADC: 55 ± 10 pM (Trastuzumab-MMAE)[1] Peptide: 62.3 ± 3.4 nM (Neurotensin conjugate)[2] | Generally low, but dependent on the overall construct. | ADC: 0.02 to 0.2 nM (Anti-HER2-MMAE)[1] |
| In Vivo Stability | Dihydropyridazine (B8628806) bond is stable in serum.[1][3] | Triazole bond is highly stable. | Thiosuccinimide linkage can be unstable, leading to payload deconjugation.[1] |
| Immunogenicity | Generally low; however, some bioorthogonal handles can be immunogenic. | Generally considered to have low immunogenicity. | Maleimide-conjugated albumin can activate the complement system.[4] |
| In Vivo Toxicity (MTD) | Generally well-tolerated in animal models.[1] Specific MTD data for a this compound ADC is not readily available in the literature. | Dependent on the specific conjugate. | MTD can be influenced by off-target toxicity from linker instability. |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
In Vitro Cytotoxicity
The cytotoxic profile of a bioconjugate is a primary indicator of its biocompatibility. For therapeutic conjugates like antibody-drug conjugates (ADCs), high potency against target cells and low off-target toxicity are desired.
Studies on ADCs constructed using tetrazine ligation have demonstrated potent and selective cytotoxicity. For instance, a trastuzumab-MMAE conjugate generated via a genetically encoded cyclopropene (B1174273) reacting with a tetrazine-functionalized drug exhibited a half-maximal effective concentration (EC50) of 55 ± 10 pM in HER2-positive SK-BR-3 cells.[1] This ADC was over 200 times more potent in HER2-high cells compared to HER2-low MCF-7 cells, highlighting the target-specific nature of the conjugate.[1] In another study, neurotensin (B549771) peptide-tetrazine conjugates showed IC50 values in the nanomolar range (62.3 ± 3.4 nM to 78.6 ± 1.7 nM) in H1299 cells.[2]
Immunogenicity
The immunogenic potential of a bioconjugate is a critical safety concern, as an immune response can lead to reduced efficacy and adverse effects. The general consensus is that the immunogenicity of ADCs is comparable to that of the parent monoclonal antibody, with the small molecule drug and linker acting as haptens that do not significantly increase the immune response. However, the conjugation chemistry itself can play a role.
A key aspect of immunogenicity is the activation of the complement system, a part of the innate immune response. One study found that certain bioorthogonal chemistries, such as DBCO-azide (a form of SPAAC) and thiol-maleimide conjugation, can activate the complement cascade.[4] In the case of maleimide (B117702) chemistry, this was attributed to free maleimide binding to albumin in plasma, leading to albumin clustering and subsequent complement activation.[4] While this study did not directly assess tetrazine-TCO chemistry in the same manner, it highlights a potential advantage of tetrazine ligation if it does not induce similar complement activation.
Currently, there is a lack of publicly available data detailing specific cytokine release profiles (e.g., TNF-α, IL-6, IL-1β) from human immune cells exposed to this compound conjugates. Such studies are crucial for a thorough assessment of potential cytokine release syndrome (cytokine storm) risk.[5][6][7][8][9]
In Vivo Stability and Toxicity
The stability of the linker connecting the payload to the biomolecule is paramount for in vivo applications. Premature release of a cytotoxic drug can lead to systemic toxicity and a reduced therapeutic window. The dihydropyridazine bond formed from the tetrazine-dienophile reaction has been shown to be stable in serum in multiple studies.[1][3] For example, a radiolabeled tetrazine-poly-L-lysine conjugate demonstrated good stability in human serum over 24 hours.[3] Another study found that a 68Ga-labeled mono-substituted tetrazine maintained over 98% stability in fetal bovine serum after 4 hours.[10]
In contrast, the thiosuccinimide linkage formed in maleimide-thiol conjugation is known to be susceptible to cleavage in vivo, which can lead to premature drug release and off-target toxicity.[1] This has been a significant challenge in the development of maleimide-based ADCs.
Animal studies of tetrazine-based ADCs have generally shown good tolerance and significant therapeutic efficacy.[1] For example, mice treated with a tetrazine-linked ADC showed no apparent signs of toxicity and exhibited significant and sustained tumor regression. While these findings are promising, specific Maximum Tolerated Dose (MTD) studies for ADCs prepared using Tetrazine-NHS esters are not widely reported in the literature, which limits a direct quantitative comparison of in vivo toxicity with other conjugation methods.
Experimental Protocols
A thorough assessment of biocompatibility involves a suite of in vitro and in vivo assays. Below are outlines of key experimental protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugate, a relevant control conjugate (e.g., maleimide-linked), and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
Apoptosis vs. Necrosis: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the bioconjugates at concentrations around their IC50 values for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunogenicity Assessment: Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the bioconjugate.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Cell Plating: Plate the PBMCs in a 96-well plate.
-
Treatment: Add the bioconjugates at various concentrations to the wells. Include positive (e.g., LPS) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-2, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological rationale, the following diagrams are provided.
Conclusion
This compound conjugates represent a powerful tool for creating advanced biotherapeutics and diagnostics. The available data suggests that the resulting bioconjugates exhibit excellent in vitro potency and in vivo stability, a critical advantage over less stable linkages such as those formed by maleimide-thiol chemistry. While the immunogenicity of tetrazine conjugates is generally considered low, further studies providing direct comparative data on cytokine release profiles are needed for a comprehensive risk assessment. For researchers prioritizing reaction speed, efficiency, and in vivo stability, this compound is a superior choice. However, as with any bioconjugate, a thorough empirical evaluation of the final construct's biocompatibility is essential for successful clinical translation.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Constitutive Inflammatory Cytokine Storm: A Major Threat to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Basic Predictive Risk Factors for Cytokine Storms in COVID-19 Patients [frontiersin.org]
- 7. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Predictive Risk Factors for Cytokine Storms in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lin2.curehunter.com [lin2.curehunter.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tetrazine-NHS Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tetrazine-NHS Ester. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Properties and Hazard Information
| Property | Value | References |
| Molecular Formula | C14H11N5O4 | [1] |
| Molecular Weight | 313.27 g/mol | [1] |
| Appearance | Red crystalline solid | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2] |
| Storage Temperature | -20°C, desiccated | [2][3] |
Hazard Identification and Precautionary Statements
| Hazard | Description | Precautionary Statements | References |
| Acute Oral Toxicity | Category 4, Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [4] |
| Skin Corrosion/Irritation | Category 2, Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | [4] |
| Serious Eye Damage/Irritation | Category 2A, Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize risk. Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | References |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. | [4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation.[6] Inspect gloves before use. | [4][6][7] |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills. | [4][5] |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the vial of this compound has come to room temperature to prevent moisture condensation.[8]
-
Weighing : If weighing the solid, do so in a chemical fume hood to avoid inhalation of dust.[4]
-
Dissolving : Dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[8]
-
Reaction Setup : For conjugation reactions, use non-amine-containing buffers (e.g., PBS, HEPES, borate) at a pH of 7-9.[8] Avoid buffers containing primary amines like Tris or glycine, as they will react with the NHS ester.[8]
-
Post-Reaction : After the reaction is complete, proceed immediately to the disposal plan for quenching and waste collection.
Disposal Plan: Deactivation and Waste Management
All waste containing this compound must be treated as hazardous chemical waste.[9] The primary step in disposal is the deactivation of the reactive NHS ester.[9]
Experimental Protocol for NHS Ester Hydrolysis
-
pH Adjustment : For aqueous waste solutions, adjust the pH to between 7.0 and 8.5 using a suitable buffer like sodium bicarbonate.[9]
-
Incubation : Allow the solution to stand at room temperature for at least 4-5 hours, or overnight, to ensure complete hydrolysis of the NHS ester.[9] The half-life of NHS esters is approximately 4-5 hours at pH 7.[9]
Waste Segregation and Disposal
| Waste Type | Disposal Procedure | References |
| Concentrated Solutions (in DMSO, DMF, etc.) | Collect in a labeled hazardous organic waste container. | [9] |
| Dilute Aqueous Solutions | After NHS ester hydrolysis, collect in a labeled aqueous hazardous waste container. | [9] |
| Contaminated Labware (pipette tips, gloves, etc.) | Collect in a labeled solid hazardous waste container. | [9] |
All waste containers must be made of a chemically resistant material (e.g., high-density polyethylene) with a secure lid and be clearly labeled with "Hazardous Waste," the full chemical name, and any other required hazard warnings.[9] Dispose of all waste in accordance with federal, state, and local regulations.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine-PEG5-NHS ester = 95 1682653-80-0 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. biotium.com [biotium.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
